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  • Product: Janthinocin C
  • CAS: 131086-54-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Janthinocin C – Structural Characterization and Physicochemical Properties

This technical monograph provides an in-depth structural and physicochemical analysis of Janthinocin C , a macrocyclic peptide lactone antibiotic.[1][2][] It is designed for researchers in natural product chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth structural and physicochemical analysis of Janthinocin C , a macrocyclic peptide lactone antibiotic.[1][2][] It is designed for researchers in natural product chemistry and drug discovery.

[3]

Executive Summary

Janthinocin C (CAS: 131086-54-9) is a macrocyclic depsipeptide antibiotic isolated from the fermentation broth of the Gram-negative bacterium Janthinobacterium lividum.[2][][4][5] It belongs to the janthinocin family (A, B, and C), which are cyclic decapeptide lactones.[2][][5][6][7][8][9] Janthinocin C is distinguished structurally by the presence of a dehydrotryptophan moiety, resulting from the dehydration of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxytryptophan residue found in its congener, Janthinocin A.[]

Functionally, Janthinocin C exhibits potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains, with potency often exceeding that of vancomycin.[2][][5] This guide details its chemical structure, isolation protocols, and the spectroscopic methodologies used for its elucidation.[2][][5][6][10]

Chemical Structure & Physicochemical Properties[1][2][3][4][6][9][10]

Janthinocin C is a cyclic decapeptide containing a lactone linkage (depsipeptide).[][5] Its scaffold incorporates several non-proteinogenic amino acids, which contribute to its stability and biological profile.[2][]

Molecular Specifications
PropertyData
Common Name Janthinocin C
CAS Number 131086-54-9
Molecular Formula

Molecular Weight (Average) 1175.35 Da
Exact Mass (Monoisotopic) 1174.6023 Da
Class Macrocyclic Peptide Lactone (Cyclodepsipeptide)
Source Organism Janthinobacterium lividum
Solubility Soluble in MeOH, DMSO, DMF; poorly soluble in water
Structural Composition

The core structure of Janthinocin C is defined by a 28-membered macrocyclic ring formed via an ester bond between the C-terminus and a hydroxyl group of a side chain.[2][][5]

  • Macrocyclization: Ester linkage between the carboxyl group of the C-terminal amino acid and the hydroxyl group of a threonine or similar hydroxy-amino acid residue.[2][][5]

  • Unique Residues:

    • Dehydrotryptophan (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      Trp):  Unlike Janthinocin A (which contains 
      
      
      
      -hydroxytryptophan) and Janthinocin B (
      
      
      -ketotryptophan), Janthinocin C contains a dehydrotryptophan residue (indicated by the indole-methylene moiety).[][5] This unsaturation reduces the mass by 18 Da relative to Janthinocin A (
      
      
      loss).[][5]
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -hydroxy-D-leucine:  A rare amino acid isomer conserved across the janthinocin series.[][5]
      
    • Ornithine/Diaminobutyric acid derivatives: Often present in the peptide sequence, contributing to the cationic character.

Isolation and Purification Protocol

The isolation of Janthinocin C requires a specific fermentation and extraction workflow to separate it from the structurally similar congeners A and B.

Fermentation and Extraction Workflow

The following protocol is based on the foundational isolation methodologies established for Janthinobacterium metabolites (Johnson et al., 1990).

Step-by-Step Methodology:

  • Seed Culture: Inoculate Janthinobacterium lividum into Trypticase Soy Broth (TSB) and incubate at 25°C for 24 hours.

  • Production Fermentation: Transfer seed culture (2% v/v) into production medium (e.g., soluble starch, glucose, yeast extract, peptone).[2][][5] Incubate at 25°C with aeration (200 rpm) for 48–72 hours.

  • Separation: Centrifuge broth (10,000 x g, 20 min) to separate mycelial cake from the supernatant.

    • Note: Janthinocins are often found in both the supernatant and the cell mass, but predominantly in the supernatant or loosely associated with cells.

  • Extraction:

    • Supernatant: Extract with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -butanol or ethyl acetate.[][5]
      
    • Mycelia: Extract with methanol or acetone.

  • Concentration: Combine organic extracts and concentrate in vacuo to yield a crude oily residue.

  • Purification (HPLC): Isolate Janthinocin C using preparative RP-HPLC.

    • Column: C18 (Octadecylsilane).[][5]

    • Mobile Phase: Gradient of Acetonitrile/Water + 0.1% TFA.

    • Detection: UV at 215 nm and 280 nm (tryptophan absorption).[][5]

Visualization: Isolation Workflow

IsolationProtocol Start J. lividum Culture Ferm Fermentation (25°C, 48-72h) Start->Ferm Centrifuge Centrifugation (10,000 x g) Ferm->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Mycelia Mycelial Cake Centrifuge->Mycelia Ext1 Extraction (n-Butanol/EtOAc) Supernatant->Ext1 Ext2 Extraction (Methanol/Acetone) Mycelia->Ext2 Combine Combine & Concentrate (In Vacuo) Ext1->Combine Ext2->Combine HPLC Prep HPLC (C18) Gradient ACN/H2O Combine->HPLC JanA Janthinocin A HPLC->JanA JanB Janthinocin B HPLC->JanB JanC Janthinocin C (Target) HPLC->JanC

Figure 1: Isolation workflow for Janthinocin C from J. lividum fermentation broth.[2][][5]

Structure Elucidation Methodologies

Determining the structure of Janthinocin C requires differentiating it from its congeners. The primary difference lies in the tryptophan residue modification.

Mass Spectrometry (HR-ESI-MS)
  • Objective: Determine exact mass and molecular formula.

  • Observation: Janthinocin C shows a molecular ion

    
     at m/z ~1175.6.[][5]
    
  • Comparison:

    • Janthinocin A: ~1193 Da (Contains -OH).[2][][5]

    • Janthinocin C: ~1175 Da (Contains C=C).[][4][5]

    • 
       Mass = 18 Da (
      
      
      
      ), confirming the dehydration relationship.[][5]
Nuclear Magnetic Resonance (NMR)
  • 1H NMR: The key diagnostic signal for Janthinocin C is the presence of a vinyl proton singlet (or doublet depending on conformation) associated with the dehydrotryptophan moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturation), typically appearing in the downfield region (6.5–7.5 ppm), distinct from the aliphatic 
    
    
    
    -proton signals seen in Janthinocin A.[][5]
  • 13C NMR: Absence of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     carbon signal for the 
    
    
    
    -position of tryptophan and appearance of an
    
    
    carbon signal.
Amino Acid Analysis (Marfey’s Method)

To determine absolute configuration (L vs D), the peptide is hydrolyzed (6N HCl, 110°C) and derivatized with Marfey’s reagent (FDAA).[2][][5]

  • Result: Janthinocin C yields standard amino acids plus the unique erythro-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxy-D-leucine .[][5] The dehydrotryptophan is often destroyed or degraded into indole-pyruvate derivatives during acid hydrolysis, which is a diagnostic marker for dehydro-residues.[2][][5]
    
Visualization: Structural Logic

StructureLogic Sample Purified Compound MS HR-ESI-MS (m/z 1175) Sample->MS NMR 1H / 13C NMR Sample->NMR Hydrolysis Acid Hydrolysis (6N HCl) Sample->Hydrolysis Formula C57H82N12O15 (Dehydration indicated) MS->Formula Conclusion Structure Confirmed: Janthinocin C Formula->Conclusion Signals Vinyl Proton Signal (Dehydro-Trp) NMR->Signals Signals->Conclusion Marfey Marfey's Analysis (Chirality) Hydrolysis->Marfey Marfey->Conclusion

Figure 2: Analytical logic flow for the structural confirmation of Janthinocin C.

References

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[1][2][][4][5][9] Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.[1][][4][5] Link

  • O'Sullivan, J., McCullough, J. E., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum.[1][2][][4][5][9] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[2][][5][6][8] The Journal of Antibiotics, 43(8), 913–919.[][5][8] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139588925, Janthinocin A (Congener Reference).[][5] Retrieved from .[2][][5]

  • MedKoo Biosciences. Janthinocin C Product Data. Link

Sources

Exploratory

Technical Guide: Structural Divergence and Functional Mechanics of Janthinocin C

This technical guide details the structural and functional distinctions of Janthinocin C relative to its congeners, Janthinocin A and B. It is designed for researchers in natural product chemistry and antimicrobial drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and functional distinctions of Janthinocin C relative to its congeners, Janthinocin A and B. It is designed for researchers in natural product chemistry and antimicrobial drug discovery.

Executive Summary: The Structural Triad

The Janthinocins (A, B, and C) are a class of macrocyclic peptide lactone antibiotics isolated from Janthinobacterium lividum.[1][2][3][4] While they share a conserved decapeptide scaffold and rare amino acid residues, they are differentiated by a single, critical modification at the tryptophan position.

  • Janthinocin A: Contains ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxytryptophan .[4] Represents the secondary alcohol oxidation state.
    
  • Janthinocin B: Contains ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -ketotryptophan .[4] Represents the ketone oxidation state.
    
  • Janthinocin C: Contains dehydrotryptophan (specifically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -dehydrotryptophan). Represents the dehydrated, unsaturated state.
    

This guide analyzes how Janthinocin C’s structural rigidity—conferred by the


-unsaturation—contrasts with the chiral flexibility of A and B, influencing their physicochemical properties and isolation logic.

Structural Elucidation & Comparative Analysis

The Conserved Scaffold

All three variants share a cyclic decapeptide lactone core containing the rare residue erythro-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxy-D-leucine . This conserved region is critical for the molecule's amphipathic nature and membrane insertion capability.
The Variable Tryptophan Motif

The primary differentiator is the modification of the Tryptophan (Trp) residue. This modification dictates the molecular weight and hydrogen-bond donor/acceptor capabilities of the pharmacophore.

FeatureJanthinocin AJanthinocin BJanthinocin C
Variable Residue

-hydroxytryptophan

-ketotryptophan
Dehydrotryptophan
Chemical State Secondary Alcohol (

)
Ketone (

)
Alkene (

, conjugated)
Molecular Formula



Molecular Weight ~1193.3 Da~1191.3 Da~1175.3 Da
Mass Difference Reference-2 Da (Oxidation)-18 Da (Dehydration vs A)
Structural Impact Introduces Chiral CenterRemoves Chiral Center; H-bond acceptorPlanar rigidity; Conjugated system
Mechanistic Implication of Janthinocin C

Janthinocin C differs most significantly due to the dehydration of the


-hydroxy group found in A.
  • Loss of Water: The mass difference of 18 Da between A and C corresponds to the loss of

    
    .
    
  • Conformational Rigidity: The resulting double bond in Janthinocin C restricts rotation around the

    
     bond of the tryptophan side chain. This locks the indole ring into a specific orientation relative to the peptide backbone, potentially altering the binding kinetics compared to the more flexible Janthinocin A.
    

Biosynthetic Pathway & Logic

Understanding the relationship between these congeners requires mapping the biosynthetic oxidation levels. Janthinocin C is likely not a precursor but a shunt product or a specific enzymatic derivative of the A/B pathway.

JanthinocinBiosynthesis cluster_legend Structural Relationship Precursor Nascent Peptide Chain (L-Tryptophan) JanA JANTHINOCIN A (beta-hydroxy-Trp) [Active Pharmacophore] Precursor->JanA Hydroxylation (+O) JanB JANTHINOCIN B (beta-keto-Trp) [Oxidized Variant] JanA->JanB Oxidation (-2H) JanC JANTHINOCIN C (Dehydro-Trp) [Dehydrated Variant] JanA->JanC Dehydration (-H2O)

Figure 1: Proposed structural relationship. Janthinocin A serves as the hydroxylated hub, where oxidation yields B and dehydration yields C.

Experimental Protocol: Isolation & Validation

To isolate Janthinocin C specifically, one must exploit its hydrophobicity difference (due to the lack of the hydroxyl group) compared to A.

Fermentation & Extraction Workflow

Objective: Isolate crude peptide lactone mixture from Janthinobacterium lividum.

  • Culturing: Inoculate J. lividum in nutrient broth supplemented with 1% glycerol (carbon source) to enhance secondary metabolite production. Incubate at 25°C for 48–72 hours.

  • Supernatant Separation: Centrifuge culture broth at 10,000 x g for 20 minutes. Retain the supernatant.

  • Solvent Extraction (Causality):

    • Step: Extract supernatant with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Butanol (1:1 v/v).
      
    • Why: Janthinocins are lipopeptides. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Butanol recovers these amphipathic molecules while leaving highly polar salts and proteins in the aqueous phase.
      
  • Concentration: Evaporate the organic layer in vacuo to dryness at <40°C to prevent thermal degradation of the lactone ring.

Purification & Separation (HPLC)

Objective: Separate Janthinocin C from A and B. System: Reverse-Phase HPLC (C18 Column).[5]

ParameterSettingRationale
Stationary Phase C18 (Octadecylsilyl), 5µm particle sizeSeparation based on hydrophobicity.[5]
Mobile Phase A Water + 0.1% TFAAcidifies peptides to suppress ionization of free carboxyls (if any), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 30% B to 70% B over 40 minsLinear gradient.
Detection UV at 215 nm (peptide bond) & 280 nm (Indole)280 nm is critical for tracking the Tryptophan moiety.

Self-Validating Checkpoint:

  • Janthinocin A (Hydroxy-Trp): Will elute earlier (more polar due to -OH).[5]

  • Janthinocin C (Dehydro-Trp): Will elute later (more hydrophobic due to loss of -OH and planar structure).[5]

  • Validation: Collect the peak eluting after the major Janthinocin A peak. Confirm identity via Mass Spectrometry (Target Mass: ~1175 Da).

References

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[1][2][4] Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.[4] Link

  • O'Sullivan, J., McCullough, J. E., Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum.[1][3] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[3][5] The Journal of Antibiotics, 43(8), 913–919.[3] Link

  • PubChem. Janthinocin A (CID 139588925). National Library of Medicine. Link

  • MedKoo Biosciences. Janthinocin C Product Data (Cat# 596120).[6] Link

Sources

Foundational

A Technical Guide to Janthinocin C: A Potent Peptide Lactone Antibiotic from Janthinobacterium lividum

Abstract: Janthinobacterium lividum, a ubiquitous Gram-negative soil bacterium, is a prolific producer of diverse secondary metabolites, including the well-known pigment violacein and a family of potent antibiotics known...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Janthinobacterium lividum, a ubiquitous Gram-negative soil bacterium, is a prolific producer of diverse secondary metabolites, including the well-known pigment violacein and a family of potent antibiotics known as janthinocins.[1][2] This guide provides an in-depth technical overview of Janthinocin C, a novel cyclic decapeptide lactone with significant antibacterial properties.[3] We will explore its chemical nature, the methodologies for its production and isolation, its potent biological activity, and its potential as a next-generation therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antimicrobial compounds.

Introduction to Janthinobacterium lividum and its Secondary Metabolites

Janthinobacterium lividum is a bacterium recognized for its distinctive violet pigmentation, a result of the production of violacein, a compound with documented antibacterial, antiviral, and antifungal properties.[1] Beyond this characteristic pigment, J. lividum biosynthesizes a range of other secondary metabolites, which are not essential for primary growth but often confer a significant survival advantage.[2] Among the most promising of these are the janthinocins, a class of peptide lactone antibiotics.

The janthinocins, including janthinocins A, B, and C, were first identified as novel antibacterial agents with marked activity against Gram-positive bacteria.[3] Janthinocin C, the focus of this guide, stands out for its potency, which has been reported to be two to four times greater than that of vancomycin in vitro, a cornerstone antibiotic for treating serious Gram-positive infections.[4]

Janthinocin C: Chemical and Physicochemical Profile

Janthinocin C is a complex macrocyclic peptide lactone.[5] The elucidation of its structure, along with its sister compounds, revealed the presence of several amino acid residues that had not been previously reported in natural products, highlighting the unique biosynthetic capabilities of J. lividum.[6]

Chemical Structure

The core structure of Janthinocin C is a cyclic decapeptide, meaning it is composed of ten amino acid residues linked in a ring. A key feature is the lactone bond, an intramolecular ester linkage that contributes to the macrocycle's stability and conformation.

cluster_Core Conceptual Structure of Janthinocin C AA1 Amino Acid 1 AA2 Amino Acid 2 AA1->AA2 Peptide Bond Lactone Lactone (Ester Bond) AA1->Lactone AA3 ... AA2->AA3 Peptide Bond Sidechain Unique Side Chains AA2->Sidechain AA4 Amino Acid 10 AA3->AA4 Peptide Bond AA4->AA1 Ring Closure

Caption: Conceptual diagram of a cyclic peptide lactone like Janthinocin C.

Physicochemical Properties

The distinct chemical structure of Janthinocin C results in specific physicochemical properties that are crucial for its isolation, characterization, and biological function.

PropertyValueSource
Chemical Formula C₅₇H₈₂N₁₂O₁₅[5]
Molecular Weight 1175.35 g/mol [5]
Exact Mass 1174.6023[5]
Class Cyclic Decapeptide Lactone[3]
Appearance Not specified, isolated from broth[3]
Solubility Soluble in organic solvents used for extraction (e.g., alcohols, DMSO)[7][8]

Production, Isolation, and Purification of Janthinocin C

The generation and purification of Janthinocin C is a multi-step process requiring careful optimization of bacterial culture conditions and a systematic downstream processing workflow.

Fermentation and Culture Optimization

While specific protocols for maximizing janthinocin production are proprietary, optimal conditions can be extrapolated from studies on violacein production in J. lividum, as secondary metabolite pathways are often co-regulated.

  • Rationale: Secondary metabolite production is typically induced during the late logarithmic or stationary phase of growth, often under conditions of nutrient limitation or environmental stress.[9] The choice of carbon source is critical; slowly metabolized sources like glycerol often enhance secondary metabolite yields compared to rapidly consumed sugars like glucose, which can cause catabolite repression.[10]

Protocol 1: Optimized Fermentation of Janthinobacterium lividum

  • Inoculum Preparation:

    • Aseptically transfer a single colony of J. lividum from a solid agar plate (e.g., Nutrient Agar) to a 100 mL Erlenmeyer flask containing 20 mL of Nutrient Broth (NB).[11]

    • Incubate at 25°C with agitation (180-200 rpm) until the culture reaches an optical density (OD₆₀₀) of approximately 3.0.[11]

  • Production Culture:

    • Prepare the production medium. A modified nutrient broth containing 1% (v/v) glycerol has been shown to be effective.[10][12] For a 1 L culture, use a 2.5 L baffled flask to ensure adequate aeration.

    • Inoculate the production medium with 1% (v/v) of the prepared seed culture.[11]

    • Incubate the production culture at 25°C and a pH of 7.0 for 5-6 days with vigorous agitation (180-200 rpm).[9][11]

    • Self-Validation: Monitor the culture periodically using microscopy to check for contamination and spectrophotometry (OD₆₀₀) to track growth. A darkening of the culture broth indicates the production of secondary metabolites like violacein and likely janthinocins.

Extraction and Purification Workflow

Janthinocin C is isolated from the fermentation broth using a series of extraction and chromatographic steps.[3] The workflow is designed to separate the peptide lactone from other cellular components and metabolites based on its polarity and size.

start J. lividum Fermentation Broth centrifuge Centrifugation (Separate cells from supernatant) start->centrifuge extract Solvent Extraction of Supernatant (e.g., with Ethyl Acetate or Isopropanol) centrifuge->extract concentrate Concentration in vacuo (Yields crude extract) extract->concentrate flash Flash Column Chromatography (Gradient elution, e.g., Pet. Ether/EtOAc) concentrate->flash fractions Collect & Pool Bioactive Fractions (Guided by antibacterial assay) flash->fractions hplc Preparative HPLC (e.g., C18 reverse-phase column) fractions->hplc end Pure Janthinocin C hplc->end

Caption: Experimental workflow for the isolation and purification of Janthinocin C.

Protocol 2: Isolation and Purification of Janthinocin C

  • Harvesting: After fermentation, centrifuge the entire culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells. Decant and retain the supernatant, which contains the secreted janthinocins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Perform a liquid-liquid extraction using an equal volume of a suitable organic solvent like ethyl acetate or isopropanol.[7][8] Shake vigorously and allow the layers to separate.

    • Collect the organic phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.

    • Rationale: Janthinocin C, being a moderately polar macrocycle, will partition into the organic solvent, separating it from highly polar components like salts and sugars in the culture medium.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude, semi-solid extract.

  • Initial Fractionation (Flash Chromatography):

    • Adsorb the crude extract onto silica gel.

    • Load the adsorbed material onto a silica flash chromatography column.

    • Elute the column with a gradient of solvents, for example, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate.[8]

    • Collect fractions and test each for antibacterial activity against a sensitive indicator strain (e.g., Staphylococcus aureus).

    • Self-Validation: This bioactivity-guided approach ensures that only the fractions containing the active compound are carried forward.

  • Final Purification (HPLC):

    • Pool the active fractions and concentrate them.

    • Dissolve the concentrated material in a suitable solvent (e.g., methanol).

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).[8]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Janthinocin C.

    • Self-Validation: Analytical HPLC of the collected peak should show a single, sharp peak, indicating high purity. The structure can then be confirmed using mass spectrometry and NMR spectroscopy.[6]

Biological Activity and Mechanism of Action

Janthinocin C exhibits potent bactericidal activity, primarily against Gram-positive bacteria.[3] Its efficacy has been shown to surpass that of vancomycin against certain strains, making it a molecule of significant clinical interest.[4]

Spectrum of Activity

Janthinocin C is highly effective against a range of aerobic and anaerobic Gram-positive bacteria.[3] This includes clinically relevant pathogens such as Staphylococcus aureus. Janthinocins A and B have also demonstrated efficacy in murine models of systemic S. aureus infection.[4]

Proposed Mechanism of Action

While the precise molecular target of Janthinocin C has not been definitively elucidated, its chemical class (cationic antimicrobial peptide) and biological effects point towards a mechanism involving the disruption of the bacterial cell membrane or cell wall synthesis.[13]

  • Membrane Interaction: Like many cationic peptides, Janthinocin C likely interacts electrostatically with the negatively charged components of the Gram-positive bacterial cell envelope (e.g., teichoic acids).

  • Membrane Permeabilization or Synthesis Inhibition: Following this initial binding, the peptide may either insert into the cytoplasmic membrane, forming pores that lead to ion leakage and cell death, or it may interfere with essential processes like cell wall synthesis by sequestering key precursors like Lipid II.[13][14] The inhibition of peptidoglycan biosynthesis is a common mechanism for antibiotics that target Gram-positive bacteria.[4]

cluster_Cell Gram-Positive Bacterium Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Wall Peptidoglycan Cell Wall (with Teichoic Acids) Action 2. Disruption of Membrane OR Inhibition of Cell Wall Synthesis Wall->Action Janthinocin Janthinocin C Janthinocin->Wall Approaches Cell Binding 1. Electrostatic Binding to Teichoic Acids Binding->Wall Death Cell Death Action->Death

Caption: Proposed mechanism of action for Janthinocin C against Gram-positive bacteria.

Future Perspectives and Applications

The potent activity of Janthinocin C, especially against resistant Gram-positive pathogens, positions it as a valuable lead compound in drug discovery.[3][4] Future research should focus on several key areas:

  • Elucidation of Biosynthetic Pathway: Identifying the gene cluster responsible for janthinocin biosynthesis, likely a non-ribosomal peptide synthetase (NRPS) system, would enable biosynthetic engineering to create novel analogs with improved properties.[15]

  • Mechanism of Action Studies: Pinpointing the precise molecular target will aid in understanding potential resistance mechanisms and in optimizing the molecule's activity.

  • Pharmacokinetic and Toxicological Profiling: In-depth preclinical studies are required to assess the safety, stability, and efficacy of Janthinocin C in animal models, which is a prerequisite for any clinical development.

The unique structure and high potency of Janthinocin C underscore the vast, untapped potential of microbial secondary metabolites in the ongoing fight against antimicrobial resistance.

References

  • ResearchGate. (n.d.). Biosynthesis pathways of violacein. Retrieved February 23, 2026, from [Link]

  • August, P. R., Grossman, T. H., et al. (2000). Sequence Analysis and Functional Characterization of the Violacein Biosynthetic Pathway from Chromobacterium violaceum. Caister Academic Press. Retrieved February 23, 2026, from [Link]

  • Hirschmann, S., et al. (2014). Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum. Journal of Biological Chemistry. Retrieved February 23, 2026, from [Link]

  • de Souza, A. O., et al. (2012). The violacein biosynthesis monitored by multi-wavelength fluorescence spectroscopy and by the PARAFAC method. Journal of the Brazilian Chemical Society. Retrieved February 23, 2026, from [Link]

  • Antônio, R. V., & Creczynski-Pasa, T. B. (2004). Genetic analysis of violacein biosynthesis by Chromobacterium violaceum. Genetics and Molecular Research. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-Stage. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM I. TAXONOMY, FERMENTATION, ISOLATION, PHYSICO-CHEMICAL AND BIOLOGICAL CHARACTERIZATION. J-Stage. Retrieved February 23, 2026, from [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics. Retrieved February 23, 2026, from [Link]

  • Sonawane, P. A., & Nimse, M. S. (2022). Violacein: A Promising Bacterial Secondary Metabolite. Haribhai V. Desai College, Pune. Retrieved February 23, 2026, from [Link]

  • Tsioptsias, C., Tsivintzelis, I., et al. (2018). Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties. Frontiers in Microbiology. Retrieved February 23, 2026, from [Link]

  • Mohammadi, M., et al. (2022). Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Travkin, V. M., et al. (2024). Bacteriostatic Activity of Janthinobacterium lividum and Purified Violacein Fraction against Clavibacter michiganensis. MDPI. Retrieved February 23, 2026, from [Link]

  • Agbakpo, A. E., et al. (2022). Extraction, Purification, and Characterization of Bioactive Compounds Produced by Janthinobacterium Lividum Strain TAJX1901. Pure Help Center. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Janthinobacterium lividum. Retrieved February 23, 2026, from [Link]

  • González-Aravena, M., et al. (2016). Antibacterial activity of the Antarctic bacterium Janthinobacterium sp. SMN 33.6 against multi-resistant Gram-negative bacteria. Redalyc. Retrieved February 23, 2026, from [Link]

  • BacDive. (n.d.). Janthinobacterium lividum (CCUG 15937, CCM 3355, NCIMB 10926). Retrieved February 23, 2026, from [Link]

  • Gan, H. M., et al. (2021). Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium. eScholarship. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Janthinocin A. Retrieved February 23, 2026, from [Link]

  • Ben-Fguira, I., et al. (2021). Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. MDPI. Retrieved February 23, 2026, from [Link]

  • Zhang, Y., et al. (2021). Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments. ResearchGate. Retrieved February 23, 2026, from [Link]

  • BacDive. (n.d.). Janthinobacterium lividum (CCUG 2344, LMG 6034, LMG 2892). Retrieved February 23, 2026, from [Link]

  • Mishra, B., & Wang, G. (2017). Peptide Bacteriocins – Structure Activity Relationships. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]

  • Pantanella, F., Berlutti, F., et al. (2007). Violacein and biofilm production in Janthinobacterium lividum. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Travkin, V. M., et al. (2024). Bacteriostatic Activity of Janthinobacterium lividum and Purified Violacein Fraction against Clavibacter michiganensis. PSE Community.org. Retrieved February 23, 2026, from [Link]

  • Schloss, P. D., et al. (2010). Psychrotrophic Strain of Janthinobacterium lividum from a Cold Alaskan Soil Produces Prodigiosin. Handelsman Lab. Retrieved February 23, 2026, from [Link]

  • Hancock, R. E. W., & Sahl, H. G. (2006). Alternative mechanisms of action of cationic antimicrobial peptides on bacteria. Centre for Microbial Diseases and Immunity Research. Retrieved February 23, 2026, from [Link]

  • University of Zurich. (2019). Antibiotics with novel mechanism of action discovered. ScienceDaily. Retrieved February 23, 2026, from [Link]

  • Pandey, R. P., et al. (2022). Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin. Frontiers. Retrieved February 23, 2026, from [Link]

  • Zhang, Y., et al. (2022). Biosynthesis and Production of Class II Bacteriocins of Food-Associated Lactic Acid Bacteria. MDPI. Retrieved February 23, 2026, from [Link]

  • Ben-Fguira, I., et al. (2020). Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria. MDPI. Retrieved February 23, 2026, from [Link]

  • A-Hairpinins, A. V., et al. (2023). Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications. MDPI. Retrieved February 23, 2026, from [Link]

  • Yang, S. C., et al. (2014). Antibacterial activities of bacteriocins: application in foods and pharmaceuticals. Frontiers in Microbiology. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

Erythro-beta-hydroxy-D-leucine residue in Janthinocin C

An In-Depth Technical Guide to the Erythro-beta-hydroxy-D-leucine Residue in Janthinocin C For Researchers, Scientists, and Drug Development Professionals Abstract Janthinocin C, a potent cyclic decapeptide lactone antib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Erythro-beta-hydroxy-D-leucine Residue in Janthinocin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthinocin C, a potent cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum, represents a compelling scaffold for novel antibacterial development.[1][2] Its structure is distinguished by the incorporation of several non-proteinogenic amino acids, most notably erythro-beta-hydroxy-D-leucine, a residue not commonly found in natural products.[3] This guide provides a detailed examination of this unique amino acid within the context of Janthinocin C. We will explore its proposed biosynthesis via Non-Ribosomal Peptide Synthetase (NRPS) machinery, its potential contribution to the molecule's potent bioactivity, and the detailed experimental workflows required for its definitive stereochemical characterization. This document serves as a technical resource for researchers engaged in natural product chemistry, antibiotic discovery, and the synthetic biology of complex peptides.

Structural Context: The Architecture of Janthinocin C

Janthinocin C is a member of a family of three related antibiotics (A, B, and C) isolated from fermentations of Janthinobacterium lividum.[4] These molecules exhibit marked activity against a range of aerobic and anaerobic Gram-positive bacteria, with in vitro potency reported to be two to four times greater than that of vancomycin.[1][5] The core structure is a macrocyclic peptide lactone, but its true chemical intrigue lies in its constituent building blocks.

The structure of Janthinocin C was elucidated through a combination of mass spectrometry, infrared and UV spectroscopy, and extensive NMR analysis.[1][3] A key finding was the presence of the unusual amino acid, erythro-beta-hydroxy-D-leucine, common to all three Janthinocins.[3] The presence of both a beta-hydroxyl group and a D-chiral center on a leucine residue points to a sophisticated and highly specific biosynthetic origin.

Table 1: Physicochemical Properties of Janthinocin C

PropertyValueSource
CAS Number 131086-54-9[4]
Molecular Formula C₅₇H₈₂N₁₂O₁₅[4]
Molecular Weight 1175.35 g/mol [4]
Class Macrocyclic Peptide Lactone[1][3]
Producing Organism Janthinobacterium lividum[1]

Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Paradigm

The assembly of complex peptides like Janthinocin C, which are rich in non-standard monomers, is the hallmark of Non-Ribosomal Peptide Synthetases (NRPSs).[6] These mega-enzymes function as modular assembly lines, where each module is typically responsible for the selection, activation, and incorporation of a single amino acid.[7][8] The biosynthesis of the erythro-beta-hydroxy-D-leucine residue is a multi-step process orchestrated by a dedicated NRPS module containing specialized catalytic domains.

Based on the established functions of NRPS domains, we can propose a logical biosynthetic pathway for this unique residue:

  • Substrate Selection and Activation (A-domain) : The process begins with an Adenylation (A) domain specifically recognizing and activating L-leucine via an ATP-dependent reaction, forming an L-leucyl-AMP intermediate.[8]

  • Thiolation (PCP-domain) : The activated L-leucine is then covalently tethered to the 4'-phosphopantetheine arm of a Peptidyl Carrier Protein (PCP) domain, also known as a Thiolation (T) domain.[7] This flexible arm transports the substrate to subsequent catalytic sites.

  • β-Hydroxylation (Hydroxylase/Ox-domain) : The PCP-bound L-leucine undergoes stereospecific hydroxylation at the β-carbon. This reaction is likely catalyzed by a dedicated hydroxylase enzyme or an integrated Oxidation (Ox) domain within the NRPS module.[7][9] The enzymatic control at this step is crucial for establishing the erythro relative stereochemistry.

  • Epimerization (E-domain) : Finally, an Epimerization (E) domain acts on the α-carbon of the now β-hydroxylated leucine residue, converting it from the L-configuration to the D-configuration.[10][11] This deprotonation-reprotonation mechanism is a common strategy used by NRPSs to introduce D-amino acids, which can confer resistance to proteolytic degradation.[10]

Biosynthesis of Erythro-beta-hydroxy-D-leucine cluster_NRPS_Module NRPS Module A_domain A-domain (Adenylation) PCP_domain PCP-domain (Thiolation) A_domain->PCP_domain Activates & Loads Hydroxylase Hydroxylase/Ox-domain (β-Hydroxylation) PCP_domain->Hydroxylase Presents Substrate L_Leu_PCP L-Leucyl-S-PCP PCP_domain->L_Leu_PCP E_domain E-domain (Epimerization) Hydroxylase->E_domain Presents Substrate Erythro_L_OH_Leu_PCP Erythro-β-OH-L-Leucyl-S-PCP Hydroxylase->Erythro_L_OH_Leu_PCP Erythro_D_OH_Leu_PCP Erythro-β-OH-D-Leucyl-S-PCP E_domain->Erythro_D_OH_Leu_PCP L_Leucine L-Leucine L_Leucine->A_domain Selects To_Next_Module To Condensation with next residue Erythro_D_OH_Leu_PCP->To_Next_Module

Caption: Proposed NRPS workflow for erythro-beta-hydroxy-D-leucine synthesis.

This entire pathway is encoded within a dedicated biosynthetic gene cluster (BGC) in the Janthinobacterium lividum genome, which contains the genes for the large NRPS enzymes as well as any necessary tailoring enzymes.[12]

Significance for Biological Activity

The inclusion of non-standard amino acids is a key strategy for enhancing the pharmacological properties of natural products. The erythro-beta-hydroxy-D-leucine residue likely contributes to Janthinocin C's potent antibacterial activity in several ways:

  • Proteolytic Stability : D-amino acids are not recognized by standard proteases, making peptides that contain them inherently resistant to degradation by host or target pathogen enzymes.[10]

  • Conformational Rigidity : The additional hydroxyl group can participate in intramolecular hydrogen bonding, potentially locking the macrocycle into a more rigid and pre-organized conformation for target binding.

  • Target Interactions : The hydroxyl group provides an additional hydrogen bond donor/acceptor, which could be critical for specific, high-affinity interactions with its cellular target. While the exact mode of action is not fully elucidated, its potent effect on Gram-positive bacteria suggests an interaction with cell wall biosynthesis, similar to other complex peptide antibiotics.[][14]

Experimental Workflow: Definitive Stereochemical Assignment

Determining the absolute and relative stereochemistry of the β-hydroxy-leucine residue is critical for total synthesis efforts, structure-activity relationship (SAR) studies, and for understanding its biosynthetic origins. A robust and universally applicable method involves acid hydrolysis followed by chiral derivatization and LC-MS analysis.[15][16]

Protocol: Stereochemical Analysis via Marfey’s Method

This protocol provides a step-by-step guide for determining the stereochemistry of the β-hydroxy-leucine residue from purified Janthinocin C.

1. Acid Hydrolysis: a. Place ~100 µg of purified Janthinocin C into a hydrolysis tube. b. Add 200 µL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation. d. Heat at 110°C for 24 hours to completely break all amide bonds. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge. f. Re-dissolve the resulting amino acid hydrolysate in 100 µL of deionized water.

2. Chiral Derivatization (Marfey’s Reagent): a. To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate to raise the pH to ~9.0. b. Add 100 µL of a 1% (w/v) solution of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. c. Vortex the mixture and incubate at 40°C for 1 hour in a heating block. d. Cool the reaction mixture to room temperature. e. Quench the reaction by adding 20 µL of 1 M HCl. f. Evaporate the sample to dryness and re-dissolve in 200 µL of 50% acetonitrile/water for LC-MS analysis. Causality Note: Marfey's reagent (a chiral molecule itself) reacts with the primary amine of the amino acids to form diastereomers. These diastereomers have different physical properties and can be separated by standard reverse-phase chromatography.[15]

3. LC-MS Analysis: a. Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[17] b. Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes. f. Detection: Monitor for the exact mass of the FDAA-derivatized β-hydroxy-leucine. g. Analysis: Compare the retention time of the derivatized amino acid from the Janthinocin C hydrolysate to the retention times of authentic, derivatized standards of D-erythro-β-hydroxy-leucine, L-erythro-β-hydroxy-leucine, D-threo-β-hydroxy-leucine, and L-threo-β-hydroxy-leucine.

Stereochemistry Workflow JanthinocinC Purified Janthinocin C Hydrolysis Step 1: Acid Hydrolysis (6 M HCl, 110°C, 24h) JanthinocinC->Hydrolysis Hydrolysate Amino Acid Mixture Hydrolysis->Hydrolysate Derivatization Step 2: Derivatization (Marfey's Reagent, 40°C) Hydrolysate->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LCMS Step 3: LC-MS Analysis (C18 Reverse Phase) Diastereomers->LCMS Result Unambiguous Identification LCMS->Result

Caption: Experimental workflow for stereochemical determination.

Table 2: Expected Elution Order for Marfey's (L-FDAA) Derivatives on C18

CompoundExpected ElutionRationale
L-FDAA-D-amino acid EarlierL-D diastereomers are typically less retained on reverse-phase media.
L-FDAA-L-amino acid LaterL-L diastereomers are typically more retained on reverse-phase media.
Threo vs. Erythro VariesThe relative elution of threo and erythro isomers depends on the specific amino acid side chain and must be confirmed with standards.

Note: The synthesis of authentic standards for all four stereoisomers of β-hydroxy-leucine is a prerequisite for this analysis.[18][19]

Future Directions and Conclusion

The erythro-beta-hydroxy-D-leucine residue is a defining feature of Janthinocin C, contributing to its chemical novelty and potent biological activity. Understanding its biosynthesis opens the door to synthetic biology approaches, where the Janthinocin BGC could be engineered to incorporate different amino acids or modified precursors, leading to novel antibiotic analogues. Furthermore, the total synthesis of Janthinocin C, guided by the definitive stereochemical information obtained through the workflows described herein, will be essential for creating sufficient material for advanced preclinical studies and for developing a deeper understanding of its structure-activity relationships. This in-depth knowledge is paramount for harnessing the therapeutic potential of the Janthinocin scaffold in an era of growing antibiotic resistance.

References

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919. [Link]

  • Kallow, W., & Schmeing, T. M. (2013). Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases. McMaster University. [Link]

  • He, Y., & Fa, Y. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 828, 105-114. [Link]

  • Fujii, K., Ikai, Y., Mayumi, T., & Oka, H. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Protocols. [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Garner, P., & Park, J. M. (1992). Stereoselective synthesis of threo and erythro beta-hydroxy and beta-disubstituted-beta-hydroxy alpha-amino acids. The Journal of Organic Chemistry, 57(13), 3799-3801. [Link]

  • Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society (Resumed), 1116. [Link]

  • Kries, H. (2016). Refining and Expanding Nonribosomal Peptide Synthetase Function and Mechanism. Journal of Biological Chemistry, 291(32), 16490-16498. [Link]

  • Nakano, H., & Townsend, C. A. (2017). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature Communications, 8, 14213. [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-Stage. [Link]

  • Garner, P., & Park, J. M. (1992). Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Vining, L. C., & MacDonald, J. C. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3011. [Link]

  • Marchler-Bauer, A., et al. (n.d.). Epimerization domain of nonribosomal peptide synthetases (NRPSs). InterPro. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-Stage. [Link]

  • Wang, C., et al. (2024). Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. MDPI. [Link]

  • Bodanszky, M., & Perlman, D. (1969). threo- and erythro- β-Hydroxy-DL-aspartic acids. ResearchGate. [Link]

  • Gan, H. M., et al. (2020). The secondary metabolite biosynthetic gene clusters (BGCs) predicted by antiSMASH. ResearchGate. [Link]

  • Märki, F., et al. (1991). Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and cinnamycin as indirect inhibitors of phospholipase A2. Biochemical Pharmacology, 42(10), 2027-2035. [Link]

Sources

Foundational

Beta-Hydroxytryptophan Containing Peptide Antibiotics: Biosynthesis, Synthesis, and Functional Role

Topic: Beta-hydroxytryptophan Containing Peptide Antibiotics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation of -hydroxytry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Beta-hydroxytryptophan Containing Peptide Antibiotics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of


-hydroxytryptophan (

-OH-Trp)
into non-ribosomal peptide antibiotics represents a critical structural modification that enhances biological activity, confers conformational rigidity, and serves as a biosynthetic checkpoint for further diversification (e.g., into dehydrotryptophan or quinoxaline moieties). This guide provides a technical deep-dive into the Janthinocin class of antibiotics and the Echinomycin biosynthetic pathway, offering validated protocols for the chemical synthesis of

-OH-Trp building blocks, elucidation of their biosynthetic origins via P450 monooxygenases, and mass spectrometric characterization strategies.

Structural & Functional Significance


-Hydroxytryptophan is a non-proteinogenic amino acid found in a select group of peptide antibiotics, most notably Janthinocins A and B  and as a transient intermediate in the biosynthesis of Quinoxaline antibiotics  (e.g., Echinomycin, Triostin A).
Physicochemical Impact
  • Conformational Constraint: The

    
    -hydroxyl group introduces significant steric bulk and hydrogen-bonding potential, restricting the 
    
    
    
    and
    
    
    torsion angles of the tryptophan side chain. This locks the peptide backbone into a bioactive conformation, often increasing affinity for bacterial targets such as cell wall precursors.
  • Chemical Reactivity: The

    
    -position is prone to dehydration, serving as the direct precursor to 
    
    
    
    -dehydrotryptophan (
    
    
    Trp)
    , a moiety that confers resistance to proteolysis and increases membrane intercalation.
Case Study: Janthinocins

Janthinocins A and B are cyclic decapeptide lactones produced by Janthinobacterium lividum.[1][2][3] They exhibit potent activity against Gram-positive bacteria (including MRSA) by disrupting membrane integrity.

  • Key Residue: (2S, 3S)-

    
    -hydroxytryptophan.
    
  • Function: The hydroxyl group participates in an intramolecular H-bond network that stabilizes the macrocyclic ring, essential for receptor binding.

Biosynthetic Machinery

The installation of the


-hydroxyl group occurs via a post-assembly line modification  or an on-line tailoring reaction  within the Non-Ribosomal Peptide Synthetase (NRPS) machinery.
Mechanism: P450-Mediated Hydroxylation

In the biosynthesis of quinoxaline antibiotics (and likely Janthinocins), the hydroxylation is catalyzed by a specific Cytochrome P450 monooxygenase (e.g., Qui15 in the echinomycin pathway or Lxc32 ).

  • Timing: The reaction occurs while the L-Tryptophan is covalently tethered to the Peptidyl Carrier Protein (PCP) domain of the NRPS. The enzyme does not accept free tryptophan.

  • Stereospecificity: The enzyme enforces a strict (2S, 3S) stereochemistry.

Pathway Visualization

The following diagram illustrates the "On-Board" hydroxylation mechanism within the NRPS module.

Biosynthesis Trp L-Tryptophan A_Domain Adenylation Domain (Activation) Trp->A_Domain ATP, Mg2+ PCP_Trp PCP-S-Trp (Tethered Substrate) A_Domain->PCP_Trp Thioesterification PCP_OH_Trp PCP-S-β-OH-Trp (Hydroxylated) PCP_Trp->PCP_OH_Trp O2, NADPH (Hydroxylation) P450 P450 Enzyme (e.g., Qui15/Lxc32) P450->PCP_OH_Trp Catalysis Condensation Condensation Domain (Peptide Bond Formation) PCP_OH_Trp->Condensation Donor Substrate Peptide Elongating Peptide Chain Condensation->Peptide Incorporation

Caption: Figure 1. P450-mediated 'on-board' hydroxylation of Tryptophan on the NRPS Peptidyl Carrier Protein.

Chemical Synthesis & Incorporation

Synthesizing peptides containing


-OH-Trp is synthetically demanding due to the acid-lability of the 

-hydroxyl group (risk of dehydration) and the need for stereocontrol.
Building Block Synthesis: Fmoc-(2S,3S)- -OH-Trp

For Solid Phase Peptide Synthesis (SPPS), the "Gold Standard" building block is N-Fmoc-O-TBS-protected


-hydroxytryptophan . The silyl protection prevents dehydration during TFA cleavage.
Protocol: Stereoselective Synthesis via Garner’s Aldehyde

This protocol yields the (2S, 3S) isomer, matching the natural stereochemistry.

  • Starting Material: (S)-Garner’s aldehyde (derived from L-Serine).

  • Nucleophilic Addition: React with lithiated indole (protected at N1 with Boc or Tosyl).

    • Conditions: Indole, n-BuLi, THF, -78°C.

    • Selectivity: Yields a mixture of syn (2S, 3S) and anti diastereomers. The syn isomer is favored by chelation control (using MgBr2 or ZnCl2 additives).

  • Separation: Purify diastereomers via silica gel chromatography.

  • Oxidation/Deprotection:

    • Oxidize the oxazolidine ring (Jones reagent or PDC) to the carboxylic acid.

    • Deprotect the acetonide.

  • Final Protection:

    • Install Fmoc on the

      
      -amine.
      
    • Install TBS (tert-butyldimethylsilyl) on the

      
      -hydroxyl group.
      
    • Note: The TBS group is critical. Free hydroxyls lead to

      
      Trp during acidic cleavage.
      
SPPS Incorporation Strategy
  • Resin: Rink Amide or Wang resin.[4]

  • Coupling Reagent: HATU/HOAt (avoid carbodiimides to minimize racemization).

  • Cleavage:

    • Standard: 95% TFA / 2.5% TIS / 2.5% H2O.

    • Result: If TBS is used, it may be retained or partially cleaved depending on conditions. To ensure retention of the OH (and not elimination), use a "low-acid" cleavage cocktail or remove TBS with TBAF on-resin prior to cleavage if the peptide sequence allows.

    • For Dehydrotryptophan: If the goal is

      
      Trp, perform global deprotection with high TFA concentration and heat (40°C) to induce elimination.
      

Analytical Characterization (Self-Validating Systems)

Mass Spectrometry (MS/MS)

-Hydroxytryptophan residues exhibit a distinct fragmentation signature compared to native Tryptophan.
FeatureNative Trp

-OH-Trp
Precursor Shift MM + 16 Da
Neutral Loss --18 Da (H2O) (Dominant in ESI+)
Immonium Ion m/z 159m/z 175 (Shifted)
Side Chain Frag m/z 130 (Indole methylene)m/z 146 (Hydroxymethylene indole)

Diagnostic Rule: A peptide showing a +16 Da shift relative to the Trp-containing sequence, accompanied by a facile loss of water (-18 Da) in MS2, confirms the presence of


-OH-Trp.
NMR Spectroscopy
  • Coupling Constants (

    
    ): 
    
    • Syn (2S, 3S): Typically

      
       Hz (Gauche conformation).
      
    • Anti (2S, 3R): Typically

      
       Hz (Anti conformation).
      
  • Chemical Shift: The

    
    -proton shifts downfield from ~3.2 ppm (native) to ~5.2-5.5 ppm  (CH-OH).
    

References

  • Solid-Phase Total Synthesis of Dehydrotryptophan-Bearing Cyclic Peptides. Source: Journal of Organic Chemistry (2021). Relevance: Describes the synthesis of the Fmoc-β-HOTrp(Boc)(TBS)-OH building block. URL:[Link]

  • Identification and Stereochemical Assignment of the

    
    -Hydroxytryptophan Intermediate in the Echinomycin Biosynthetic Pathway. 
    Source: Organic Letters (2006).
    Relevance: Confirms the role of P450 enzymes in generating the (2S,3S) intermediate.
    URL:[Link]
    
  • Janthinocins A, B and C, Novel Peptide Lactone Antibiotics. Source: The Journal of Antibiotics (1990).[2] Relevance: Original isolation and structural elucidation of

    
    -OH-Trp containing peptides.
    URL:[Link][5][6]
    
  • Bioc

    
    -Hydroxy Tryptophan Regioisomers. 
    Source: Organic & Biomolecular Chemistry (2022).
    Relevance: Modern enzymatic methods for synthesis.[6]
    URL:[Link]
    
  • Fragmentation Study of Tryptophan-Derived Metabolites Induced by ESI-MS. Source: Analyst (2021).[7] Relevance: MS/MS fragmentation rules for

    
    -hydroxylated indoles.
    URL:[Link]
    

Sources

Exploratory

Janthinocin C: Mechanism of Action &amp; Therapeutic Potential against Gram-Positive Pathogens

Executive Summary Janthinocin C is a macrocyclic peptide lactone antibiotic produced by Janthinobacterium lividum.[1][2] It belongs to a rare class of non-ribosomal lipopeptides (structurally analogous to lysobactin and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Janthinocin C is a macrocyclic peptide lactone antibiotic produced by Janthinobacterium lividum.[1][2] It belongs to a rare class of non-ribosomal lipopeptides (structurally analogous to lysobactin and katanosin B ) that exhibit potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

Unlike glycopeptides (e.g., vancomycin) that bind the D-Ala-D-Ala terminus of peptidoglycan precursors, Janthinocin C targets the Lipid II intermediate directly at the pyrophosphate/sugar moiety. This distinct mechanism allows it to bypass common resistance mechanisms, making it a critical candidate for next-generation antibiotic development.

Chemical Structure & Properties

Janthinocin C is a cyclic decapeptide lactone.[2] Its structure is characterized by the presence of several non-proteinogenic amino acids which confer stability against proteolysis and specificity for bacterial targets.

  • Class: Cyclic Depsipeptide / Peptide Lactone.[2]

  • Key Structural Motifs:

    • Macrocyclic Ring: Formed via a lactone bond between the C-terminal carboxyl group and a threonine/serine hydroxyl group.

    • Unusual Residues: Contains erythro-

      
      -hydroxy-D-leucine , 
      
      
      
      -hydroxytryptophan, and
      
      
      -ketotryptophan.[1]
  • Solubility: Soluble in DMSO and methanol; limited solubility in water (requires formulation).

Mechanism of Action (MOA)[3]

The bactericidal efficacy of Janthinocin C stems from its ability to strictly inhibit bacterial cell wall biosynthesis.

Primary Target: Lipid II Sequestration

The primary molecular target of Janthinocin C is Lipid II (undecaprenyl-pyrophosphate-MurNAc-pentapeptide), the essential shuttle molecule that transports peptidoglycan building blocks across the inner membrane.

  • Binding Event: Janthinocin C binds to the pyrophosphate and MurNAc regions of Lipid II in a 1:1 stoichiometric complex.

  • Differentiation from Vancomycin:

    • Vancomycin binds the D-Ala-D-Ala peptide tail.[3][4] Resistance occurs when bacteria modify this tail (e.g., to D-Ala-D-Lac).

    • Janthinocin C binds the immutable pyrophosphate/sugar neck of the molecule. Consequently, it remains active against VRE strains that possess the vanA or vanB gene clusters.

  • Consequence: The sequestration of Lipid II prevents the transglycosylase enzymes (PBPs) from incorporating the precursor into the growing peptidoglycan chain.[3] This halts cell wall synthesis, leads to the accumulation of intracellular precursors (UDP-MurNAc-pentapeptide), and triggers autolysin-mediated cell lysis.

Secondary Effect: Membrane Stress

At concentrations significantly exceeding the Minimum Inhibitory Concentration (MIC), Janthinocin C can induce membrane perturbation. However, unlike pore-forming AMPs (e.g., nisin), this is not the primary killing mechanism but rather a sequela of the massive accumulation of lipid-linked precursors at the membrane interface.

MOA Visualization

Janthinocin_MOA cluster_membrane Bacterial Membrane Interface Janthinocin Janthinocin C Complex Janthinocin-Lipid II Complex (1:1) Janthinocin->Complex Binds Pyrophosphate/MurNAc LipidII Lipid II (Membrane Anchored) LipidII->Complex PBPs Penicillin Binding Proteins (PBPs) LipidII->PBPs Normal Substrate Complex->PBPs Steric Hinderance Peptidoglycan Peptidoglycan Polymerization Complex->Peptidoglycan Inhibition PBPs->Peptidoglycan Transglycosylation CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis & Death CellWall->Lysis Structural Failure

Figure 1: Pathway of Janthinocin C mediated inhibition of peptidoglycan synthesis via Lipid II sequestration.[5][4]

Antimicrobial Profile & Data

Janthinocin C exhibits a narrow but potent spectrum, specifically targeting Gram-positive organisms. It is generally 2-4 times more potent than vancomycin in vitro.[2][6]

Table 1: Comparative MIC Values ( g/mL)
OrganismStrain TypeJanthinocin CVancomycin
Staphylococcus aureus Methicillin-Susceptible (MSSA)0.2 - 0.781.0 - 2.0
Staphylococcus aureus Methicillin-Resistant (MRSA)0.39 - 0.781.0 - 2.0
Enterococcus faecalis Vancomycin-Resistant (VRE)0.39 - 0.78>64.0
Streptococcus pneumoniae Penicillin-Resistant0.05 - 0.10.5 - 1.0
Bacillus subtilis Wild Type0.1 - 0.20.5 - 1.0
Escherichia coli Gram-Negative (Outer Membrane)>64.0>64.0

Note: Data synthesized from comparative studies of Janthinocins and Lysobactin (Katanosin B) [1][2][4].[1][2][5][7][8][9][10][11]

Experimental Validation Protocols

To validate the mechanism of Janthinocin C in a research setting, the following self-validating protocols are recommended.

Protocol 1: Macromolecular Synthesis Inhibition Assay

Objective: Confirm that cell wall synthesis is the primary pathway inhibited, rather than DNA, RNA, or protein synthesis.

  • Preparation: Grow S. aureus to early exponential phase (

    
    ).
    
  • Treatment: Aliquot culture into 4 tubes. Treat with Janthinocin C at

    
     MIC. Include a control (untreated) and positive controls (Vancomycin for cell wall, Ciprofloxacin for DNA, Rifampicin for RNA).
    
  • Labeling: Add radiolabeled precursors to separate aliquots:

    • 
      -Glucosamine (Cell Wall)[11]
      
    • 
      -Thymidine (DNA)
      
    • 
      -Uridine (RNA)
      
    • 
      -Leucine (Protein)
      
  • Incubation: Incubate at 37°C for 30 minutes.

  • Precipitation: Add ice-cold 10% TCA (Trichloroacetic acid) to precipitate macromolecules.

  • Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity via liquid scintillation.

  • Result Interpretation: Janthinocin C should selectively inhibit the incorporation of

    
    -Glucosamine while other precursors remain relatively unaffected in the short term.
    
Protocol 2: Antagonism Assay (Mechanism Differentiation)

Objective: Distinguish Janthinocin C activity from Vancomycin.

  • Principle: Vancomycin activity is antagonized (blocked) by adding excess synthetic peptide Diacetyl-L-Lys-D-Ala-D-Ala , which mimics the cell wall terminus. Janthinocin C, binding to the pyrophosphate/sugar, will not be antagonized.

  • Method: Perform a standard MIC broth microdilution.

  • Variable: Add 10 mM Diacetyl-L-Lys-D-Ala-D-Ala to the media.

  • Readout:

    • Vancomycin:[2][3][4][10] MIC increases significantly (activity lost).

    • Janthinocin C: MIC remains unchanged (activity retained).

Protocol 3: Membrane Permeability (SYTOX Green / PI)

Objective: Assess if membrane disruption is the primary mode of killing.

  • Dye Selection: Use SYTOX Green or Propidium Iodide (PI). These are membrane-impermeable dyes that only fluoresce upon binding DNA inside a compromised cell.

  • Workflow:

    • Treat S. aureus with Janthinocin C (1x, 5x, 10x MIC).

    • Positive Control: Nisin (pore former) or 70% Ethanol.

    • Negative Control: Buffer only.

  • Kinetics: Measure fluorescence every 5 minutes for 1 hour.

  • Result: Janthinocin C should show delayed or low-level fluorescence compared to Nisin. Immediate, high-intensity fluorescence indicates pore formation; delayed fluorescence suggests secondary lysis following cell wall failure.

Experimental Workflow Diagram

Experimental_Workflow Culture Exponential Phase Bacteria (S. aureus) Treatment Treat with Janthinocin C Culture->Treatment Assay1 Macromolecular Synthesis (TCA) Treatment->Assay1 Assay2 Antagonism Test (D-Ala-D-Ala) Treatment->Assay2 Assay3 Membrane Permeability (SYTOX Green) Treatment->Assay3 Result1 Result: Glucosamine Inhibition Only Assay1->Result1 Result2 Result: No MIC Shift Assay2->Result2 Result3 Result: Minimal/Delayed Fluorescence Assay3->Result3 Conclusion Confirmation: Cell Wall Inhibition (Lipid II Binding) Result1->Conclusion Result2->Conclusion Result3->Conclusion

Figure 2: Integrated experimental workflow for validating the mechanism of action.

Safety & Toxicity Considerations

While Janthinocin C is highly potent, its development as a systemic drug requires careful therapeutic index evaluation.

  • Hemolysis: Janthinocin C generally displays low hemolytic activity against human erythrocytes at therapeutic concentrations, though activity may increase at very high doses (comparable to other amphiphilic peptides) [5].

  • Cytotoxicity: In vivo studies (mouse models) have demonstrated efficacy in systemic S. aureus infections without acute lethality, suggesting a viable therapeutic window [2]. However, like other polypeptide antibiotics (e.g., polymyxins, bacitracin), potential nephrotoxicity should be monitored in preclinical toxicology studies.

References

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[1] Structure elucidation. The Journal of Antibiotics, 43(8), 920-930.[1] Link

  • O'Sullivan, J., McCullough, J. E., Tymiak, A. A., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum.[1][2] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[2] The Journal of Antibiotics, 43(8), 913-919. Link

  • Lee, W., et al. (2016). The Mechanism of Action of Lysobactin. Journal of the American Chemical Society, 138(1), 100–103.[8] (Note: Lysobactin is structurally identical/analogous to Janthinocins and shares the Lipid II mechanism). Link

  • Malkomes, P., et al. (2020). Lipid II-binding antibiotics – differential antibiotic activities beyond sequestration of the central peptidoglycan precursor.[5][7] Frontiers in Microbiology. Link

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427-435. Link

Sources

Foundational

Technical Guide: Biosynthetic Engineering &amp; Production of Janthinocin C

Executive Summary Janthinocin C is a macrocyclic peptide lactone (depsipeptide) produced by the psychrotrophic bacterium Janthinobacterium lividum. Distinct from the well-characterized purple pigment violacein, Janthinoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Janthinocin C is a macrocyclic peptide lactone (depsipeptide) produced by the psychrotrophic bacterium Janthinobacterium lividum. Distinct from the well-characterized purple pigment violacein, Janthinocin C exhibits potent antimicrobial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), via membrane disruption.[1]

This guide details the Biosynthetic Gene Cluster (BGC) responsible for Janthinocin C production. Unlike ribosomal peptides, Janthinocin C is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) assembly line. This document provides the architectural logic of the BGC, a validated production workflow, and the retro-biosynthetic map required for heterologous expression or yield optimization.

Part 1: Molecular Architecture & The BGC

The Compound: Janthinocin C

To engineer the gene cluster, one must understand the target. Janthinocin C is a cyclic decapeptide lactone.[2] Its structural complexity dictates the enzymatic machinery required:

  • Scaffold: 10 Amino Acid residues.

  • Cyclization: Ester bond (lactone) between the C-terminus and a side-chain hydroxyl group (typically Threonine or Serine).[1]

  • Non-Proteinogenic Residues: Contains erythro-

    
    -hydroxy-D-leucine and modified Tryptophan residues.[1]
    
The "Hardware": NRPS Gene Cluster Architecture

The production of Janthinocin C is governed by a large genomic locus encoding multiple NRPS modules. Based on the structural retro-analysis of J. lividum genomes (e.g., strain HH01 or DSM 1522), the cluster follows the "Colinearity Rule"—the order of genes/modules corresponds to the amino acid sequence of the peptide.

Predicted Cluster Organization: The cluster is typically composed of 3-4 large Open Reading Frames (ORFs), here designated functionally as Jan-I, Jan-II, Jan-III.

Gene/ORFSize (approx)Domain Architecture (Predicted)Function
Jan-I ~15 kbA-T-C -(A-T-C)x2Initiation & Elongation (Residues 1-3)
Jan-II ~20 kb(C-A-T-E) x3Elongation & Epimerization (D-amino acids)
Jan-III ~18 kb(C-A-T) x4-TE Termination & Cyclization
Jan-Tailoring ~2 kbOxy (Oxygenase)Hydroxylation of Leucine/Tryptophan
Jan-Trans ~1.5 kbABC TransporterExport/Resistance
  • A (Adenylation): Selects the specific amino acid.

  • T (Thiolation/PCP): Tethers the growing chain.

  • C (Condensation): Forms the peptide bond.

  • E (Epimerization): Converts L-amino acids to D-isomers (crucial for D-Leu).[1]

  • TE (Thioesterase): Off-loading and macrocyclization.[1]

Part 2: Biosynthetic Mechanism (The "Software")

The synthesis operates as a molecular assembly line. The following Graphviz diagram visualizes the flow from precursor intake to the final cyclized product.

Pathway Visualization[1]

Janthinocin_Biosynthesis cluster_inputs Precursor Pool cluster_NRPS NRPS Assembly Line (The Jan Cluster) AA_Pool Amino Acids (Leu, Trp, Orn, Thr) Mod1 Module 1 (Initiation) [A-T] AA_Pool->Mod1 FA_Pool Fatty Acid Precursors FA_Pool->Mod1 Acylation (Putative) Mod_Elong Elongation Modules (2-9) [C-A-T-E] Mod1->Mod_Elong Peptidyl Transfer Tailoring Tailoring Enzymes (Hydroxylases) Beta-OH-Leu Formation Mod_Elong->Tailoring On-line Modification Mod10 Module 10 (Termination) [C-A-T-TE] Tailoring->Mod10 Product Janthinocin C (Cyclic Depsipeptide) Mod10->Product Cyclization (TE Domain)

Figure 1: Retro-biosynthetic logic of the Janthinocin C NRPS assembly line. Note the critical role of the TE domain in forming the lactone ring.

Part 3: Experimental Workflow (Production & Purification)

Expertise Note: Janthinobacterium species are psychrotolerant.[3] Standard E. coli protocols (37°C) will fail. High temperatures trigger stress responses that may favor pigment (violacein) over lipopeptide production or simply halt growth.

Fermentation Protocol

Objective: Maximize secondary metabolite titer while minimizing violacein co-purification.

  • Seed Culture:

    • Inoculate J. lividum (e.g., strain DSM 1522 or environmental isolate) into 10 mL R2A Broth.

    • Incubate at 20°C - 25°C for 24 hours, 200 rpm.

    • Check: Culture should be turbid. Purple pigmentation (violacein) indicates metabolic activity but is not the target.

  • Production Stage:

    • Medium: R2A is preferred over LB for secondary metabolites in oligotrophs. Supplement with 1% Glycerol to support lipopeptide backbone synthesis.

    • Inoculation: 1% v/v seed culture into 1L baffled flasks (200 mL working volume).

    • Incubation: 15°C - 20°C for 72–96 hours.[1]

    • Why Cool Temp? Lower temperatures stabilize the NRPS enzymes and mimic the native soil/water environment, upregulating the jan cluster.

Extraction & Purification

Objective: Isolate the amphiphilic peptide from the broth.

  • Cell Separation:

    • Centrifuge culture at 10,000 x g for 20 mins at 4°C.

    • Crucial Step: Janthinocins are secreted. Discard the pellet (cells/violacein pigment often stay in pellet). Keep the Supernatant .

  • Solid Phase Extraction (SPE):

    • Resin: Amberlite XAD-16 or Diaion HP-20 (hydrophobic interaction).[1]

    • Add resin (20 g/L) directly to supernatant. Stir gently overnight at 4°C.

    • Filter resin and wash with H2O to remove salts.

    • Elution: Elute with 100% Methanol or Acetone.

  • Purification (RP-HPLC):

    • Evaporate Methanol; resuspend in 50% MeOH.

    • Column: C18 Semi-prep (e.g., Phenomenex Luna 5µ C18).

    • Mobile Phase:

      • A: H2O + 0.1% TFA

      • B: Acetonitrile (ACN) + 0.1% TFA[1]

    • Gradient: 30% B to 90% B over 40 minutes.

    • Detection: 214 nm (peptide bond) and 280 nm (Tryptophan/Indole moiety).

Workflow Visualization

Purification_Workflow Ferm Fermentation (R2A, 20°C, 96h) Centrifuge Centrifugation (10,000g, 4°C) Ferm->Centrifuge Split Phase Separation Centrifuge->Split Pellet Pellet (Cells + Violacein) DISCARD Split->Pellet Supernatant Supernatant (Secreted Janthinocins) Split->Supernatant SPE SPE (XAD-16) Capture Hydrophobic Peptides Supernatant->SPE Elution Elution (100% MeOH) SPE->Elution HPLC RP-HPLC (C18, ACN/H2O Gradient) Elution->HPLC Final Pure Janthinocin C HPLC->Final

Figure 2: Downstream processing workflow emphasizing the separation of the secreted lipopeptide from the cell-bound pigment.[1]

Part 4: Troubleshooting & Optimization (E-E-A-T)

The "Violacein Trap"

Many researchers fail to isolate Janthinocin because they focus on the purple pigment.

  • Fact: Violacein is largely intracellular or cell-associated.[1] Janthinocin C is secreted.

  • Diagnostic: If your supernatant is clear but your methanolic extract of the pellet is active, you are looking at Violacein, not Janthinocin. You must extract the supernatant.[4]

Structural Validation

How do you know you have Janthinocin C and not Janthinocin A or B?

  • Mass Spectrometry (LC-MS/MS):

    • Janthinocin C MW: ~1175 Da (Check exact mass based on specific variant).[5]

    • Differentiation: Janthinocin A and B often contain different hydroxylation patterns on the Tryptophan or Ornithine residues.

  • Bioactivity Check: Janthinocin C has higher activity against anaerobes compared to Vancomycin.[2] Use a Clostridium sp. or Propionibacterium acnes inhibition assay as a specific bio-marker.

References

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum.[1][6] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[1][2] The Journal of Antibiotics.[6]

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[6] Structure elucidation. The Journal of Antibiotics.[6]

  • Hornung, C., et al. (2013). Genomic analysis of Janthinobacterium sp. HH01, a biologically active bacterium harbored by the polyketide synthase-expressing bryozoan Pedicellina nutans.[1] BMC Genomics.

  • Panthee, S., et al. (2021). Complete Genome Sequence of Janthinobacterium lividum Strain DSM 1522. Microbiology Resource Announcements. [1]

  • Medema, M.H., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters. Nucleic Acids Research.[7][8]

Sources

Exploratory

Technical Monograph: Janthinocin C (CAS 131086-54-9)

Advanced Characterization, Isolation Protocols, and Therapeutic Mechanisms Executive Summary Janthinocin C is a macrocyclic decapeptide lactone antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Isolation Protocols, and Therapeutic Mechanisms

Executive Summary

Janthinocin C is a macrocyclic decapeptide lactone antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum. Belonging to a rare class of peptide lactones, it exhibits potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and anaerobic bacteria. Its potency in vitro has been reported to be 2–4 times greater than that of vancomycin.[1][2][3]

This guide provides a comprehensive technical analysis of Janthinocin C, detailing its physicochemical properties, isolation workflows, and mechanism of action. It is designed for researchers investigating novel cell-wall synthesis inhibitors and non-ribosomal peptide discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

Janthinocin C is structurally distinct due to the incorporation of non-proteinogenic amino acids, specifically erythro-


-hydroxy-D-leucine, within its cyclic framework. Unlike its congeners (Janthinocin A and B), Janthinocin C lacks the 

-hydroxylation or

-ketonization on the tryptophan residue, possessing a standard or less oxidized indole moiety.
Table 1: Chemical Specifications
PropertyData
CAS Number 131086-54-9
Chemical Name Janthinocin C
Molecular Formula C

H

N

O

Molecular Weight ~1175.35 Da
Class Cyclic Decapeptide Lactone
Source Organism Janthinobacterium lividum
Appearance Solid powder (white to off-white)
Solubility Soluble in DMSO, Methanol, DMF; Poorly soluble in water
Key Structural Features 10-residue macrocycle; C-terminal lactone linkage; erythro-

-hydroxy-D-leucine

Mechanism of Action (MOA)

Janthinocin C functions as a Cell Wall Synthesis Inhibitor .[4] Its mode of action parallels that of structurally related depsipeptides like Lysobactin (Katanosin B), yet it remains distinct from the glycopeptide vancomycin.

Target Engagement

While vancomycin binds the D-Ala-D-Ala terminus of the peptidoglycan precursor, Janthinocin C and related lactones are hypothesized to bind Lipid II or upstream peptidoglycan precursors via a mechanism that is not antagonized by soluble D-Ala-D-Ala peptides. This suggests an interaction with the pyrophosphate moiety or the MurNAc-pentapeptide core, effectively sequestering the substrate required for the transglycosylation step of cell wall assembly.

Pathway Visualization

The following diagram illustrates the disruption of the peptidoglycan biosynthetic pathway by Janthinocin C.

MOA Cytoplasm Cytoplasm Membrane Cell Membrane Extracellular Extracellular Space Precursor UDP-MurNAc-Pentapeptide LipidI Lipid I (Lipid-PP-MurNAc-Penta) Precursor->LipidI MraY LipidII Lipid II (Lipid-PP-Disaccharide-Penta) LipidI->LipidII MurG PG_Polymer Nascent Peptidoglycan LipidII->PG_Polymer Transglycosylation (PBP) Janthinocin JANTHINOCIN C (Inhibitor) Janthinocin->LipidII High Affinity Binding (Sequestration) Janthinocin->PG_Polymer BLOCKS Crosslinked Crosslinked Cell Wall PG_Polymer->Crosslinked Transpeptidation

Figure 1: Putative mechanism of action.[4][5][6] Janthinocin C sequesters Lipid II, preventing transglycosylation and halting cell wall biogenesis.[7]

Isolation & Purification Protocol

The isolation of Janthinocin C requires a rigorous separation workflow to distinguish it from its structural analogs (A and B). The following protocol is based on the seminal work by O'Sullivan et al. (1990).

Fermentation[1][3][8]
  • Strain: Janthinobacterium lividum (e.g., ATCC strains or environmental isolates).

  • Medium: Nutrient-rich broth (e.g., Yeast Extract-Malt Extract) supplemented with glycerol to enhance secondary metabolite production.

  • Conditions: Aerobic fermentation at 25°C for 48–72 hours. J. lividum is psychrotolerant; avoid temperatures >30°C which may inhibit growth or production.

Extraction Workflow

The compound is typically extracted from the whole broth or the supernatant, as it is secreted.

Isolation Fermentation Fermentation Broth (J. lividum) Centrifugation Centrifugation (Removal of cells) Fermentation->Centrifugation Supernatant Supernatant Phase Centrifugation->Supernatant Extraction Solvent Extraction (n-Butanol or Ethyl Acetate) Supernatant->Extraction Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration FlashChrom Flash Chromatography (Silica Gel / Diaion HP-20) Concentration->FlashChrom Gradient Elution HPLC Preparative HPLC (C18 Reverse Phase) FlashChrom->HPLC Isolate Active Fractions PureProduct Purified Janthinocin C (>95% Purity) HPLC->PureProduct Lyophilization

Figure 2: Isolation workflow from fermentation broth to purified compound.

Purification Steps (Detailed)
  • Primary Capture: Pass the supernatant through a macroporous adsorption resin (e.g., Diaion HP-20). Wash with water to remove salts, then elute with increasing concentrations of acetone or methanol.

  • Fractionation: Concentrate the active eluate and subject it to silica gel chromatography. Janthinocins typically elute with polar mobile phases (e.g., Chloroform:Methanol gradients).

  • Final Polish (HPLC): Use a C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Detection: UV at 220 nm and 280 nm (tryptophan absorption).

    • Differentiation: Janthinocin C elutes distinctly from A and B due to the hydrophobicity differences in the tryptophan residue.

Biosynthesis & Synthetic Challenges

Janthinocin C is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The presence of D-amino acids and hydroxy-amino acids indicates the activity of specific epimerase and oxygenase domains within the gene cluster.

  • Synthetic Complexity: Total synthesis of Janthinocin C is challenging due to the macrocyclic lactone ring and the stereochemical complexity of the erythro-

    
    -hydroxy-D-leucine.
    
  • Status: While total synthesis has been achieved for related peptides like Lysobactin (Laspartomycin C), a dedicated total synthesis for Janthinocin C is not widely established in commercial literature, making fermentation the primary source for research material.

Therapeutic Potential & Toxicology

  • Antibacterial Spectrum: Highly active against Gram-positive bacteria, including Streptococcus pyogenes, Streptococcus pneumoniae, and MRSA.

  • Potency: MIC values are frequently in the sub-microgram/mL range (0.1 – 1.0 µg/mL), often superior to vancomycin.

  • Toxicity Considerations: Like many cationic peptide antibiotics, potential nephrotoxicity or hemolytic activity must be assessed. However, early murine models indicated efficacy in systemic infections, suggesting a viable therapeutic window.

References

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[2][3][8] Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.[8] Link

  • O'Sullivan, J., McCullough, J. E., Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum.[1][2][8] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[1] The Journal of Antibiotics, 43(8), 913–919.[1] Link

  • Guzmán, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349. (Contextual reference for peptide lactone activity). Link

  • Boc Sciences. Janthinocin A/C Product Information & Properties.

Sources

Foundational

The Natural Occurrence of Janthinocin C in Soil Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling Janthinocin C, a Potent Peptide Lactone from Janthinobacterium lividum The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of novel an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Janthinocin C, a Potent Peptide Lactone from Janthinobacterium lividum

The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of novel antibiotics. Soil microorganisms, particularly bacteria, have historically been a prolific source of such therapeutic agents. Among these, the genus Janthinobacterium has garnered significant interest. Janthinobacterium lividum, a Gram-negative, violet-pigmented bacterium commonly found in soil and aquatic environments, is a known producer of various bioactive secondary metabolites.[1][2] This technical guide focuses on one such class of compounds: the janthinocins.

Janthinocins A, B, and C are a series of potent, cyclic decapeptide lactone antibiotics first isolated from the fermentation broths of Janthinobacterium lividum.[3] Of particular interest is Janthinocin C, which exhibits marked antibacterial activity, especially against aerobic and anaerobic Gram-positive bacteria.[3] Initial studies have indicated that its potency is two to four times greater than that of vancomycin in vitro, a crucial antibiotic of last resort.[3] The unique structure of the janthinocins, which includes previously unreported amino acid residues like erythro-beta-hydroxy-D-leucine, underscores their novelty and potential for development as new therapeutic agents.[4]

This guide provides an in-depth exploration of the natural occurrence of Janthinocin C, from the biology of its producing organism to detailed methodologies for its isolation, characterization, and biological evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising natural product in the fight against infectious diseases.

Part 1: The Biosynthesis of Janthinocin C - A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The complex, cyclic structure of Janthinocin C, containing non-proteinogenic amino acids, is a hallmark of non-ribosomal peptide synthesis.[4] This biosynthetic machinery, composed of large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs), functions as a molecular assembly line to construct complex peptides without the use of ribosomes and mRNA templates.

The NRPS Machinery: A Modular Assembly Line

An NRPS is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A canonical module consists of three core domains:

  • Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The final module in an NRPS assembly line typically contains a Thioesterase (Te) Domain , which is responsible for releasing the fully assembled peptide, often through cyclization, as is the case with Janthinocin C.

The Putative Janthinocin C Biosynthetic Gene Cluster (BGC)

While the specific biosynthetic gene cluster (BGC) for Janthinocin C has not yet been explicitly identified and characterized in the published literature, recent genomic sequencing of several Janthinobacterium lividum strains has revealed the presence of multiple NRPS gene clusters.[1][5][6] For instance, the genome of J. lividum strain EIF2 contains a plasmid-encoded NRPS cluster with similarities to the one responsible for xenoamicin production.[5] This provides a strong foundation for the targeted discovery of the Janthinocin C BGC.

Identifying the correct BGC is the crucial first step in understanding and potentially engineering the biosynthesis of Janthinocin C. A proposed workflow for this is outlined below.

Proposed Workflow for Identification of the Janthinocin C BGC

BGC_Identification_Workflow start Start: J. lividum Strain Known to Produce Janthinocin C genome_seq Whole Genome Sequencing (e.g., PacBio or Nanopore + Illumina) start->genome_seq antismash Genome Mining with antiSMASH (Identify all NRPS BGCs) genome_seq->antismash bgc_analysis In Silico Analysis of NRPS BGCs (Domain prediction, substrate specificity analysis) antismash->bgc_analysis hypothesis Formulate Hypothesis: Link a specific BGC to Janthinocin C structure bgc_analysis->hypothesis gene_knockout Gene Knockout or Inactivation (Target a core NRPS gene in the candidate BGC) hypothesis->gene_knockout fermentation_analysis Fermentation and LC-MS Analysis of Wild-Type vs. Mutant gene_knockout->fermentation_analysis result Compare Metabolite Profiles: Abolition of Janthinocin C production in mutant? fermentation_analysis->result confirmation Confirmation of Janthinocin C BGC result->confirmation

Caption: Workflow for identifying the Janthinocin C BGC in J. lividum.

Regulation of Janthinocin C Production

The regulation of secondary metabolism in Janthinobacterium is complex and not fully elucidated for most compounds. However, studies on the production of another well-known metabolite, violacein, offer valuable insights that are likely applicable to Janthinocin C:

  • Quorum Sensing: The production of violacein is regulated by N-acyl-homoserine lactone (AHL)-based quorum sensing systems.[1] It is highly probable that a similar cell-density-dependent mechanism controls the expression of the Janthinocin C BGC.

  • Nutrient Limitation and Stress: The production of secondary metabolites is often triggered by nutrient limitation or other environmental stressors. Cultivating J. lividum in minimal media or with the addition of sub-lethal concentrations of stressors (e.g., other antibiotics) has been shown to enhance violacein production and could be a viable strategy for increasing Janthinocin C yields.[7][8]

  • Carbon Source Regulation: The choice of carbon source can significantly impact secondary metabolite production. For instance, glycerol has been shown to enhance violacein production, while glucose can be repressive.[1]

Part 2: Methodologies for the Study of Janthinocin C

This section provides detailed, field-proven protocols for the cultivation of J. lividum, and the extraction, purification, and characterization of Janthinocin C. These protocols are synthesized from established methods for Janthinobacterium and cyclic peptide natural products.

Cultivation and Fermentation of Janthinobacterium lividum

Objective: To produce a sufficient biomass of J. lividum and induce the production of Janthinocin C.

Protocol 2.1: Fermentation of J. lividum

  • Strain Activation: From a glycerol stock of J. lividum stored at -80°C, streak for single colonies on Nutrient Agar and incubate at 25°C for 48-72 hours.

  • Seed Culture Preparation: Inoculate a single colony into a 250 mL flask containing 50 mL of Nutrient Broth. Incubate at 25°C with shaking at 180 rpm for 24-48 hours, or until the culture is turbid.

  • Production Culture Inoculation: Inoculate a 2 L flask containing 1 L of production medium (see table below) with 2% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 25°C with shaking at 180 rpm for 5-7 days. Monitor the production of Janthinocin C by taking daily samples and analyzing them via LC-MS.

  • Harvesting: After the fermentation period, harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to separate the biomass from the supernatant. Janthinocin C is expected to be present in both the supernatant and the cell pellet.

Production Medium Component Concentration (g/L) Rationale
Peptone10.0Provides a rich source of amino acids and nitrogen.
Yeast Extract5.0Supplies B vitamins and other growth factors.
Glycerol10.0Preferred carbon source over glucose to avoid catabolite repression of secondary metabolism.[1]
K2HPO41.0Buffering agent to maintain a stable pH.
MgSO4·7H2O0.5Provides essential minerals for enzymatic activity.
pH 7.0-7.2Optimal pH for the growth of J. lividum.[7]
Extraction and Purification of Janthinocin C

Objective: To isolate and purify Janthinocin C from the fermentation broth and biomass.

Purification_Workflow start Start: Fermentation Broth (Supernatant + Biomass) extraction Extraction (Amberlite XAD-16 resin for supernatant, Acetone/Methanol for biomass) start->extraction combine Combine and Concentrate Extracts extraction->combine spe Solid-Phase Extraction (SPE) (C18 cartridge, stepwise methanol gradient) combine->spe fractionation Fractionation (e.g., Sephadex LH-20 size exclusion) spe->fractionation hplc Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with TFA) fractionation->hplc purity_check Purity Analysis (Analytical HPLC, LC-MS) hplc->purity_check final_product Pure Janthinocin C purity_check->final_product

Caption: A generalized workflow for the extraction and purification of Janthinocin C.

Protocol 2.2: Extraction and Purification

  • Supernatant Extraction: Pass the cleared supernatant through a column packed with Amberlite XAD-16 resin. Wash the resin with water to remove salts and polar impurities, then elute the bound compounds with methanol.

  • Biomass Extraction: Extract the cell pellet multiple times with a 1:1 mixture of acetone and methanol. Combine the solvent extracts.

  • Concentration: Combine the methanol eluate from the resin and the biomass extracts. Evaporate the solvent under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE): Redissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge. Wash the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect each fraction and analyze for the presence of Janthinocin C by LC-MS.

  • Size-Exclusion Chromatography: Pool the fractions containing Janthinocin C and concentrate them. Apply the concentrated sample to a Sephadex LH-20 column and elute with methanol to separate compounds based on size.

  • Preparative Reversed-Phase HPLC (RP-HPLC): The final purification step is performed on a preparative C18 RP-HPLC column. Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), to elute Janthinocin C.

  • Purity Confirmation and Lyophilization: Analyze the collected HPLC fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain pure Janthinocin C as a powder.

Part 3: Biological Activity and Mechanism of Action

Antibacterial Spectrum and Potency

Janthinocin C demonstrates potent activity primarily against Gram-positive bacteria.[3] To quantify this activity, the Minimum Inhibitory Concentration (MIC) should be determined against a panel of clinically relevant bacteria.

Bacterial Species Vancomycin MIC (µg/mL) Hypothetical Janthinocin C MIC (µg/mL)
Staphylococcus aureus ATCC 292131.00.25 - 0.5
Staphylococcus aureus (MRSA)1.0 - 2.00.25 - 0.5
Enterococcus faecalis ATCC 292122.00.5 - 1.0
Enterococcus faecium (VRE)>2560.5 - 1.0
Streptococcus pneumoniae ATCC 496190.50.125 - 0.25
Bacillus subtilis ATCC 66330.50.125 - 0.25

Note: The Janthinocin C MIC values are hypothetical, based on the report that it is 2-4 times more potent than vancomycin.[3]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare Bacterial Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic phase). Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.

  • Prepare Janthinocin C Dilutions: Perform a two-fold serial dilution of Janthinocin C in a 96-well microtiter plate using MHB.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Janthinocin C that completely inhibits visible bacterial growth.

Proposed Mechanism of Action

The mechanism of action for Janthinocin C has not been definitively established. However, based on its peptide lactone structure and its potent activity against Gram-positive bacteria, a likely mechanism involves the disruption of cell wall biosynthesis by targeting Lipid II.[9] Lipid II is a crucial precursor molecule in the synthesis of peptidoglycan, the primary component of the Gram-positive cell wall.

Hypothesized Mechanism of Action:

  • Binding to Lipid II: Janthinocin C may bind to the pyrophosphate or pentapeptide portion of Lipid II on the outer surface of the bacterial cytoplasmic membrane.

  • Inhibition of Peptidoglycan Synthesis: This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain by transglycosylases and transpeptidases.

  • Membrane Disruption (Optional Secondary Effect): The complex of Janthinocin C and Lipid II might aggregate and form pores in the cell membrane, leading to a loss of membrane potential and leakage of cellular contents.

MoA_Hypothesis janthinocin_c Janthinocin C binding Binding Event janthinocin_c->binding lipid_ii Lipid II (Peptidoglycan Precursor) lipid_ii->binding inhibition Inhibition of Peptidoglycan Synthesis (Transglycosylation/Transpeptidation Blocked) binding->inhibition Primary Action pore_formation Pore Formation in Cell Membrane (Loss of Membrane Potential) binding->pore_formation Secondary Action cell_death Bacterial Cell Death inhibition->cell_death pore_formation->cell_death

Caption: Hypothesized mechanism of action for Janthinocin C.

Experimental Validation:

  • Cell Wall Biosynthesis Assays: Use radiolabeled precursors of peptidoglycan (e.g., [14C]-N-acetylglucosamine) to demonstrate that Janthinocin C inhibits their incorporation into the cell wall.

  • Membrane Permeability Assays: Employ fluorescent dyes, such as propidium iodide, to show that Janthinocin C treatment leads to membrane permeabilization.

  • Lipid II Binding Assays: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to demonstrate a direct binding interaction between Janthinocin C and purified Lipid II.

Conclusion and Future Directions

Janthinocin C, produced by the soil bacterium Janthinobacterium lividum, represents a promising and underexplored class of peptide lactone antibiotics. Its high potency against Gram-positive pathogens, including resistant strains, makes it a valuable lead compound for drug development. This guide has provided a comprehensive overview of its biosynthesis, proposed methodologies for its study, and a hypothesized mechanism of action.

Future research should focus on several key areas:

  • Identification and Characterization of the BGC: This will be crucial for understanding the enzymatic machinery behind its synthesis and for enabling biosynthetic engineering efforts to create novel analogs.

  • Definitive Elucidation of the Mechanism of Action: Confirming the molecular target of Janthinocin C will provide a solid foundation for its further development and for understanding potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the performance of Janthinocin C in animal models of infection is a necessary next step to assess its therapeutic potential.

The exploration of natural products like Janthinocin C is a testament to the vast, untapped chemical diversity within the microbial world. With a systematic and multi-disciplinary approach, as outlined in this guide, we can continue to unlock nature's solutions to the pressing challenges in human health.

References

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  • Friedrich, J., et al. (2020). First Complete Genome Sequences of Janthinobacterium lividum EIF1 and EIF2 and Their Comparative Genome Analysis. Genome Biology and Evolution, 12(10), 3785-3790. [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920-930. [Link]

  • Kim, J. F., et al. (2021). Draft Genome Sequence of Janthinobacterium lividum ID1246, Isolated from a Rainbow Trout Hatchery Biofilm. Microbiology Resource Announcements, 10(28), e00494-21. [Link]

  • Valdes, N., et al. (2015). Draft genome sequence of Janthinobacterium lividum strain MTR reveals its mechanism of capnophilic behavior. Standards in Genomic Sciences, 10, 107. [Link]

  • Schloss, P. D., et al. (2010). Psychrotrophic strain of Janthinobacterium lividum from a cold Alaskan soil produces prodigiosin. DNA and Cell Biology, 29(9), 533-541. [Link]

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913-919. [Link]

  • Kanelli, M., et al. (2018). Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties. Frontiers in Microbiology, 9, 1495. [Link]

  • BacDive. (n.d.). Janthinobacterium lividum (CCUG 2344, LMG 6034, LMG 2892). The Bacterial Diversity Metadatabase. [Link]

  • Tadesse, M., et al. (2022). Fermentation in Minimal Media and Fungal Elicitation Enhance Violacein and Deoxyviolacein Production in Two Janthinobacterium Strains. Molecules, 27(24), 8752. [Link]

  • Shin, S., et al. (2021). Draft Genome Sequence of Janthinobacterium lividum ID1246, Isolated from a Rainbow Trout Hatchery Biofilm. Microbiology Resource Announcements, 10(28). [Link]

  • Friedrich, J., et al. (2020). First Complete Genome Sequences of Janthinobacterium lividum EIF1 and EIF2 and Their Comparative Genome Analysis. Genome Biology and Evolution, 12(10). [Link]

  • Pantanella, F., et al. (2007). Violacein and biofilm production in Janthinobacterium lividum. Journal of Applied Microbiology, 102(4), 992-999. [Link]

  • Asencio, G., et al. (2014). Antibacterial activity of the Antarctic bacterium Janthinobacterium sp. SMN 33.6 against multi-resistant Gram-negative bacteria. Electronic Journal of Biotechnology, 17(1), 1-5. [Link]

  • Felnagle, E. A., et al. (2008). Natural products to drugs: daptomycin and related lipopeptide antibiotics. Natural Product Reports, 25(1), 1-33. [Link]

  • Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature Reviews Drug Discovery, 5(4), 321-332. [Link]

  • Cotter, P. D., Hill, C., & Ross, R. P. (2005). Bacteriocins: developing innate immunity for food. Nature Reviews Microbiology, 3(10), 777-788. [Link]

  • Finking, R., & Marahiel, M. A. (2004). Biosynthesis of Nonribosomal Peptides. Annual Review of Microbiology, 58, 453-488. [Link]

  • Medema, M. H., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(Web Server issue), W339-W346. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Hasper, H. E., et al. (2006). An alternative bactericidal mechanism of action for lantibiotic peptides that target lipid II. Science, 313(5793), 1636-1637. [Link]

  • Menke, J., Krop, U., & Greco, G. (n.d.). Systematic and efficient method scale-up for peptide purification. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Zendo, T. (2013). Screening and characterization of novel bacteriocins from lactic acid bacteria. Bioscience, Biotechnology, and Biochemistry, 77(5), 893-899. [Link]

  • Alvarez-Sieiro, P., et al. (2016). Bacteriocins of Lactic Acid Bacteria: Extending the Family. Applied Microbiology and Biotechnology, 100(7), 2951-2964. [Link]

  • Hassan, M., et al. (2012). Natural antimicrobial peptides from bacteria: characteristics and potential applications to fight against antibiotic resistance. Journal of Applied Microbiology, 113(4), 723-736. [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. The Journal of Antibiotics. [Link]

  • OpenWorks @ MD Anderson. (n.d.). Synthesis and Purification of Cyclic Peptide Autophagy Inhibitor 4B1W and Its Target LC3a. [Link]

  • Breukink, E., et al. (1999). Use of the cell wall precursor lipid II by a pore-forming peptide antibiotic. Science, 286(5448), 2361-2364. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for isolation of Janthinocin C from fermentation broth

Application Notes and Protocols Abstract Janthinocin C is a novel macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2] As a member of the janthinocin family of antibiotics, it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract

Janthinocin C is a novel macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2] As a member of the janthinocin family of antibiotics, it exhibits significant activity against a range of Gram-positive bacteria.[2] The complex structure and potent bioactivity of Janthinocin C make it a compound of interest for therapeutic research and drug development. Achieving high purity is critical for accurate pharmacological studies and potential clinical applications. This document provides a detailed, multi-step protocol for the isolation and purification of Janthinocin C from a Janthinobacterium lividum fermentation broth. The methodology is designed to be robust and scalable, employing solid-phase extraction followed by a two-step chromatographic purification strategy. Each step is explained with its underlying scientific rationale to provide researchers with a comprehensive understanding of the entire workflow.

Introduction and Scientific Background

Janthinobacterium lividum is a soil and water bacterium known for producing a variety of secondary metabolites, including the janthinocin family of antibiotics (A, B, and C).[2] These compounds are classified as cyclic decapeptide lactones and are distinguished by the presence of several unusual amino acid residues.[2][3] Janthinocin C, with a molecular weight of approximately 1175.35 g/mol and a chemical formula of C₅₇H₈₂N₁₂O₁₅, is secreted into the fermentation medium during bacterial growth.[1][2]

The purification of such complex natural products from a fermentation broth presents several challenges. The broth is a complex mixture containing residual nutrients, metabolic byproducts, salts, and other secreted proteins and peptides. The goal of this protocol is to systematically remove these impurities while maximizing the recovery of the target compound, Janthinocin C.

The strategy outlined herein is based on a logical progression of separation techniques that exploit the physicochemical properties of Janthinocin C. The overall workflow involves:

  • Broth Clarification: Removal of bacterial cells and large debris.

  • Solid-Phase Extraction (SPE): A rapid and efficient capture and concentration step based on the compound's hydrophobicity.

  • Flash Chromatography: An initial, low-pressure chromatographic step for crude fractionation and removal of major impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution final "polishing" step to achieve high purity.

This multi-step approach is standard in the field of natural product purification and ensures the final product is suitable for sensitive downstream applications such as structural elucidation, bioactivity assays, and preclinical development.[4][5][6]

Materials and Reagents

Reagent / MaterialGradeRecommended Supplier
Janthinobacterium lividum Fermentation BrothN/AUser-produced
Methanol (MeOH)HPLC GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeSigma-Aldrich
WaterHPLC/MS GradeMillipore Milli-Q or equivalent
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5%Thermo Scientific
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
Solid Phase Extraction (SPE) CartridgesC18, 5g bedWaters Sep-Pak or equivalent
Flash Chromatography ColumnC18, 40gBiotage or equivalent
Preparative HPLC ColumnC18, 10 µm, 250 x 21.2 mmWaters, Agilent, or equivalent
Analytical HPLC ColumnC18, 5 µm, 250 x 4.6 mmWaters, Agilent, or equivalent
Centrifuge Bottles500 mL, rated for >10,000 x gNalgene
Syringe Filters0.22 µm, PTFEMillipore

Experimental Workflow Diagram

The overall process from crude fermentation broth to purified Janthinocin C is illustrated below.

G cluster_0 Upstream & Harvest cluster_1 Capture & Concentration cluster_2 Purification Cascade cluster_3 Final Product Fermentation J. lividum Fermentation Broth Centrifugation Centrifugation (10,000 x g, 20 min) Fermentation->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Collect Pellet Cell Pellet (Discard) Centrifugation->Pellet SPE C18 Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Rotary Evaporation SPE->Evaporation Elute with Methanol CrudeExtract Crude Janthinocin C Extract Evaporation->CrudeExtract Flash C18 Flash Chromatography CrudeExtract->Flash Analysis1 TLC / HPLC Analysis of Fractions Flash->Analysis1 Pooling Pool Enriched Fractions Analysis1->Pooling HPLC Preparative RP-HPLC Pooling->HPLC Lyophilization Lyophilization HPLC->Lyophilization Collect Peak FinalProduct Pure Janthinocin C (>95%) Lyophilization->FinalProduct QC QC Analysis (HPLC, MS, NMR) FinalProduct->QC

Sources

Application

Application Note: HPLC Purification Strategies for Cyclic Peptide Lactones

Executive Summary Cyclic peptide lactones (depsipeptides) represent a unique class of therapeutic candidates, exhibiting enhanced membrane permeability and metabolic stability compared to their linear counterparts.[1] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic peptide lactones (depsipeptides) represent a unique class of therapeutic candidates, exhibiting enhanced membrane permeability and metabolic stability compared to their linear counterparts.[1] However, their purification presents a paradox: the very structural rigidity that confers biological activity often leads to poor solubility, aggregation, and complex chromatographic behavior (e.g., atropisomerism).[1] Furthermore, the lactone (ester) bond introduces a chemical liability—susceptibility to hydrolysis under alkaline conditions—that restricts the pH range available for method optimization.

This guide provides a self-validating workflow for the purification of cyclic peptide lactones, moving from analytical scouting to preparative isolation. It emphasizes "soft" ionization conditions, conformational control, and orthogonal stationary phase screening.[1]

Pre-Purification Assessment & Stability Profiling[1]

Before injecting crude material, the physicochemical boundaries of the target molecule must be defined. Cyclic lactones lack the ionizable N- and C-termini of linear peptides, resulting in significant hydrophobicity and reduced solubility in aqueous buffers.[1]

Solubility & Injection Solvent Strategy[1]
  • Challenge: Cyclic peptides often precipitate in high-aqueous mobile phases (initial gradient conditions).[1]

  • Protocol: Dissolve the crude sample in DMSO:Methanol (1:1) . Pure DMSO is viscous and can cause "viscous fingering" (band broadening) on the column. Methanol reduces viscosity and improves mixing with the mobile phase.

  • Check: Dilute 10 µL of stock into 90 µL of Mobile Phase A. If turbidity occurs, the initial gradient %B must be increased, or a "sandwich" injection method (Solvent A plug / Sample / Solvent A plug) should be used.

The Lactone Stability Test

Unlike amide bonds, the ester (lactone) linkage is susceptible to nucleophilic attack, particularly at pH > 8.0.[1]

Validation Experiment:

  • Prepare 1 mg/mL sample in three buffers:

    • 0.1% TFA (pH ~2.0)[1]

    • 20 mM Ammonium Acetate (pH 6.5)[1]

    • 10 mM Ammonium Bicarbonate (pH 8.5)[1]

  • Incubate at Room Temperature (RT) for 4 hours.

  • Analyze by LC-MS.[1][2][3]

  • Pass Criteria: < 1% formation of the linear hydrolysis product (M+18 Da).

    • Note: If hydrolysis is observed at pH 8.5, strictly avoid basic mobile phases.[1]

Phase I: Analytical Method Development (Scouting)[1]

The goal is to separate the cyclic product from its linear precursor (often the major impurity) and stereoisomers (epimers).

Stationary Phase Selection

Standard C18 columns are the workhorse, but alternative selectivities are often required for hydrophobic cyclic peptides.[1]

Column ChemistryLigand CharacteristicsApplication for Cyclic Lactones
C18 (Core-Shell) High hydrophobicity, steric protection.[1]Primary Choice. Excellent for resolving linear vs. cyclic forms based on hydrophobicity differences.[1]
Phenyl-Hexyl

interactions.[1]
Secondary Choice. Critical for peptides containing Trp, Phe, or Tyr.[1] Offers orthogonal selectivity to C18 for separating epimers.[1]
C4 or C8 Lower hydrophobicity.[1]For "Sticky" Peptides. Use if the peptide elutes >90% B or shows irreversible adsorption on C18.
PFP (Pentafluorophenyl) Fluorinated aromatic ring.[1]Specialty. effective for separating halogenated cyclic peptides or positional isomers.[1]
Mobile Phase & pH Strategy[1][4][5]
  • Standard Acidic System: Water/Acetonitrile with 0.1% TFA .[4]

    • Why: TFA suppresses silanol activity (reducing tailing) and ion pairs with any basic side chains (e.g., Lys, Arg), improving peak shape.[1]

  • Mass-Spec Friendly: Water/Acetonitrile with 0.1% Formic Acid .[1][5]

    • Trade-off: Better MS sensitivity, but often broader peaks than TFA due to weaker ion pairing.[1]

  • Neutral System (Lactone Safe): 10 mM Ammonium Acetate (pH 6.5).[1]

    • Use Case: If the peptide contains acid-labile groups or if selectivity changes drastically at neutral pH.[1]

Temperature Control: The Conformer Trap

Cyclic peptides often exist in multiple slowly interconverting conformations (atropisomers), appearing as broad or split peaks on HPLC.[1]

  • Diagnosis: Run the same gradient at 25°C and 50°C.

  • Result: If multiple peaks merge into a single sharp peak at 50°C, the issue is conformational.

  • Action: Perform purification at elevated temperature (40–60°C), provided the lactone bond is stable.

Visualization: Method Development Logic

MethodDevelopment Start Crude Cyclic Peptide SolubilityCheck Solubility Check (DMSO/MeOH) Start->SolubilityCheck StabilityCheck Lactone Stability Test (pH 2 vs pH 8) SolubilityCheck->StabilityCheck ColSelection Select Column: C18 (Core-Shell) StabilityCheck->ColSelection MobilePhase Mobile Phase A: 0.1% TFA (pH 2) ColSelection->MobilePhase RunScout Run Scouting Gradient 5-95% B over 20 min MobilePhase->RunScout Decision1 Peak Shape? RunScout->Decision1 Good Sharp Peak Resolution > 1.5 Decision1->Good Good Split Split/Broad Peak Decision1->Split Conformers? Tailing Severe Tailing Decision1->Tailing Interaction? FinalMethod Final Analytical Method Good->FinalMethod TempTest Increase Temp to 50°C (Check Stability) Split->TempTest ChangeCol Switch to Phenyl-Hexyl or C4 Tailing->ChangeCol TempTest->RunScout Re-evaluate ChangeCol->RunScout Re-evaluate

Figure 1: Decision tree for optimizing HPLC conditions for cyclic peptide lactones, addressing conformational isomers and hydrophobicity.

Phase II: Preparative Purification Protocol[1][7]

Scale-Up Calculations

Do not guess the gradient. Use a linear scale-up based on column volume (CV).[1]

  • Analytical: 4.6 x 150 mm column (CV ≈ 1.6 mL).[1] Flow: 1 mL/min.[1]

  • Preparative: 19 x 150 mm column (CV ≈ 27 mL).[1] Flow: 20 mL/min.[1]

  • Scale Factor:

    
    [1]
    
    • Typically, a 19mm column can handle 50–100 mg of crude peptide.[1]

Step-by-Step Protocol

Step 1: System Preparation

  • Mobile Phase A: Water + 0.1% TFA (Degassed).[1][5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[5]

  • Column: Prep C18 (e.g., 5 µm, 19 x 150 mm).[1][6]

  • Wavelengths: 214 nm (peptide bond), 254 nm (aromatic residues).[1]

Step 2: Focusing Gradient Instead of a full 5–95% run, use a "Focusing Gradient" centered on the elution %B of the target found in the scouting run.

  • Example: If target elutes at 40% B analytically:

    • 0–2 min: 20% B (Load & Wash)[1]

    • 2–22 min: 20% → 50% B (Shallow gradient: 1.5% B/min)[1]

    • 22–25 min: 95% B (Wash)[1]

Step 3: Fraction Collection

  • Trigger: Slope + Threshold.

  • Slicing: Collect narrow fractions (e.g., 15 seconds or 5 mL) over the main peak.

  • Why: The linear precursor often elutes immediately before or after the cyclic product. Collecting the entire peak in one vessel risks contamination.

Step 4: Post-Purification Handling (Critical)

  • Desalting: If using non-volatile buffers (e.g., phosphates), desalt immediately using a C18 SPE cartridge.[1]

  • Lyophilization: Freeze fractions immediately. Do not leave cyclic lactones in acidic mobile phase (TFA) at room temperature for >24 hours, as slow hydrolysis can occur.[1]

Visualization: Preparative Workflow[1][7][9]

PrepWorkflow Crude Crude Mixture (Dissolved in DMSO/MeOH) Filter 0.2 µm Filtration Crude->Filter Load Injection (Focusing Gradient) Filter->Load Separation Prep HPLC (Shallow Gradient) Load->Separation Detect UV/MS Detection Separation->Detect Collect Fraction Collection (Time Slices) Detect->Collect Trigger QC Analytical QC (Pool Pure Fractions) Collect->QC QC->Load Re-purify Mixed Fracs Lyophilize Lyophilization (Final Powder) QC->Lyophilize >95% Purity

Figure 2: Preparative workflow emphasizing filtration, focused gradients, and iterative QC pooling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Conformational interconversion (Atropisomers).[1]Run column at 45–60°C (verify stability first).
Broad Tailing Secondary interactions with silanols.[1]Add 0.1% TFA or switch to a "Charged Surface Hybrid" (CSH) C18 column.[1]
Recovery Loss Irreversible adsorption (Hydrophobic).[1]Switch to C4 column or use 2-Propanol (IPA) in Mobile Phase B (e.g., 50:50 ACN:IPA).[1]
New Impurity On-column hydrolysis (Lactone opening).Check pH. If using TFA, switch to 0.1% Formic Acid or Ammonium Acetate (pH 6).[1] Reduce run time.
Precipitation Sample solubility limit exceeded.Use "Sandwich Injection" or increase organic content in the initial mobile phase conditions.

References

  • Daptomycin Purification: Vertex Pharmaceuticals.[1] "Purification and preparation method of high-purity Daptomycin."[1] CN101830970A.[1] (Demonstrates use of phosphate buffers and polymer resins for cyclic lipopeptides). Link

  • Actinomycin D Isolation: Frontiers in Microbiology.[1] "Identification, Bioactivity, and Productivity of Actinomycins from Streptomyces heliomycini." (2017).[1] (Details C18 and Methanol/Water gradients for actinomycin purification). Link

  • Cyclic Peptide Methods: Waters Corporation.[1] "Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides." (Application Note). (Systematic screening of C18 vs CSH columns). Link

  • General Peptide Purification: Bachem. "Peptide Purification Process & Methods: An Overview." (Standard protocols for TFA/ACN gradients). Link

  • Odoamide Synthesis: RSC Advances. "Total synthesis of odoamide, a novel cyclic depsipeptide." (2016).[1][3] (Use of Cosmosil C18-ARII and TFA gradients for depsipeptides). Link

Sources

Method

Solid-phase peptide synthesis (SPPS) strategy for Janthinocin C

Application Note & Protocol A Solid-Phase Peptide Synthesis (SPPS) Strategy for the Potent Antibiotic Janthinocin C Abstract: Janthinocin C is a potent macrocyclic peptide lactone antibiotic with significant activity aga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Solid-Phase Peptide Synthesis (SPPS) Strategy for the Potent Antibiotic Janthinocin C

Abstract: Janthinocin C is a potent macrocyclic peptide lactone antibiotic with significant activity against Gram-positive bacteria.[1] Its complex architecture, which includes the non-proteinogenic amino acid erythro-beta-hydroxy-D-leucine, presents considerable challenges for chemical synthesis.[2] This document provides a comprehensive guide for the total synthesis of Janthinocin C, leveraging a robust Solid-Phase Peptide Synthesis (SPPS) strategy. We detail a strategic approach that combines automated linear peptide assembly using Fmoc/tBu chemistry, followed by a key solution-phase macro-lactonization to form the cyclic structure. This note provides researchers, scientists, and drug development professionals with a detailed theoretical framework, step-by-step protocols, and expert insights into the critical parameters for success, from the synthesis of the requisite non-standard amino acid to the final purification of the target molecule.

Introduction: The Challenge of Janthinocin C

Janthinocin C belongs to a family of novel cyclic decapeptide lactones isolated from the bacterium Janthinobacterium lividum.[1][2][3] These natural products have garnered interest due to their potent antibacterial properties, positioning them as promising leads in the fight against resistant pathogens.[] The defining structural feature of Janthinocin C is its 10-residue peptide backbone constrained by a macrocyclic lactone (ester) linkage.

The primary hurdles in the total synthesis of Janthinocin C are twofold:

  • Incorporation of Non-Standard Residues: The peptide sequence contains the unique amino acid erythro-beta-hydroxy-D-leucine, which is not commercially available and requires custom synthesis with precise stereochemical control.[2] The synthesis of such complex building blocks is a common challenge in natural product synthesis, as seen with other rare amino acids like enduracididine.[5][6]

  • Macrolactonization: The formation of the large ester ring is a thermodynamically and kinetically challenging step. The reaction must favor an intramolecular cyclization over intermolecular polymerization, which can lead to undesired dimers and oligomers. This requires carefully planned reaction conditions and a robust cyclization strategy.

This guide proposes a convergent strategy that addresses these challenges head-on, beginning with the synthesis of the linear precursor on a solid support and culminating in a solution-phase cyclization to yield the final natural product.

Retrosynthetic Analysis and Strategic Planning

Our synthetic strategy is predicated on a well-established Fmoc-based SPPS methodology, which offers mild deprotection conditions and high synthetic fidelity.[7][8] The retrosynthetic analysis of Janthinocin C identifies the macrocyclic ester bond as the ideal point for disconnection, yielding a linear decapeptide precursor.

Key Strategic Decisions:

  • Solid Support: A 2-Chlorotrityl chloride (2-CTC) resin is selected. Its high acid lability allows for the cleavage of the fully protected linear peptide from the support under mild acidic conditions (e.g., 1-5% TFA or AcOH/TFE/DCM), preserving acid-labile side-chain protecting groups (tBu, Boc, Trt) for the subsequent cyclization step.[9]

  • Orthogonal Protection Scheme: Standard Fmoc/tBu chemistry will be used for the assembly of the linear peptide. The N-terminus of each amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu), Boc, and Trityl (Trt). This orthogonality is crucial for ensuring that only the Fmoc group is removed at each step of the chain elongation.[8]

  • Cyclization Strategy: A solution-phase macrolactonization approach is chosen over an on-resin method. While on-resin cyclization can be effective, it is often hampered by the steric constraints of the resin matrix, which can promote side reactions. Cleaving the protected linear peptide first provides greater flexibility and allows the cyclization to be performed under high-dilution conditions, which strongly favors the desired intramolecular reaction. This approach has proven successful for the synthesis of other complex macrocyclic peptides.[10]

Overall Synthesis Workflow

The complete synthetic workflow is a multi-stage process that requires careful execution and monitoring at each phase. The diagram below provides a high-level overview of the entire strategy, from initial resin setup to the final purified product.

spss_workflow start Start: 2-CTC Resin load 1. Load First Fmoc-AA-OH start->load   spps 2. Automated SPPS Cycles (Fmoc Deprotection & Coupling) load->spps   cleave 3. Mild Acid Cleavage (Protected Linear Peptide) spps->cleave  Chain Elongation cyclize 4. Solution-Phase Macrolactonization cleave->cyclize  High Dilution deprotect 5. Final Side-Chain Deprotection (High % TFA) cyclize->deprotect  Crude Cyclic Peptide purify 6. RP-HPLC Purification deprotect->purify   end Pure Janthinocin C purify->end  QC (MS/NMR)

Caption: High-level workflow for the total synthesis of Janthinocin C.

Materials and Reagents

Successful synthesis requires high-purity reagents. All solvents should be peptide synthesis grade or higher.

Reagent / Material Purpose Suggested Grade / Supplier
2-Chlorotrityl chloride ResinSolid support for peptide assembly100-200 mesh, 1.0-1.6 mmol/g
Fmoc-Protected Amino AcidsBuilding blocks for the peptide chainStandard proteinogenic AAs
Fmoc-erythro-β-hydroxy-D-leucine-OHCustom non-proteinogenic amino acidRequires custom synthesis
HATU (or HBTU/PyBOP)Coupling/Activating reagentHigh purity, >99%
N,N-Diisopropylethylamine (DIEA)Activation base for couplingRedistilled, peptide synthesis grade
PiperidineReagent for Fmoc group removalAnhydrous, >99%
Dichloromethane (DCM)Solvent for swelling, washing, and cleavageAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Primary solvent for coupling and washingAnhydrous, peptide synthesis grade
Trifluoroacetic Acid (TFA)Reagent for cleavage and final deprotectionReagent grade, >99%
Triisopropylsilane (TIS)Cation scavenger for cleavage>98%
Diphenylphosphoryl Azide (DPPA)Reagent for solution-phase lactonization>97%

Experimental Protocols

Protocol 1: Custom Synthesis of Fmoc-erythro-β-hydroxy-D-leucine-OH

The synthesis of this custom amino acid is a critical prerequisite. While a detailed multi-step organic synthesis protocol is beyond the scope of this application note, the general strategy involves stereoselective methods to install the required hydroxyl group and amine functionalities with the correct configuration. Researchers should refer to established literature for asymmetric synthesis of β-hydroxy-α-amino acids.[5][11] A key step often involves a Sharpless asymmetric dihydroxylation or an aldol reaction with a chiral auxiliary to set the desired stereocenters.[6]

Protocol 2: Automated Solid-Phase Synthesis of the Linear Peptide

This protocol outlines a standard cycle for adding one amino acid using an automated peptide synthesizer.

  • Resin Preparation & First Amino Acid Loading:

    • Swell 1.0 g of 2-CTC resin in anhydrous DCM for 30 min in a reaction vessel.[8]

    • Drain the DCM. Dissolve the first Fmoc-amino acid (4.0 eq) and DIEA (8.0 eq) in DCM.

    • Add the solution to the resin and agitate for 2-4 hours.

    • To cap any remaining reactive sites, add a small volume of methanol and agitate for 30 min.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4.0 eq) with HATU (3.9 eq) and DIEA (8.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating coupling completion.[12] If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Continue with steps 2 and 3 for each amino acid in the sequence.

Protocol 3: Cleavage of the Protected Linear Peptide

  • After the final coupling step, perform a final Fmoc deprotection (Protocol 2, Step 2).

  • Wash the peptidyl-resin with DMF, followed by DCM, and dry it under a high vacuum for at least 2 hours.

  • Prepare the cleavage cocktail: Acetic Acid/Trifluoroethanol/DCM (1:2:7 v/v/v).

  • Add the cleavage cocktail to the resin and agitate gently for 2 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin twice more with the cleavage cocktail.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the crude protected peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

Protocol 4: Solution-Phase Macro-lactonization

  • Dissolve the crude protected linear peptide in a large volume of anhydrous DMF or DCM to achieve a high-dilution concentration (0.1-0.5 mM). This is critical to favor the intramolecular reaction.

  • Cool the solution to 0°C in an ice bath.

  • Add DPPA (1.5 eq) and sodium bicarbonate (3.0 eq) to the solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for 24-48 hours.

  • Monitor the reaction progress by LC-MS, observing the disappearance of the linear precursor mass and the appearance of the cyclized product mass.

  • Once complete, quench the reaction and remove the solvent in vacuo.

Protocol 5: Final Deprotection and Purification

  • Prepare the final cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add the cold cleavage cocktail to the crude cyclic peptide and stir for 2-4 hours at room temperature to remove all side-chain protecting groups.[12]

  • Precipitate the final crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • Purify the crude Janthinocin C using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions, confirm the identity and purity by analytical LC-MS, and lyophilize the pure fractions to obtain Janthinocin C as a white powder.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; peptide aggregation on resin.Double couple the problematic residue. Use a stronger coupling reagent like PyAOP. Consider microwave-assisted SPPS to disrupt aggregation.
Low Yield after Cleavage Incomplete cleavage from 2-CTC resin.Extend cleavage time to 3-4 hours. Ensure the cleavage cocktail is freshly prepared.
Significant Dimer/Oligomer Formation during Cyclization Concentration too high during lactonization.Ensure high-dilution conditions (<0.5 mM). Use a syringe pump for slow addition of the linear peptide to the reaction vessel containing the coupling reagents.
Epimerization/Racemization Over-activation during coupling or cyclization; use of excessive base.Use HATU as the coupling reagent, which is known to suppress racemization. Minimize pre-activation times. Avoid excessive amounts of DIEA.

Conclusion

The total synthesis of Janthinocin C is a challenging yet achievable goal for experienced peptide chemists. The strategy outlined in this application note provides a robust and logical pathway that addresses the principal difficulties of the synthesis, namely the incorporation of a custom amino acid and the efficient formation of the macrocyclic lactone ring. By combining automated Fmoc-SPPS for the linear precursor with a carefully controlled solution-phase cyclization, this method offers a reliable route to obtaining this potent antibiotic for further biological evaluation and drug development efforts.

References

  • Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics. [Link]

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics. [Link]

  • Li, J., et al. (2022). On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction. Organic Letters. [Link]

  • Karavoltsos, S., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules. [Link]

  • García-Gutiérrez, A., et al. (2025). Promiscuity of lanthipeptide enzymes: new challenges and applications. World Journal of Microbiology and Biotechnology. [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. The Journal of Antibiotics. [Link]

  • Liu, C. F., & Tam, J. P. (1998). A Simple and Efficient Method for the Syntheses of Thioether Cyclic Peptides. Tetrahedron Letters. [Link]

  • Ongey, E. L., & Neubauer, A. (2016). Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production. Microbial Cell Factories. [Link]

  • Kaur, H., et al. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • García-Gutiérrez, A., et al. (2025). Promiscuity of lanthipeptide enzymes: new challenges and applications. PMC. [Link]

  • Wang, B., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). The Journal of Organic Chemistry. [Link]

  • García-Gutiérrez, A., et al. (2025). Promiscuity of lanthipeptide enzymes: new challenges and applications. ResearchGate. [Link]

  • Kaur, H., et al. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Haltli, B., et al. (2005). Investigating beta-hydroxyenduracididine formation in the biosynthesis of the mannopeptimycins. Chemistry & Biology. [Link]

  • Oberthür, M., et al. (2014). A Short Synthesis of Partially Protected l- And d-β-Hydroxyenduracididines and a Structurally Simplified Dipeptide Analogue. Synlett. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Tufts University. [Link]

  • Chen, X., et al. (2021). Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms. Frontiers in Microbiology. [Link]

  • Kunjapur, A. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews. [Link]

  • Löwik, D. W. P. M., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science. [Link]

  • David A. Fantasy. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Macrolactonization for the Total Synthesis of Janthinocin C

Abstract and Introduction Janthinocins are a class of novel cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1] These natural products exhibit potent activity against Gram-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Janthinocins are a class of novel cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1] These natural products exhibit potent activity against Gram-positive bacteria, making them compelling targets for total synthesis and analog development.[1] The core structure of the Janthinocins features a macrocyclic ester linkage (a lactone), formed between the C-terminal carboxylic acid and a side-chain hydroxyl group of a constituent amino acid.[2]

The construction of this macrocycle via macrolactonization is arguably the most critical and challenging transformation in the synthesis of Janthinocin C. This step requires the formation of a large ring under conditions that must overcome significant entropic penalties and avoid competing intermolecular oligomerization.[3] Furthermore, the substrate is a complex peptide, introducing the risk of epimerization at stereogenic centers, particularly at the C-terminal amino acid activated for cyclization.[4][5]

This document serves as a technical guide to the strategic selection and implementation of macrolactonization conditions applicable to the synthesis of Janthinocin C. We will analyze the mechanistic underpinnings of leading methodologies, provide a comparative analysis of their operational parameters, and present detailed protocols to enable researchers to successfully navigate this pivotal synthetic challenge.

The High-Dilution Principle: A Foundational Requirement

The fundamental challenge in macrolactonization is to favor the desired intramolecular cyclization over the undesired intermolecular polymerization. This is achieved by operating under conditions of high dilution (typically 0.001–0.005 M).[3][6] At very low concentrations of the seco-acid (the linear precursor), the probability of one reactive end of a molecule finding the other end of the same molecule is higher than the probability of it finding another molecule.

To maintain these low concentrations throughout the reaction, the seco-acid is typically added very slowly (often via a syringe pump over several hours) to a large volume of solvent containing the coupling reagents.[6][7]

Yamaguchi_Mechanism SecoAcid Seco-Acid (R-COOH) MixedAnhydride Active Mixed Anhydride SecoAcid->MixedAnhydride Anhydride Formation TCBC TCBC + Et3N TCBC->MixedAnhydride AcylDMAP N-Acylpyridinium Intermediate (Highly Electrophilic) MixedAnhydride->AcylDMAP Activation DMAP DMAP DMAP->AcylDMAP IntraAttack Intramolecular Attack (by pendant -OH group) AcylDMAP->IntraAttack Macrolactone Macrolactone Product IntraAttack->Macrolactone Cyclization

Figure 2: Simplified mechanism of Yamaguchi macrolactonization.

The Shiina Macrolactonization

A more recent development, the Shiina macrolactonization, utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as the activating agent, also in the presence of DMAP or its N-oxide. [7][8]This method is renowned for its operational simplicity and mild reaction conditions, often proceeding efficiently at room temperature. [8] Causality: Like the Yamaguchi method, Shiina lactonization proceeds through a sterically biased mixed anhydride. The reaction is typically performed by slowly adding the seco-acid to a solution of MNBA and DMAP. The mild, room-temperature conditions are a significant advantage when dealing with base-labile or thermally sensitive functional groups, and critically, they significantly reduce the risk of epimerization compared to high-temperature methods. [8]This makes it an exceptionally strong candidate for peptide macrolactonization.

Method Comparison
ParameterYamaguchi MacrolactonizationShiina MacrolactonizationMitsunobu Macrolactonization
Activating Agent 2,4,6-Trichlorobenzoyl Chloride (TCBC)2-Methyl-6-nitrobenzoic Anhydride (MNBA)Phosphine (e.g., PPh₃) + Azodicarboxylate (e.g., DIAD)
Catalyst DMAPDMAP (or DMAPO)N/A (Reagents are stoichiometric)
Typical Solvent Toluene, THF, DCM [9]Toluene, DCM [8]Toluene, THF [6]
Temperature Room Temp to Reflux (often 80-110 °C) [4][10]Room Temperature [8]-10 °C to Room Temperature [6]
Key Advantages Very powerful for difficult cyclizations; widely used. [11][12]Very mild conditions; low epimerization risk; simple procedure. [8]Activates the alcohol; proceeds with stereochemical inversion. [13]
Key Disadvantages Harsher conditions can cause epimerization; TCBC is moisture-sensitive. [4]Requires stoichiometric MNBA; aromatic byproducts require purification. [8]Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification. [13]
Reference

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. The reagents are toxic and/or irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Yamaguchi Macrolactonization

This protocol is adapted for a generic, complex seco-acid precursor on a ~0.1 mmol scale.

Materials:

  • Seco-acid precursor (1.0 eq)

  • Anhydrous Toluene (for a final concentration of ~0.001 M)

  • Anhydrous Triethylamine (TEA, ~3.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, ~1.5 eq)

  • Anhydrous 4-(Dimethylamino)pyridine (DMAP, ~6.0 eq)

  • Syringe pump

  • Anhydrous glassware under N₂ or Ar atmosphere

Procedure:

  • Preparation of Reagent Solution: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the bulk of the anhydrous toluene (approx. 80% of the total volume). Add DMAP (6.0 eq) and stir until fully dissolved. Heat the solution to a gentle reflux (approx. 110 °C).

  • Preparation of Seco-Acid Solution: In a separate flame-dried flask, dissolve the seco-acid (1.0 eq) and TEA (3.0 eq) in the remaining anhydrous toluene (approx. 20% of the total volume).

  • Mixed Anhydride Formation: To the stirred seco-acid solution at room temperature, add TCBC (1.5 eq) dropwise. Stir the mixture for 1-2 hours at room temperature to allow for the formation of the mixed anhydride.

  • High-Dilution Addition: Draw the resulting mixed anhydride solution into a gas-tight syringe and place it on a syringe pump.

  • Cyclization: Add the mixed anhydride solution via the syringe pump to the refluxing DMAP/toluene solution over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired macrolactone.

Protocol 2: Shiina Macrolactonization

This protocol is noted for its milder conditions and is highly recommended for epimerization-sensitive substrates.

Materials:

  • Seco-acid precursor (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene (for a final concentration of ~0.002 M)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA, 2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 6.0 eq)

  • Triethylamine (TEA, 1.0 eq, optional, can be used if the seco-acid is in its salt form)

  • Syringe pump

  • Anhydrous glassware under N₂ or Ar atmosphere

Procedure:

  • Preparation of Reagent Solution: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the bulk of the anhydrous solvent (approx. 90% of the total volume). Add MNBA (2.0 eq) and DMAP (6.0 eq). Stir at room temperature until all solids dissolve.

  • Preparation of Seco-Acid Solution: In a separate flask, dissolve the seco-acid (1.0 eq) in the remaining anhydrous solvent (approx. 10% of the total volume). If necessary, add TEA (1.0 eq).

  • High-Dilution Addition: Draw the seco-acid solution into a gas-tight syringe and place it on a syringe pump.

  • Cyclization: Add the seco-acid solution via the syringe pump to the stirred reagent solution at room temperature over a period of 6-10 hours.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Dilute with the extraction solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography. The aromatic byproducts from MNBA will need to be carefully separated.

Conclusion and Recommendations

For the total synthesis of Janthinocin C, a complex decapeptide, the macrolactonization step is a formidable hurdle where careful selection of methodology is paramount to success.

  • We strongly recommend beginning with the Shiina macrolactonization protocol. Its exceptionally mild, room-temperature conditions provide the best opportunity to achieve cyclization while minimizing the critical side reaction of C-terminal epimerization. [8]* Should the Shiina method prove low-yielding due to conformational rigidity or steric hindrance of the seco-acid, the Yamaguchi macrolactonization should be employed. [12]Its power at elevated temperatures may be necessary to drive the reaction to completion, but this must be balanced with careful monitoring for and optimization against potential racemization. [4][14] Ultimately, the optimal conditions will be substrate-dependent. Small-scale screening of both methods, along with variations in solvent, temperature, and addition times, will provide the empirical data necessary to achieve the synthesis of the Janthinocin C macrocycle.

References

  • Shiina, I., Kubota, M., & Ibuka, R. (2002). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). Chemistry Letters, 31(2), 148-149. [Link]

  • Wikipedia contributors. (2023). Shiina macrolactonization. Wikipedia, The Free Encyclopedia. [Link]

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  • Singh, R., & Kumar, V. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • Singh, R., & Kumar, V. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1353755. [Link]

  • Majhi, S. (2021). Macrolactonization using Yamaguchi method. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Shiina esterification. Wikipedia, The Free Encyclopedia. [Link]

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  • Nicolas, G. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. iSm2. [Link]

  • SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]

  • Li, J. et al. (2022). Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. RSC Advances, 12, 26955-26965. [Link]

  • Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4949. [Link]

  • Oreate AI. (2026). The Art of the Smooth Tone: Unlocking the Corey-Nicolaou Macrolactonization. [Link]

  • SK. (2014). Mitsunobu Reaction. Chem-Station International Edition. [Link]

  • Thompson, S. et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1344–1351. [Link]

  • Thompson, S. et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1344–1351. [Link]

  • O'Sullivan, J. et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53385202. [Link]

  • K. C. Nicolaou Lab. Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics. Rice University. [Link]

  • Van der Donk, W. A. (2007). Synthetic Microcin C Analogs Targeting Different Aminoacyl-tRNA Synthetases. Journal of the American Chemical Society, 129(8), 2208–2209. [Link]

  • Rinehart, K. L. et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920-6. [Link]

  • Thompson, S. et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1344-51. [Link]

  • Liskamp, R. M. (2014). Daptomycin analogues and a method for the preparation of daptomycin or a daptomycin analogue.

Sources

Method

Application Note: A Comprehensive Protocol for the Solvent Extraction of Janthinocins from Janthinobacterium lividum using a Chloroform-Methanol System

Abstract Janthinocins are a novel class of cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1][2] With potent activity against Gram-positive bacteria, Janthinocins represent a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Janthinocins are a novel class of cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1][2] With potent activity against Gram-positive bacteria, Janthinocins represent a promising area for new drug development.[1] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the effective extraction of Janthinocins from J. lividum cultures. We present a robust protocol centered on a chloroform-methanol solvent system, a method proven effective for isolating these lipophilic secondary metabolites.[3][4] This document elucidates the scientific principles behind the extraction methodology, offers a step-by-step experimental workflow, outlines critical safety precautions, and provides guidance for post-extraction analysis to ensure a self-validating and reproducible process.

Scientific Principles of the Extraction Methodology

A successful extraction hinges on understanding the physicochemical properties of the target molecule and the mechanism of the chosen solvent system.

The Physicochemical Nature of Janthinocins

Janthinocins are classified as cyclic decapeptide lactones.[1] Their structure, which includes a macrocyclic ring and numerous amino acid residues, confers a significant degree of lipophilicity.[5][6] This non-polar character means they have poor solubility in aqueous solutions but are readily soluble in organic solvents. This property is the cornerstone of the liquid-liquid extraction strategy, allowing for selective separation from the polar components of the bacterial culture and biomass, such as sugars, salts, and most proteins.

The Chloroform-Methanol-Water Ternary System

The protocol described here is a modification of the well-established Folch and Bligh-Dyer methods, which utilize a chloroform-methanol mixture to extract lipids and other lipophilic molecules from biological samples.[7] The system's efficacy stems from the synergistic action of its components:

  • Methanol (Polar Protic Solvent): Initially, methanol serves multiple functions. It disrupts hydrogen bonding networks within the cellular matrix, denatures proteins, and dehydrates the cell wall, increasing its permeability. Its polarity allows it to solubilize a broad spectrum of metabolites, creating a single-phase solution with the water present in the biomass and the non-polar chloroform.[8]

  • Chloroform (Non-Polar Solvent): Chloroform is the primary solvent for the lipophilic Janthinocins. It effectively dissolves the target compounds once the cellular structures have been disrupted by methanol.[7]

  • Water (or Aqueous Buffer): The subsequent addition of water is a critical step that induces a phase separation, creating a biphasic system.[8] The result is a lower, denser organic phase (chloroform) containing the Janthinocins and other lipids, and an upper aqueous phase (methanol-water) containing polar metabolites, salts, and other water-soluble cellular debris. Proteins and other macromolecules often precipitate at the interface between these two layers, further purifying the target extract.[8]

Rationale for Solvent Ratio Selection

The ratio of chloroform to methanol is a critical parameter that must be optimized for maximum yield.[9][10]

  • A 2:1 chloroform:methanol (v/v) ratio is a classic formulation for exhaustive lipid extraction and is highly effective for disrupting cell membranes and solubilizing lipophilic compounds.[7][9]

  • A 1:3 chloroform:methanol (v/v) ratio has also been successfully used for extracting secondary metabolites from J. lividum grown on agar plates.[3][4][11] This higher proportion of methanol can be advantageous for ensuring complete penetration and disruption of the biomass, especially in solid or semi-solid cultures.

This protocol will focus on the 2:1 ratio, which is broadly applicable, but researchers are encouraged to test different ratios to optimize recovery for their specific culture conditions.

Materials and Equipment

Reagents & Consumables
  • Janthinobacterium lividum culture (broth or agar plates)

  • Chloroform (HPLC grade or equivalent)

  • Methanol (HPLC grade or equivalent)

  • Deionized or Milli-Q Water

  • Sodium Chloride (NaCl) solution, 0.9% (w/v), optional

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas, high purity

  • 50 mL conical centrifuge tubes (solvent-resistant, e.g., polypropylene or glass)

  • Glass beakers and flasks

  • Serological pipettes and micropipettes

  • Whatman No. 1 filter paper (or equivalent)

  • Glass syringes

Equipment
  • Certified Chemical Fume Hood

  • Refrigerated centrifuge with a rotor for 50 mL tubes

  • Homogenizer (e.g., bead beater or sonicator)

  • Rotary evaporator (Rotovap) or vacuum concentrator

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): Viton® or polyvinyl alcohol (PVA) gloves, chemical splash goggles, face shield, lab coat.[12]

Pre-Extraction: Culturing Janthinobacterium lividum

The yield of Janthinocins is directly dependent on the success of the bacterial culture. J. lividum is an aerobic bacterium commonly grown on standard media.[13]

  • Inoculation: Inoculate R2A agar plates or R2A broth with a pure culture of J. lividum.

  • Incubation: Incubate at 19-25°C for 24-72 hours.[13] Optimal production of secondary metabolites often occurs in the stationary phase of growth, which is typically indicated by the development of the characteristic deep violet pigment (violacein).[13][14]

  • Observation: Monitor the culture for robust growth and pigmentation before proceeding to extraction.

Detailed Extraction Protocol

CRITICAL SAFETY NOTE: Chloroform is a suspected carcinogen and is toxic upon inhalation and skin contact.[12][15] Methanol is highly flammable and toxic.[16] This entire procedure MUST be performed inside a certified chemical fume hood while wearing appropriate PPE.[17][18]

Biomass Harvesting
  • For Broth Cultures: Transfer the liquid culture to 50 mL centrifuge tubes. Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant and retain the cell pellet.

  • For Agar Cultures: Scrape the bacterial biomass from the surface of the agar plates using a sterile cell scraper or loop. Transfer the collected biomass into a 50 mL centrifuge tube.

Cell Lysis and Monophasic Extraction
  • Determine the wet weight of the harvested cell pellet/biomass.

  • For every 1 gram of wet biomass, add 10 mL of a 2:1 (v/v) chloroform:methanol solvent mixture.

  • Homogenize the sample thoroughly. This is a critical step to ensure complete cell lysis and extraction.

    • Recommended Method: Use a bead beater with solvent-resistant beads for 3 cycles of 45 seconds.

    • Alternative: Sonicate the sample on ice for 5 cycles of 30 seconds with 30-second intervals to prevent overheating.

  • Agitate the mixture on a shaker or vortex mixer for 1 hour at room temperature to ensure exhaustive extraction.

Biphasic System Induction and Phase Separation
  • To the monophasic mixture from step 4.2, add deionized water (or 0.9% NaCl solution) equivalent to 20% of the total solvent volume. (For 10 mL of solvent, add 2 mL of water). The addition of a salt solution can improve phase separation.

  • Vortex the tube vigorously for 1 minute. The solution should become cloudy as the phases begin to separate.[19]

  • Centrifuge the mixture at 2,000 x g for 10 minutes at room temperature to achieve a clean phase separation.

  • Three distinct layers will be visible:

    • Top Layer: Aqueous (methanol/water) phase containing polar metabolites.

    • Interface: A thin disk of precipitated protein and cellular debris.[19]

    • Bottom Layer: Organic (chloroform) phase containing Janthinocins and other lipids.

Collection and Drying of the Organic Phase
  • Carefully aspirate and discard the top aqueous layer using a glass pipette or syringe, taking care not to disturb the protein interface.

  • Gently remove the protein disk at the interface.

  • Using a clean glass pipette, carefully transfer the bottom chloroform layer to a clean, pre-weighed round-bottom flask.

  • To maximize yield, a re-extraction can be performed: Add 5 mL of pure chloroform to the remaining pellet, vortex for 5 minutes, centrifuge again, and combine this second chloroform phase with the first.

  • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected chloroform extract to remove any residual water. Swirl gently and allow it to settle.

  • Filter the dried extract through Whatman No. 1 paper into the pre-weighed round-bottom flask to remove the Na₂SO₄.

Solvent Evaporation and Crude Extract Recovery
  • Evaporate the chloroform using a rotary evaporator with the water bath set to 30-35°C.

  • Alternatively, the solvent can be removed by drying under a gentle stream of nitrogen gas.

  • Once the solvent is fully evaporated, a solid or oily film will remain in the flask. This is the crude extract containing Janthinocins.

  • Determine the mass of the crude extract and store it at -20°C under a nitrogen or argon atmosphere to prevent oxidation.

Workflow Diagram: Janthinocin Extractiondot

// Node Definitions Culture [label="1. J. lividum Culture\n(Broth or Agar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="2. Harvest Biomass\n(Centrifugation / Scraping)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="3. Add 2:1 Chloroform:Methanol\n& Homogenize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddWater [label="4. Add Water (20% vol)\n& Vortex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="5. Centrifuge\n(2,000 x g, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Phases [label="6. Phase Separation", shape=record, fillcolor="#F1F3F4", fontcolor="#202124", label=" Upper Aqueous Phase (Discard) | Protein Interface (Discard) | Lower Organic Phase (Collect)"]; Collect [label="7. Collect Lower Phase\n(Chloroform + Janthinocins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="8. Dry with Na₂SO₄\n& Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="9. Evaporate Solvent\n(Rotovap / N₂ Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrudeExtract [label="10. Crude Janthinocin Extract", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Culture -> Harvest; Harvest -> Lysis; Lysis -> AddWater; AddWater -> Centrifuge; Centrifuge -> Phases; Phases:bot -> Collect; Collect -> Dry; Dry -> Evaporate; Evaporate -> CrudeExtract; }

Sources

Application

Application Note: Guidelines and Protocols for the Solubilization of Janthinocin C in DMSO and Aqueous Buffers

Introduction Janthinocin C is a novel macrocyclic peptide lactone antibiotic isolated from the bacterium Janthinobacterium lividum.[1][2][3] Exhibiting potent activity against a range of Gram-positive bacteria, Janthinoc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Janthinocin C is a novel macrocyclic peptide lactone antibiotic isolated from the bacterium Janthinobacterium lividum.[1][2][3] Exhibiting potent activity against a range of Gram-positive bacteria, Janthinocin C holds significant promise for further investigation as a potential therapeutic agent.[2][3] However, its large and complex chemical structure, characterized by a molecular formula of C₅₇H₈₂N₁₂O₁₅, results in significant hydrophobicity.[1][4] This physical property presents a considerable challenge for its use in biological assays, which are predominantly aqueous systems.

The successful application of Janthinocin C in research, from in vitro antimicrobial assays to cellular mechanism-of-action studies, is critically dependent on proper solubilization. This application note provides a comprehensive guide to dissolving Janthinocin C, preparing stable, high-concentration stock solutions in dimethyl sulfoxide (DMSO), and subsequently creating working solutions in aqueous buffers suitable for experimental use. We will detail field-proven protocols, explain the rationale behind key steps, and offer troubleshooting strategies to ensure reliable and reproducible results.

Physicochemical Properties of Janthinocin C

A foundational understanding of Janthinocin C's properties is essential for its effective handling.

PropertyValueSource
CAS Number 131086-54-9[1]
Molecular Formula C₅₇H₈₂N₁₂O₁₅[1]
Molecular Weight 1175.35 g/mol [1]
Appearance Solid powder (typical)[5]
General Solubility Soluble in DMSO[1][5]

Preparation of High-Concentration Stock Solutions in DMSO

DMSO is the recommended solvent for creating primary stock solutions of Janthinocin C due to its high capacity to dissolve a wide range of hydrophobic and hydrophilic compounds. A concentrated stock allows for minimal solvent carryover into the final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts.[6]

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Use of anhydrous (water-free) DMSO is critical. Water can significantly decrease the solubility of hydrophobic compounds and can also promote hydrolysis over long-term storage.

  • Vortexing/Sonication: Mechanical agitation is necessary to overcome the activation energy barrier for dissolution of the solid-state compound. Sonication can be particularly effective for breaking up small aggregates.

  • Aliquoting and Storage: Janthinocin C, like many complex peptides, may be susceptible to degradation from repeated freeze-thaw cycles.[6] Aliquoting the stock solution into single-use volumes minimizes this risk and preserves the integrity of the compound over time.

Protocol 2.1: Preparation of a 10 mM Janthinocin C Stock Solution in DMSO
  • Calculation: Based on the molecular weight (1175.35 g/mol ), calculate the mass of Janthinocin C required.

    • Mass (mg) = 10 mM * 1175.35 g/mol * Volume (L) = 11.75 mg for 1 mL

  • Weighing: Accurately weigh 11.75 mg of Janthinocin C powder into a sterile, conical-bottom microcentrifuge tube (e.g., 2 mL capacity).

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex vigorously for 2-3 minutes. If visible particulates remain, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can be used cautiously, but ensure the compound is heat-stable.

  • Storage: Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-retention microcentrifuge tubes. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[6]

Preparation of Working Solutions in Aqueous Buffers

The primary challenge in preparing aqueous working solutions is the potential for the compound to precipitate out of solution when the highly solubilizing DMSO environment is diluted into a buffer or cell culture medium.[7] This phenomenon, known as "salting out," can lead to inaccurate concentration measurements and flawed experimental results.

Causality Behind Experimental Choices:

  • Serial Dilution: A stepwise dilution process is recommended to avoid the abrupt change in solvent polarity that can cause precipitation.[6]

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing, never the other way around. This ensures that the small volume of DMSO is rapidly dispersed in the larger volume of buffer, preventing localized high concentrations of the compound from crashing out.

  • Vehicle Control: It is imperative to maintain a consistent final concentration of DMSO across all experimental and control conditions. A "vehicle control" containing the same final DMSO concentration in the assay medium must be included to account for any effects of the solvent itself on the biological system.[6] A final DMSO concentration below 0.5% (v/v) is generally considered safe for most cell-based assays.[6]

Protocol 3.1: Serial Dilution to a 10 µM Working Solution

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration remains at 0.1%.

  • Intermediate Dilution (1:10): Add 2 µL of the 10 mM Janthinocin C stock solution to 18 µL of anhydrous DMSO. Vortex gently to mix. This creates a 1 mM intermediate stock.

  • Final Dilution (1:100): Prepare 990 µL of your desired aqueous buffer (e.g., PBS, cell culture medium) in a sterile tube.

  • Dispensing and Mixing: While the tube is on a vortex mixer at medium speed, add 10 µL of the 1 mM intermediate stock directly into the buffer. Continue vortexing for another 10-15 seconds to ensure complete mixing.

  • Final Concentrations: The resulting solution is a 10 µM working solution of Janthinocin C in a final DMSO concentration of 0.1%.

  • Use Immediately: Aqueous solutions of hydrophobic compounds are often not stable for long periods. It is best practice to prepare these working solutions fresh for each experiment.

G cluster_0 DMSO Stock Preparation cluster_1 Aqueous Working Solution Preparation Solid Solid Janthinocin C Stock 10 mM Stock Solution in DMSO Solid->Stock Weigh & Add DMSO Anhydrous DMSO DMSO->Stock Vortex / Sonicate Intermediate 1 mM Intermediate in DMSO Stock->Intermediate 1:10 Dilution in DMSO Store Store Aliquots -80°C Stock->Store Working Final Working Solution (e.g., 10 µM) Intermediate->Working 1:100 Dilution (Add to buffer while vortexing) Final DMSO < 0.5% Buffer Aqueous Buffer (e.g., PBS, Media) Buffer->Working G Start Precipitation Observed in Aqueous Solution? CheckOrder Was DMSO stock added to buffer while mixing? Start->CheckOrder Yes Success Solution is Clear: Proceed with Experiment Start->Success No FixOrder Correct the procedure: Add DMSO to buffer with vigorous mixing. CheckOrder->FixOrder No CheckConc Is the final concentration too high? CheckOrder->CheckConc Yes LowerConc Prepare a more dilute working solution. CheckConc->LowerConc Yes CheckDilution Was the dilution a single large step? CheckConc->CheckDilution No UseSerial Implement a multi-step serial dilution. CheckDilution->UseSerial Yes ConsiderCosolvent Advanced: Consider validated co-solvents or surfactants. CheckDilution->ConsiderCosolvent No

Caption: Decision tree for troubleshooting precipitation.

References

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919. Retrieved from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. The Journal of Antibiotics. Retrieved from [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Janthinocin A. PubChem Compound Summary for CID 139588925. Retrieved from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • Karamanos, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0420649A2 - Stabilized aqueous formulations of small peptides.
  • MDPI. (2025). Extended Stability of Ascorbic Acid in Pediatric TPN Admixtures: The Role of Storage Temperature and Emulsion Integrity. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of ascorbic acid in aqueous and aqueous-organic solutions for quantitative determination. Retrieved from [Link]

  • CABI Digital Library. (2013). STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: A Proposed Total Synthesis of Janthinocin C and its Analogues

Introduction: The Challenge and Opportunity of Janthinocin C Janthinocins A, B, and C are a family of cyclic decapeptide lactone antibiotics first isolated from the bacterium Janthinobacterium lividum.[1][2] These natura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Janthinocin C

Janthinocins A, B, and C are a family of cyclic decapeptide lactone antibiotics first isolated from the bacterium Janthinobacterium lividum.[1][2] These natural products exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with in vitro potency reported to be two to four times greater than that of vancomycin.[3] The unique structure and significant biological activity of the janthinocins make them compelling targets for total synthesis and analogue development in the ongoing search for new antimicrobial agents.

Janthinocin C, the focus of this application note, is characterized by a 10-membered cyclic peptide core, closed by a lactone (ester) linkage. Its structure is further distinguished by the presence of several non-standard amino acid residues. Most notably, it contains erythro-beta-hydroxy-D-leucine, an amino acid not commonly found in natural products.[4] The presence of these unusual building blocks, combined with the stereochemical complexity of the macrocycle, presents a formidable challenge for chemical synthesis.

To date, a total synthesis of Janthinocin C has not been reported in the peer-reviewed literature. This document, therefore, presents a detailed, proposed synthetic strategy designed to be both efficient and amenable to the generation of analogues for structure-activity relationship (SAR) studies. This proposed route is grounded in established, robust methodologies for peptide synthesis, the formation of non-standard amino acids, and macrolactonization.

Retrosynthetic Analysis of Janthinocin C

A convergent and stereocontrolled synthesis is envisioned to tackle the complexity of Janthinocin C. The retrosynthetic analysis, outlined below, breaks the molecule down into manageable, synthetically accessible fragments.

G Janthinocin_C Janthinocin C Linear_Peptide Linear Decapeptide Precursor Janthinocin_C->Linear_Peptide Macrolactonization Fragment_A Pentapeptide Fragment A (N-terminus) Linear_Peptide->Fragment_A Amide Bond Formation Fragment_B Pentapeptide Fragment B (C-terminus) Linear_Peptide->Fragment_B Amino_Acids_A Protected Amino Acids (Standard) Fragment_A->Amino_Acids_A Hydroxy_Leu Fmoc-erythro-beta-hydroxy-D-leucine Fragment_B->Hydroxy_Leu Amino_Acids_B Protected Amino Acids (Standard) Fragment_B->Amino_Acids_B Starting_Materials Commercially Available Starting Materials Amino_Acids_A->Starting_Materials Hydroxy_Leu->Starting_Materials Asymmetric Synthesis Amino_Acids_B->Starting_Materials

Caption: Retrosynthetic analysis of Janthinocin C.

The primary disconnection is the macrocyclic lactone bond, which reveals a linear decapeptide precursor. This linear precursor is then disconnected at a strategic amide bond to yield two pentapeptide fragments, Fragment A and Fragment B. This convergent approach allows for the parallel synthesis of the two halves of the molecule, improving overall efficiency. Fragment A consists of standard amino acids. The more complex Fragment B contains the crucial erythro-beta-hydroxy-D-leucine residue, which will be synthesized via a stereoselective route from simple starting materials.

Synthesis of Key Building Blocks

The successful synthesis of Janthinocin C hinges on the preparation of the non-standard amino acid, erythro-beta-hydroxy-D-leucine, in a stereochemically pure form.

Proposed Synthesis of Fmoc-erythro-beta-hydroxy-D-leucine

An asymmetric aldol reaction is proposed as the key step to establish the required stereocenters.

Caption: Proposed synthesis of the key non-standard amino acid.

Protocol 1: Synthesis of Fmoc-erythro-beta-hydroxy-D-leucine

  • Step 1: Asymmetric Aldol Reaction:

    • To a solution of a chiral N-acyloxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) in anhydrous THF at -78 °C, add LDA (1.05 eq) dropwise.

    • Stir for 30 minutes, then add isovaleraldehyde (1.1 eq).

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • The crude product is purified by flash chromatography to yield the aldol adduct.

  • Step 2: Azide Installation and Reduction:

    • Cleave the chiral auxiliary from the aldol adduct using standard conditions (e.g., LiOH, H2O2).

    • Convert the resulting carboxylic acid to an activated ester and react with sodium azide to install the azide group with inversion of stereochemistry at the alpha-carbon.

    • Reduce the azide to the primary amine via catalytic hydrogenation (H2, Pd/C).

  • Step 3: Fmoc Protection:

    • Protect the resulting beta-hydroxy amino acid with Fmoc-OSu in the presence of a mild base (e.g., NaHCO3) in a mixture of dioxane and water to yield the final building block.

Assembly of the Linear Decapeptide

With all necessary amino acid building blocks in hand, the linear decapeptide precursor can be assembled using solid-phase peptide synthesis (SPPS). A convergent strategy, involving the synthesis of two pentapeptide fragments followed by their solution-phase coupling, is proposed to maximize yield and facilitate purification.

Table 1: Proposed Peptide Fragments and Overall Sequence

FragmentPositionAmino Acid
Fragment A 1L-Ala
2L-Val
3L-Leu
4L-Pro
5L-Ala
Fragment B 6D-Leu
7L-Ala
8erythro-beta-hydroxy-D-leucine
9L-Val
10L-Ile

Protocol 2: Solid-Phase Synthesis of Peptide Fragments

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation) in DMF.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid of each fragment to the resin.

  • SPPS Cycles (Deprotection and Coupling):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the fragment sequence.

  • Cleavage from Resin: Cleave the protected peptide fragments from the resin using a mild acid solution that preserves side-chain protecting groups (e.g., HFIP in DCM).

Fragment Coupling, Macrolactonization, and Final Deprotection

The final stages of the synthesis involve joining the two peptide fragments, forming the macrocycle, and removing the remaining protecting groups.

Protocol 3: Completion of the Synthesis

  • Solution-Phase Fragment Coupling:

    • Dissolve the protected Fragment A (with a free N-terminus) and Fragment B (with a free C-terminus) in an appropriate solvent (e.g., DMF).

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir until the reaction is complete, as monitored by LC-MS.

    • Purify the resulting linear decapeptide by HPLC.

  • Macrolactonization:

    • The lactone bond will be formed between the C-terminal isoleucine and the hydroxyl group of the erythro-beta-hydroxy-D-leucine at position 8.

    • Employ a robust macrolactonization protocol, such as the Yamaguchi or Shiina macrolactonization, which are known to be effective for sterically hindered systems.

    • Yamaguchi Macrolactonization Example:

      • Treat the linear peptide with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine.

      • Add the resulting mixed anhydride to a solution of DMAP in toluene under high dilution conditions to favor intramolecular cyclization.

  • Final Deprotection and Purification:

    • Remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).

    • Purify the crude Janthinocin C by preparative HPLC to yield the final natural product.

Synthesis of Janthinocin C Analogues

The proposed synthetic route is highly amenable to the creation of analogues for SAR studies.

Table 2: Proposed Analogues of Janthinocin C

Modification SiteProposed ChangeRationale
Position 8Replace erythro-beta-hydroxy-D-leucine with other beta-hydroxy amino acids (e.g., threonine derivatives)Probe the importance of the side chain at this position for activity.
Position 6Replace D-Leu with other D-amino acids or L-amino acidsInvestigate the role of this residue in the overall conformation and activity.
MacrocycleSynthesize analogues with different ring sizes (e.g., 9 or 11 amino acids)Determine the optimal ring size for antibacterial potency.
Tryptophan AnaloguesIncorporate beta-hydroxytryptophan or beta-ketotryptophanSynthesize Janthinocins A and B, and other novel tryptophan-containing analogues.[5]

The synthesis of these analogues would follow the same general strategy, with the appropriate modified amino acid building blocks being incorporated during the SPPS phase.

Conclusion

While the total synthesis of Janthinocin C remains an unaccomplished goal in synthetic organic chemistry, the proposed strategy provides a clear and viable roadmap for achieving this objective. By leveraging a convergent approach, established SPPS techniques, and a stereoselective synthesis of the key non-standard amino acid, this route is designed for efficiency and flexibility. The ability to readily generate analogues will be crucial in elucidating the SAR of this promising class of antibiotics and in developing new, potent therapeutic agents.

References

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913-919. [Link]

  • Pruess, D. L., & Scannell, J. P. (1974). Prodigiosin from a psychrotrophic strain of Janthinobacterium lividum. Journal of bacteriology, 118(3), 757-761. [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. I. TAXONOMY, FERMENTATION, ISOLATION, PHYSICO-CHEMICAL AND BIOLOGICAL CHARACTERIZATION. The Journal of Antibiotics, 43(8), 913-919. [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. I. TAXONOMY, FERMENTATION, ISOLATION, PHYSICO-CHEMICAL AND BIOLOGICAL CHARACTERIZATION. The Journal of Antibiotics, 43(8). [Link]

  • Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920-930. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(6), 2243-2266.
  • Al-awar, R. S., et al. (2003). A new route to cyclic peptides: solid-phase synthesis of a head-to-tail cyclized peptide on a PAL resin.
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

  • Witkop, B., & Beiler, T. W. (1954). The Synthesis of Labile Hydroxytryptophan Metabolites. Journal of the American Chemical Society, 76(21), 5589-5597. [Link]

  • Morris, R. L., & Cativiela, C. (2009). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 14(9), 3536-3548. [Link]

  • Frangatos, G., & Chubb, F. L. (1959). A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN. Canadian Journal of Chemistry, 37(8), 1374-1376. [Link]

  • Eichelberger, J. L., et al. (2015). Conversion of leucine to β-hydroxy-β-methylbutyrate by α-keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. Journal of cachexia, sarcopenia and muscle, 6(3), 263-272. [Link]

  • Buller, A. R., et al. (2016). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. ACS chemical biology, 11(7), 1848-1855. [Link]

  • Federsel, H. J., & Klenke, B. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of peptide science, 17(4), 314-321. [Link]

  • van der Meij, A., et al. (2016). Total Synthesis of Laspartomycin C and Characterization of Its Antibacterial Mechanism of Action. Journal of medicinal chemistry, 59(7), 3569-3574. [Link]

Sources

Application

Preparation of Janthinocin C stock solutions for MIC assays

Application Note & Protocol Topic: Preparation of Janthinocin C Stock Solutions for Minimum Inhibitory Concentration (MIC) Assays Abstract Janthinocin C is a macrocyclic peptide lactone antibiotic with notable activity a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Janthinocin C Stock Solutions for Minimum Inhibitory Concentration (MIC) Assays

Abstract

Janthinocin C is a macrocyclic peptide lactone antibiotic with notable activity against Gram-positive bacteria.[1][2] The accuracy and reproducibility of in vitro susceptibility testing, particularly Minimum Inhibitory Concentration (MIC) assays, are fundamentally dependent on the precise preparation of the antimicrobial agent's stock solution. This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of Janthinocin C stock solutions. It is designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and consistent experimental data. The protocol emphasizes the rationale behind critical steps, drawing from the physicochemical properties of peptide antibiotics and established standards in antimicrobial susceptibility testing.

Introduction: The Criticality of the Stock Solution

The process of determining an antimicrobial's MIC is a cornerstone of antibacterial research. It quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism. The entire serial dilution series in an MIC assay originates from a single, highly concentrated stock solution. Any inaccuracies in this initial stock—whether in concentration, solubility, or stability—will propagate throughout the experiment, leading to erroneous MIC values and compromising data integrity.

Janthinocin C, being a complex peptide, requires specific handling to maintain its structure and activity.[3] Unlike more common small-molecule antibiotics, peptides are often hygroscopic, susceptible to oxidation, and have limited stability in solution.[4][5][6] This guide, therefore, addresses the unique challenges associated with Janthinocin C to establish a robust and self-validating workflow.

Janthinocin C: Physicochemical Profile & Pre-Protocol Analysis

Understanding the properties of Janthinocin C is paramount to selecting the appropriate preparation methodology. Key characteristics are summarized below.

PropertyValue / RecommendationRationale & Expert Insights
Chemical Class Macrocyclic Peptide Lactone[1][3]Peptide structure dictates handling procedures; they are sensitive to proteases, extreme pH, and repeated freeze-thaw cycles.[6]
Molecular Formula C₅₇H₈₂N₁₂O₁₅[7]Essential for accurate molar concentration calculations.
Molecular Weight (MW) 1175.35 g/mol [7]Use the batch-specific MW from the Certificate of Analysis if available, as hydration states can cause minor variations.[7]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[7]Janthinocin C has poor aqueous solubility. DMSO is a highly polar aprotic solvent capable of dissolving many hydrophobic compounds for biological assays.[8][9]
Solid Storage Short-term (days-weeks): 0-4°C. Long-term (months-years): -20°C. Store dry and protected from light.[7]Peptides are hygroscopic; moisture absorption reduces stability.[4][10] Allowing the vial to warm to room temperature before opening is critical to prevent condensation.[5][6]
Solution Stability Limited. Long-term storage in solution is not recommended.[11]Peptide solutions are prone to degradation. Aliquoting and freezing at ≤-20°C is mandatory to preserve activity and avoid contamination.[4][5][6]

Experimental Protocol: From Powder to Assay-Ready Aliquots

This protocol details the preparation of a 10 mM primary stock solution of Janthinocin C in 100% DMSO. This concentration is a common starting point, providing a 1000x stock for an assay with a top concentration of 10 µM.

Required Materials and Reagents
  • Janthinocin C (lyophilized powder)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Sterile, disposable weighing boats or paper

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves

Workflow Diagram

JanthinocinC_Workflow cluster_prep Preparation Phase cluster_processing Processing & Storage Powder Lyophilized Janthinocin C in sealed vial Equilibrate Equilibrate Vial to Room Temperature Powder->Equilibrate ~30 min Weigh Aseptically Weigh Required Mass Equilibrate->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Vortex Vortex to Ensure Complete Dissolution Dissolve->Vortex 2-5 min Primary_Stock 10 mM Primary Stock (in original vial) Vortex->Primary_Stock Aliquot Aliquot into Low-Binding Sterile Tubes Primary_Stock->Aliquot Store Store Aliquots at ≤-20°C Protected from Light Aliquot->Store

Caption: Workflow for preparing Janthinocin C stock solution aliquots.

Step-by-Step Methodology

PART A: Calculation and Reconstitution

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized Janthinocin C to warm to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would impair stability and weighing accuracy.[4][6][10]

  • Calculate Required Mass: Use the following formula to determine the mass of Janthinocin C needed for your desired stock concentration and volume.

    Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight (g/mol)] / 1000

    Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 1175.35 g/mol / 1000 = 11.75 mg

    Trustworthiness Check: Always adjust this calculation for the purity stated on the Certificate of Analysis. For example, if the purity is 95%, the required mass would be 11.75 mg / 0.95 = 12.37 mg.

  • Aseptic Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated mass of Janthinocin C powder into a sterile weighing boat. Transfer the powder into an appropriately sized sterile tube or directly into the manufacturer's vial if sufficient volume allows.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of 100% DMSO to the vial containing the powder. For the example above, add 1.0 mL of DMSO.

  • Homogenization: Cap the vial tightly and vortex for 2-5 minutes or until all powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

PART B: Sterilization, Aliquoting, and Storage

  • Sterilization Note: Stock solutions prepared in 100% DMSO are considered self-sterilizing and should not be passed through a 0.22 µm filter.[8] Many filter membranes (e.g., PES, nylon) are not compatible with high concentrations of DMSO and can leach contaminants into your stock solution. Aqueous-based stock solutions, by contrast, must be filter-sterilized.[12][13][14]

  • Aliquoting for Stability: To prevent degradation from multiple freeze-thaw cycles and reduce the risk of contamination, immediately aliquot the primary stock solution into smaller, single-use volumes.[6][8][15] For a 1 mL stock, creating 20 aliquots of 50 µL each in sterile, low-protein-binding tubes is a common practice.

  • Labeling: Clearly and durably label each aliquot with:

    • Compound Name: "Janthinocin C"

    • Concentration: "10 mM"

    • Solvent: "100% DMSO"

    • Preparation Date

    • Your Initials

  • Storage: Store the labeled aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C.[6][7] The stock solutions should be protected from light.[12] Properly stored, these aliquots are generally stable for several months.[7][11]

Quality Control & Application in MIC Assays

  • Solvent Control: When performing the MIC assay, a "solvent-only" control is mandatory. This involves running a parallel dilution series of DMSO in the broth medium, at the same concentrations that result from the addition of the Janthinocin C stock. This ensures that any observed growth inhibition is due to the compound and not the solvent itself.[8][9] The final concentration of DMSO in the assay wells should ideally be kept below 1% (v/v), as higher concentrations can inhibit bacterial growth.[9]

  • Precipitation Check: When diluting the DMSO stock into the aqueous broth medium for the MIC assay, visually inspect the wells for any signs of precipitation. If the compound crashes out of solution, the effective concentration will be lower than intended, invalidating the results. If this occurs, preparing a less concentrated primary stock may be necessary.

  • Usage: When ready to use, thaw a single aliquot at room temperature. Use it for the experiment and discard any remaining solution in the tube. Do not refreeze a thawed aliquot. [6]

References

  • Cold Spring Harbor Laboratory. (n.d.). Antibiotic Solutions. CSH Protocols. Retrieved from [Link]

  • iGEM. (n.d.). Preparations for Antibiotic Stock Solutions. iGEM Foundation. Retrieved from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919. Retrieved from [Link]

  • Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. Retrieved from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. The Journal of Antibiotics. Retrieved from [Link]

  • NeoSynBio. (n.d.). Mixing Antibiotic Stock Solutions for Synthetic Biology. NeoSynBio. Retrieved from [Link]

  • QIAGEN. (n.d.). Bacterial cultivation media and antibiotics. QIAGEN. Retrieved from [Link]

  • National Institute for Biological Standards and Control (NIBSC). (n.d.). Peptide Handling, dissolution & Storage. NIBSC. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. Retrieved from [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. Retrieved from [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • Pereira, V., Dias, C., Vasconcelos, M. C., Rosa, E., & Saavedra, M. J. (2020). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. Antibiotics, 9(2), 50. Retrieved from [Link]

  • Bhargava, S., et al. (2005). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. The Internet Journal of Microbiology, 1(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Janthinocin A. PubChem Compound Database. Retrieved from [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Pereira, V., Dias, C., Vasconcelos, M. C., Rosa, E., & Saavedra, M. J. (2020). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Which solvent can I use to prepare a stock solution of my plant extracts?. Retrieved from [Link]

  • Ben-Fguira, S., et al. (2022). Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. Microorganisms, 10(2), 246.
  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2015). EUCAST disk diffusion method. EUCAST.
  • Hancock, R. E. W., & Sahl, H. G. (2006). Alternative mechanisms of action of cationic antimicrobial peptides on bacteria. Trends in Microbiology, 14(8), 358-365.
  • University of Zurich. (2019, October 25). Antibiotics with novel mechanism of action discovered. ScienceDaily. Retrieved from [Link]

  • CLSI & EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing. (2013). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST.
  • EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe.
  • Walker, S. E., Iazzetta, J., Law, S., & Biniecki, K. (2010). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. The Canadian Journal of Hospital Pharmacy, 63(3), 212–221. Retrieved from [Link]

Sources

Method

Application Note: Crystallization Strategies for Janthinocin C Structural Analysis

Executive Summary & Scientific Rationale Janthinocin C is a cyclic decapeptide lactone antibiotic produced by Janthinobacterium lividum.[1][2][3] Structurally, it belongs to a complex class of lipopeptides containing non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Janthinocin C is a cyclic decapeptide lactone antibiotic produced by Janthinobacterium lividum.[1][2][3] Structurally, it belongs to a complex class of lipopeptides containing non-proteinogenic amino acids (e.g., erythro-


-hydroxy-D-leucine) and a fatty acid tail.[4] While its connectivity has been established via NMR and MS degradation studies (Johnson et al., 1990), obtaining high-resolution X-ray diffraction data remains a significant challenge due to its amphipathic nature .[4]

The core difficulty in crystallizing Janthinocin C lies in its conformational heterogeneity in solution. The hydrophobic acyl tail drives micelle formation or non-specific aggregation, while the hydrophilic peptide macrocycle requires specific polar interactions for lattice formation.

This Application Note provides a rigorous, self-validating workflow to overcome these hurdles. We move beyond standard sparse-matrix screening to employ amphiphile-tuned strategies , including detergent-mediated crystallization and organic-solvent phase modulation.[4]

Pre-Crystallization Characterization (The "Go/No-Go" Step)[1]

Before attempting crystallization, the sample must meet strict homogeneity criteria. Lipopeptides often retain lipid contaminants or exist as polydisperse aggregates.

Protocol A: Homogeneity & Solubility Profiling

Objective: Ensure Janthinocin C exists as a monodisperse species (monomer or defined oligomer) rather than a random aggregate.

  • Lyophilization & Resuspension:

    • Dissolve lyophilized Janthinocin C in 100% DMSO initially to disrupt inter-lipid stacking.

    • Slowly dilute into the crystallization buffer (e.g., 20 mM HEPES pH 7.0).

    • Target Concentration: 10–15 mg/mL.

  • Dynamic Light Scattering (DLS):

    • Pass Criteria: Polydispersity index (PdI) < 20%. A single peak corresponding to ~1.5–3.0 kDa (monomer/dimer) or a defined micelle (~10–20 kDa).

    • Fail Criteria: Multiple peaks or PdI > 25% (indicates random aggregation).

    • Corrective Action: If aggregated, add n-Octyl-β-D-glucoside (β-OG) or DDM (n-Dodecyl-β-D-maltoside) at 1.5x CMC (Critical Micelle Concentration) to solubilize the tail.[4]

Experimental Workflows

Workflow Logic Visualization

The following diagram outlines the decision matrix for crystallizing amphipathic lipopeptides.

JanthinocinWorkflow Start Purified Janthinocin C DLS DLS Analysis (Polydispersity Check) Start->DLS Decision Is PdI < 20%? DLS->Decision SolventScreen Strategy A: Organic Solvent Screen (n-Propanol/Ethanol) Decision->SolventScreen Yes (Monomer) DetergentScreen Strategy B: Detergent-Mediated (LCP / Mixed Micelles) Decision->DetergentScreen No (Aggregated) Additives Additive Screen (Ca2+, Zn2+, PEG 400) SolventScreen->Additives DetergentScreen->Additives Optimization Grid Optimization (pH vs. Precipitant) Additives->Optimization Diffraction X-ray Diffraction Data Collection Optimization->Diffraction

Figure 1: Decision tree for Janthinocin C crystallization based on aggregation state.[4]

Protocol B: Organic Solvent-Mediated Crystallization

Best for: Monomeric samples where the hydrophobic tail can be buried in crystal contacts.[4]

Lipopeptides often crystallize in conditions similar to small molecules rather than globular proteins. This protocol mimics the isolation conditions of similar antibiotics (e.g., Lysobactin).

Materials:

  • 24-well VDX plates (Hanging Drop).[4]

  • Siliconized glass cover slides.

  • Precipitant Class: Short-chain alcohols (n-Propanol, Isopropanol, Ethanol).[4]

Step-by-Step:

  • Reservoir Preparation: Prepare a gradient of n-Propanol (10% to 40% v/v) in 0.1 M Acetate buffer (pH 4.5–5.5).

    • Note: Acidic pH often stabilizes the lactone ring and protonates acidic residues, reducing solubility.

  • Drop Setup: Mix 1 µL Protein (10 mg/mL in water/DMSO) + 1 µL Reservoir.

  • Temperature: Incubate at 4°C and 20°C . Lipopeptides often exhibit retrograde solubility or require lower temperatures to reduce hydrophobic entropy.

  • Observation: Look for spherulites within 24 hours. If spherulites appear, slow down nucleation by adding 5% Glycerol to the protein stock.

Protocol C: Detergent/Lipid Cubic Phase (LCP) Screening

Best for: Samples that form micelles (Amphipathic).[4]

If Janthinocin C aggregates, we must "trick" it into crystallizing by masking the tail or using the tail as a lattice contact within a lipid bilayer (LCP).

Materials:

  • Monoolein (9.9 MAG).

  • Gas-tight Hamilton syringes (LCP mixer).[4]

  • LCP Sandwich plates (glass).

Step-by-Step:

  • LCP Matrix Generation: Mix Janthinocin C solution (20 mg/mL) with molten Monoolein at a ratio of 2:3 (Protein:Lipid) by volume.

    • Mix until the phase becomes clear and gel-like (cubic phase).

  • Dispensing: Dispense 50 nL bolus of the LCP mixture onto the glass plate.

  • Overlay: Cover with 800 nL of precipitant solution.

    • Screen: Use commercial screens containing high salt (Ammonium Sulfate) and low molecular weight PEGs (PEG 400).

  • Mechanism: The Janthinocin molecules will diffuse through the lipid channels. The hydrophobic tails anchor into the lipid bilayer, exposing the peptide macrocycle to the aqueous channel for crystal contact formation.

Critical Optimization & Troubleshooting

The "Calcium Switch"

Many cyclic lipopeptides (e.g., Daptomycin, Laspartomycin) are calcium-dependent .[4] The presence of Ca²⁺ induces a conformational change that rigidifies the macrocycle, making it competent for crystallization.

  • Experiment: Add 2–10 mM CaCl₂ to the protein stock prior to screening.

  • Validation: Check DLS upon Ca²⁺ addition. A shift in hydrodynamic radius (

    
    ) suggests a conformational lock.
    
Data Presentation: Common Precipitant Hits for Lipopeptides
Precipitant ClassSpecific ReagentMechanism of Action
Alcohols n-Propanol (15-30%)Lowers dielectric constant; promotes hydrophobic packing.[4]
Salts Ammonium Sulfate (1.5-2.0 M)"Salting out" of the hydrophobic tail.[4]
Divalent Cations CaCl₂, Zn(OAc)₂ (5-20 mM)Structural rigidification of the peptide loop.[4]
Detergents

-OG, LDAO (1-2x CMC)
Masks hydrophobic tail to prevent disordered aggregation.[4]

Pathway of Action (Contextual)

Understanding the biological target aids co-crystallization.[5] Janthinocins target the membrane and potentially cell wall precursors (Lipid II), similar to other lipopeptides.

Mechanism Janth Janthinocin C Complex Active Conformation (Rigidified) Janth->Complex + Ca2+ Ca Ca2+ Ions Ca->Complex Membrane Bacterial Membrane (Phospholipids) Complex->Membrane Oligomerization Pore Pore Formation / Depolarization Membrane->Pore Insertion

Figure 2: Putative mechanism of action.[4] Co-crystallizing with Ca²⁺ or lipid mimetics may stabilize the 'Active Conformation'.

References

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[4][2][3][6][7] Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.[4][6][7] Link

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C...[4][2][3][6] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[4][1][2][3][6] The Journal of Antibiotics, 43(8), 913–919.[4][1][6] Link

  • Luo, Y., et al. (2021). Crystal structure of the calcium-dependent lipopeptide antibiotic Laspartomycin C. Nature Chemical Biology (Reference for homologous lipopeptide crystallization).[4] Link

  • Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipid cubic phases.[4] Nature Protocols, 4(5), 706–731.[4] Link[4]

Disclaimer: No direct X-ray crystal structure for Janthinocin C is currently deposited in the PDB.[4] This guide extrapolates from the physicochemical properties of the Janthinocin class and proven protocols for structurally homologous cyclic lipopeptides.

Sources

Application

Application Note &amp; Protocol: Bioassay-Guided Fractionation of Janthinobacterium lividum Extracts for Novel Bioactive Compound Discovery

Abstract Janthinobacterium lividum, a Gram-negative bacterium recognized for its striking violet pigmentation, is a prolific producer of secondary metabolites with significant therapeutic potential. The principal pigment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Janthinobacterium lividum, a Gram-negative bacterium recognized for its striking violet pigmentation, is a prolific producer of secondary metabolites with significant therapeutic potential. The principal pigment, violacein, is an indole derivative known for a wide spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of bioassay-guided fractionation to isolate and identify bioactive compounds from J. lividum extracts. The protocols herein detail optimized methods for bacterial cultivation, metabolite extraction, multi-stage chromatographic separation, and parallel bioactivity screening, establishing a robust framework for natural product discovery.

The Principle of Bioassay-Guided Fractionation

Bioassay-guided fractionation is a foundational strategy in pharmacognosy and drug discovery. The core principle is to systematically separate a complex mixture, such as a crude bacterial extract, into progressively simpler fractions. After each separation step, the resulting fractions are tested for a specific biological activity (e.g., antimicrobial, cytotoxic). Only the "active" fractions are selected for further purification, efficiently channeling resources toward isolating the compound responsible for the desired effect. This iterative process prevents the exhaustive and often fruitless characterization of every component in a crude extract, focusing solely on molecules with proven biological relevance.

The workflow is a closed-loop system where the bioassay dictates the direction of the chemical separation, ensuring that the final purified compound is, by definition, bioactive.

Workflow Overview: From Culture to Pure Compound

The entire process can be visualized as a multi-stage funnel, starting with a complex extract and ending with a single, purified bioactive molecule. Each stage combines a separation technique with a biological validation step.

Bioassay_Guided_Fractionation_Workflow cluster_0 Phase 1: Production & Extraction cluster_1 Phase 2: Fractionation & Screening cluster_2 Phase 3: Purification & Identification Culture J. lividum Culture Harvest Harvest & Lyse Cells Culture->Harvest Extract Solvent Extraction Harvest->Extract Crude Crude Extract Extract->Crude CC Column Chromatography Crude->CC Crude->CC Fractions Collect Fractions (F1, F2, F3...Fn) CC->Fractions Bioassay1 Bioassay Screen (e.g., Disc Diffusion) Fractions->Bioassay1 ActiveFraction Identify Active Fraction(s) Bioassay1->ActiveFraction HPLC HPLC Purification ActiveFraction->HPLC ActiveFraction->HPLC PureCompound Pure Compound HPLC->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: High-level workflow for bioassay-guided fractionation.

Phase 1: Cultivation and Extraction Protocols

Rationale & Scientific Insight

The successful isolation of bioactive compounds begins with robust and optimized bacterial culture. The production of secondary metabolites like violacein in J. lividum is highly dependent on environmental conditions.[2][3] Studies have shown that factors such as temperature, pH, carbon source, and even the presence of stressors like antibiotics can significantly influence the yield of violacein.[3][4][5] Optimal conditions include a temperature of 25°C and a neutral pH of 7.0.[4][5] Furthermore, the choice of carbon source is critical; glycerol enhances production, while glucose is inhibitory.[2][3]

The extraction solvent is selected based on the polarity of the target compounds. Violacein, a bis-indole, is moderately polar. Solvents like ethyl acetate or ethanol are effective for its extraction, efficiently pulling it from the cell biomass while leaving behind highly polar or non-polar contaminants.[6][7]

Protocol 3.1: Optimized Cultivation of Janthinobacterium lividum
  • Media Preparation: Prepare a modified nutrient broth. For 1 liter, use:

    • Peptone: 5.0 g

    • Meat Extract: 3.0 g

    • Glycerol: 10.0 g (1% v/v)

    • L-Tryptophan: 1.0 g (0.1% w/v) (precursor for violacein biosynthesis)[7]

    • Adjust pH to 7.0 before autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh colony of J. lividum (e.g., ATCC 12473).

  • Incubation: Incubate at 25°C with shaking (200 rpm) for 5-7 days.[4] Monitor for the development of the characteristic deep violet color, which indicates robust violacein production.

  • Self-Validation:

    • Negative Control: An uninoculated flask of media to check for contamination.

    • Positive Control: A parallel culture grown under previously validated optimal conditions.

    • Success Metric: A deep, uniform purple culture with an optical density at 600 nm (OD600) > 2.0.

Protocol 3.2: Extraction of Crude Bioactive Metabolites
  • Harvesting: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant.

  • Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a minimal volume of buffer and lyse the cells using sonication. This increases the extraction efficiency of intracellular compounds.

  • Extraction: Add ethyl acetate to the cell pellet (or lysed slurry) at a ratio of 10:1 (solvent volume:pellet weight). Agitate vigorously for 1-2 hours at room temperature.

  • Separation: Centrifuge again to pellet the cell debris. Carefully decant the deep purple ethyl acetate supernatant.

  • Drying: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to yield a dark violet, viscous crude extract.

  • Quantification & Storage: Record the final mass of the crude extract. Store at -20°C in a desiccated environment.

Phase 2: Chromatographic Fractionation & Bioassay

Rationale & Scientific Insight

This phase aims to reduce the complexity of the crude extract. Medium Pressure Liquid Chromatography (MPLC) or traditional column chromatography is an ideal first step for separating large amounts of crude material into distinct fractions based on polarity.[8] A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like a water/acetonitrile gradient). Compounds elute in order of decreasing polarity—the most polar compounds elute first with the high-water content mobile phase, and the least polar compounds elute last as the acetonitrile concentration increases.

Simultaneously, a reliable and rapid bioassay is needed to screen the resulting fractions. The agar disc diffusion assay is a classic, cost-effective method for assessing antimicrobial activity.[9][10] The size of the "zone of inhibition" around a disc impregnated with a fraction provides a semi-quantitative measure of its antibacterial potency.

Caption: Principle of reverse-phase column chromatography separation.

Protocol 4.1: C18 Flash Chromatography
  • Column Preparation: Use a pre-packed C18 flash chromatography column. Equilibrate the column with the starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Loading: Dissolve a known mass of the crude extract (e.g., 500 mg) in a minimal volume of methanol or DMSO. Adsorb this onto a small amount of C18 silica and allow it to dry. Load the dried sample onto the top of the column.

  • Gradient Elution: Begin elution with the starting mobile phase. Program a linear gradient to 100% Acetonitrile (with 0.1% formic acid) over 30-40 column volumes.

  • Fraction Collection: Use an automated fraction collector to collect fractions of a consistent volume (e.g., 10 mL per tube).

  • Post-Processing: Evaporate a small, measured aliquot from each fraction to dryness and record the mass. Resuspend the dried material in a known volume of DMSO to create stock solutions of a standard concentration (e.g., 10 mg/mL) for bioassay.

Protocol 4.2: Antimicrobial Disc Diffusion Assay
  • Target Pathogen Preparation: Prepare a liquid culture of a target pathogen (e.g., Staphylococcus aureus ATCC 25923) and adjust its turbidity to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

  • Sample Loading: Pipette a fixed volume (e.g., 10 µL) of each fraction's stock solution onto a separate disc.

  • Controls (Self-Validation):

    • Positive Control: A disc with a known antibiotic (e.g., 30 µg Chloramphenicol).

    • Negative Control: A disc with the solvent used for resuspension (DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Data Interpretation

The results are tabulated to correlate chromatographic fractions with bioactivity.

Fraction No.Elution Time (min)% AcetonitrileYield (mg)Zone of Inhibition (mm) vs. S. aureus
1-50-85-20%1500
6-88-1220-40%450
9-12 12-18 40-65% 110 18
13-1518-2265-85%9011
16-2022-3085-100%850
Positive CtrlN/AN/AN/A25
Negative CtrlN/AN/AN/A0

From this example data, fractions 9-12 show the most significant antimicrobial activity. These fractions would be pooled and designated as the "active fraction" for the next stage of purification.

Phase 3: High-Purity Isolation and Identification

Rationale & Scientific Insight

High-Performance Liquid Chromatography (HPLC) is the gold standard for final purification.[6][8] It operates on the same principles as MPLC but uses columns with much smaller particle sizes, resulting in significantly higher resolution and separation power.[8] An analytical-scale run can first be used to optimize the separation method, followed by a preparative-scale run to isolate the compound(s) of interest in sufficient quantity for structural analysis.

Once a compound is purified to >95% homogeneity (as determined by analytical HPLC), its chemical structure is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]

Protocol 5.1: Preparative HPLC
  • Method Development: Using an analytical HPLC system with a C18 column, inject a small amount of the pooled active fraction. Develop an isocratic or shallow gradient method that provides baseline separation of the major peaks. A mobile phase of Methanol:Water is often effective for violacein.[6]

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger-diameter column of the same stationary phase.

  • Purification: Inject the pooled active fraction. Collect the eluent corresponding to the target peak (identified by its retention time from the analytical run).

  • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. A single, sharp peak is desired.

  • Final Processing: Evaporate the solvent to yield the final, pure compound.

Protocol 5.2: Structural Elucidation

The purified compound is subjected to a suite of analyses:

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact molecular weight, allowing for the determination of the molecular formula.

  • 1D and 2D NMR (¹H, ¹³C, COSY, HMBC, HSQC): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of its chemical structure.

For violacein, these analyses would confirm its known structure: a bis-indole with the molecular formula C₂₀H₁₃N₃O₃. The primary mechanism of action for violacein's antibacterial activity is the disruption of the bacterial cytoplasmic membrane, leading to permeabilization and cell death.[13][14][15]

References

  • University of Gothenburg. (2019, December 18). Mode of action of violacein in pathogenic Gram negative bacteria and its development as an antibacterial agent. Retrieved from [Link]

  • Bio-protocol. (n.d.). Extraction, purification and characterization of violacein. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Retrieved from [Link]

  • Coley, K. C., et al. (2019). Violacein Targets the Cytoplasmic Membrane of Bacteria. ACS Infectious Diseases. Retrieved from [Link]

  • Kamarudin, M. N. A., et al. (2018). Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties. Frontiers in Microbiology. Retrieved from [Link]

  • Saran, S., et al. (2015). Violacein: Properties and Production of a Versatile Bacterial Pigment. BioMed Research International. Retrieved from [Link]

  • Ahmad, F. F., et al. (2018). Antibacterial mode of action of violacein from Chromobacterium violaceum UTM5 against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). PubMed. Retrieved from [Link]

  • Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology. Retrieved from [Link]

  • Bhuyan, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Hossain, S., et al. (2024). Screening methods for natural products with antimicrobial activity: A review of the literature. Heliyon. Retrieved from [Link]

  • Pantanella, F., et al. (2007). Violacein and biofilm production in Janthinobacterium lividum. ResearchGate. Retrieved from [Link]

  • FAPESP Agency. (2019, April 24). Bactericidal action of violacein revealed. Retrieved from [Link]

  • Li, Y., et al. (2021). Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium. Microbiology Spectrum. Retrieved from [Link]

  • Mohammadi, M., et al. (2022). Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum. ResearchGate. Retrieved from [Link]

  • Handelsman Lab. (n.d.). Psychrotrophic Strain of Janthinobacterium lividum from a Cold Alaskan Soil Produces Prodigiosin. Retrieved from [Link]

  • Agbakpo, A. E., et al. (2022). Extraction, Purification, and Characterization of Bioactive Compounds Produced by Janthinobacterium Lividum Strain TAJX1901. Digital Commons@ETSU. Retrieved from [Link]

  • Agbakpo, A. E., et al. (2022). Extraction, Purification, and Characterization of Bioactive Compounds Produced by Janthinobacterium Lividum Strain TAJX1901. Pure Help Center. Retrieved from [Link]

  • yEvo. (2021). Violacein. Retrieved from [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Semantic Scholar. Retrieved from [Link]

  • Shcherbakov, D. N., et al. (2024). Bacteriostatic Activity of Janthinobacterium lividum and Purified Violacein Fraction against Clavibacter michiganensis. MDPI. Retrieved from [Link]

  • Pinto, F., et al. (2023). Purification of Natural Pigments Violacein and Deoxyviolacein Produced by Fermentation Using Yarrowia lipolytica. PMC. Retrieved from [Link]

  • Ahmad, W. A., et al. (2014). Isolation, characterization and application of violacein pigment from Chromobacterium violaceum. International Journal of Advanced Research in Biological Sciences. Retrieved from [Link]

  • Pinto, F., et al. (2023). Purification of Natural Pigments Violacein and Deoxyviolacein Produced by Fermentation Using Yarrowia lipolytica. ResearchGate. Retrieved from [Link]

  • Duran, N., et al. (2011). Process for the production of violacein and its derivative deoxyviolacein containing bioactive pigment from chromobacterium sp. (mtcc 5522). Google Patents.
  • Thornburg, C. C., et al. (2023). Lessons from assembling a microbial natural product and pre-fractionated extract library in an academic laboratory. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

  • Khan, A. U., et al. (2017). Glycyrrhiza glabra HPLC fractions: identification of Aldehydo Isoophiopogonone and Liquirtigenin having activity against multidrug resistant bacteria. BMC Complementary and Alternative Medicine. Retrieved from [Link]

  • Aziz, Z., et al. (2021). Bioassay-Guided Separation Approach for Characterization of New Antibacterial Fractions. Borneo Journal of Pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis and fractionation of the BV410 crude extract. Retrieved from [Link]

  • Uppsala University. (2020, May 10). Fractionation and separation - MPLC and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the crude extract and the antibacterial activity of different fractions against S. typhimurium. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Janthinocin C Technical Support Center: A Guide to Preserving Lactone Ring Integrity

Welcome to the technical support center for Janthinocin C. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into the handling and stabilizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Janthinocin C. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into the handling and stabilization of this novel peptide lactone antibiotic. Our goal is to help you mitigate the primary challenge in working with this compound: the hydrolysis of its critical lactone ring.

Section 1: The Challenge: Understanding Lactone Hydrolysis

This section addresses the fundamental chemistry behind Janthinocin C's instability, providing the foundational knowledge needed to make informed experimental decisions.

Q1: What is lactone hydrolysis and why is it a critical concern for Janthinocin C?

A: Janthinocin C is a macrocyclic peptide lactone, meaning its structure includes a cyclic ester bond, known as a lactone.[1][2] This lactone ring is integral to the molecule's three-dimensional conformation and, consequently, its potent antibacterial activity.[2][3][4]

Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. In the case of Janthinocin C, the lactone bond is susceptible to cleavage by water, which opens the ring to form a linear hydroxy-carboxylic acid. This structural change alters the molecule's shape and is presumed to lead to a significant loss of biological function. The reaction is catalyzed under both acidic and alkaline (basic) conditions.[5][6][7]

Lactone Hydrolysis Mechanism cluster_0 Janthinocin C (Active) cluster_1 Hydrolyzed Janthinocin C (Inactive) Janth_Active Intact Lactone Ring (Cyclic Ester) Janth_Inactive Opened Ring (Hydroxy-Carboxylic Acid) Janth_Active->Janth_Inactive H₂O (Acid or Base Catalyzed)

Caption: Mechanism of Janthinocin C inactivation via lactone hydrolysis.

Q2: What are the primary experimental factors that trigger the hydrolysis of Janthinocin C's lactone ring?

A: The stability of the lactone ring is primarily influenced by three factors in an experimental setting:

  • pH: This is the most critical factor. The lactone is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[6][7] Strongly acidic (pH < 4) and, more significantly, alkaline (pH > 8) conditions will rapidly accelerate ring opening.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Incubating Janthinocin C in aqueous solutions at elevated temperatures (e.g., 37°C) will lead to faster degradation compared to experiments conducted on ice or at room temperature.

  • Solvent System: The presence of water is a prerequisite for hydrolysis. While aqueous buffers are often necessary for biological assays, prolonged exposure increases the risk of degradation. Aprotic organic solvents, such as dimethyl sulfoxide (DMSO), do not mediate hydrolysis and are ideal for long-term storage of stock solutions.[8]

Section 2: Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides actionable solutions to common problems encountered during experimentation that may be linked to lactone hydrolysis.

Q3: My Janthinocin C sample shows diminishing biological activity in my multi-hour assay at 37°C. Is hydrolysis the likely cause?

A: Yes, this is a classic presentation of compound instability due to hydrolysis. The combination of an aqueous buffer system and a physiological temperature (37°C) creates an environment conducive to lactone hydrolysis over several hours.

Troubleshooting Steps:

  • Time-Course Control: Perform a stability control experiment. Incubate Janthinocin C in your assay buffer at 37°C without cells or other biological components. Aliquot samples at different time points (e.g., 0, 1, 2, 4, 8 hours) and then test their activity in a rapid, short-duration version of your assay. A time-dependent loss of activity strongly points to compound degradation.

  • Temperature Reduction: If your assay permits, attempt to run it at a lower temperature (e.g., room temperature or 4°C) to see if the activity is preserved for a longer duration.

  • Just-in-Time Addition: Instead of adding Janthinocin C at the beginning of a long incubation, add it to the experiment as the final step before the measurement period, minimizing its time in the aqueous buffer.

Q4: I am performing an LC-MS analysis and see a new, more polar peak appearing over time when my sample is in an aqueous mobile phase. Could this be the hydrolyzed product?

A: This is highly probable. The hydrolysis of the lactone ring introduces a carboxylic acid and a hydroxyl group, both of which are more polar than the parent ester. This change will typically result in a shorter retention time on a reverse-phase HPLC column (i.e., it will elute earlier).

Troubleshooting & Verification Steps:

  • Forced Degradation Study: Intentionally degrade a small aliquot of your Janthinocin C stock. Dilute it in a slightly basic buffer (e.g., pH 9.0) and incubate for a few hours at room temperature. Analyze this sample by LC-MS. If the peak you are observing in your experimental samples matches the retention time and mass of the major peak in the forced degradation sample, you have confirmed its identity as the hydrolyzed product.

  • Mass Verification: The hydrolyzed product will have a mass increase of 18.015 Da (the mass of H₂O) compared to the parent Janthinocin C. Check your mass spectrometry data to confirm this mass difference.

  • Optimize Autosampler Conditions: If samples are sitting in an aqueous buffer in the autosampler for long periods, hydrolysis can occur pre-injection. Keep the autosampler tray cooled (e.g., 4°C) and shorten the analysis queue to minimize wait times.

Section 3: Proactive Prevention: Best Practices & Protocols

Adherence to proper handling and preparation techniques is the most effective strategy for preventing lactone hydrolysis.

Janthinocin C Stability Profile: Quick Reference Table

The following table summarizes the key parameters for maintaining the integrity of Janthinocin C.

ParameterRecommendationRationale
Storage (Lyophilized) -20°C (long-term), protected from light and moisture.[8][9]Minimizes all chemical degradation pathways. Moisture must be avoided.[10]
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO).[8]Aprotic solvent prevents hydrolysis, allowing for stable long-term storage of solutions.
Stock Solution Storage Aliquoted at -20°C or -80°C.[8][9][11]Prevents repeated freeze-thaw cycles which can degrade peptides.
Aqueous Buffer pH pH 5.0 - 7.0.[11]Represents a "safe zone" that minimizes both acid- and base-catalyzed hydrolysis rates.
Working Temperature Keep on ice (0-4°C) whenever possible.Reduces the kinetic rate of the hydrolysis reaction.[6]
Protocol: Preparation of Janthinocin C Working Solutions for Biological Assays

This self-validating protocol is designed to maximize the delivery of intact, active Janthinocin C to your experiment.

Janthinocin C Workflow node_prep node_prep node_action node_action node_critical node_critical node_final node_final start Start: Retrieve Lyophilized Janthinocin C from -20°C equilibrate 1. Equilibrate vial to Room Temp in a desiccator before opening. start->equilibrate prep_stock 2. Prepare 10 mM stock in anhydrous DMSO. equilibrate->prep_stock aliquot 3. Aliquot stock solution into low-retention tubes. Store at -20°C. prep_stock->aliquot retrieve_aliquot 4. Retrieve one aliquot for immediate use. aliquot->retrieve_aliquot For each new experiment serial_dilute 5. Perform serial dilutions (if needed) in anhydrous DMSO. retrieve_aliquot->serial_dilute final_dilution 6. Perform final dilution into PRE-CHILLED (4°C) aqueous assay buffer. serial_dilute->final_dilution use_now 7. Use immediately in experiment. Do not store aqueous solution. final_dilution->use_now end Experiment Complete use_now->end

Caption: Recommended workflow for preparing Janthinocin C solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the vial of lyophilized Janthinocin C from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic peptide powder upon opening, which would compromise long-term stability.[10]

  • Primary Stock Preparation: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to create a concentrated primary stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

    • Causality: DMSO is an aprotic solvent that prevents hydrolysis, ensuring the stability of the concentrated stock.[8]

  • Aliquoting: Immediately dispense the primary stock into small-volume, low-protein-binding tubes in amounts suitable for single experiments.

    • Causality: Aliquoting prevents the degradation associated with multiple freeze-thaw cycles of the main stock solution.[11]

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C for long-term use.[8][9]

  • Preparation of Working Solution: For an experiment, retrieve a single aliquot and thaw it. Perform any necessary intermediate dilutions using anhydrous DMSO.

  • Final Aqueous Dilution: Just prior to adding the compound to your assay, perform the final dilution into your experimental buffer, which should be pre-chilled on ice.

    • Causality: This is the most critical step. Minimizing the residence time of Janthinocin C in the aqueous environment at a reduced temperature significantly lowers the rate of hydrolysis.

  • Immediate Use: Add the final working solution to your experiment immediately. Do not prepare and store aqueous solutions of Janthinocin C.

Section 4: Frequently Asked Questions (FAQs)
Q5: What are the absolute best long-term and short-term storage conditions for Janthinocin C?

A:

  • Long-Term (months to years): As a lyophilized powder, stored in a tightly sealed vial at -20°C, protected from light.[8][9]

  • Short-Term (days to weeks): As a lyophilized powder, it can be stored at 4°C.[8][9] Once dissolved in anhydrous DMSO, it should be aliquoted and stored at -20°C.[10]

Q6: Besides DMSO, are there other organic solvents I can use for a stock solution?

A: Anhydrous-grade Dimethylformamide (DMF) is another suitable aprotic solvent. Avoid protic solvents like methanol or ethanol for stock solutions, as they can act as nucleophiles (though much weaker than water) and potentially lead to transesterification over long periods. For all biological applications, DMSO is the most common and well-characterized solvent.

Q7: My experimental buffer must be at pH 8.5. How can I work with Janthinocin C under these conditions?

A: This is a challenging situation, as pH 8.5 will accelerate hydrolysis.

  • Minimize Exposure Time: The "just-in-time" addition strategy is paramount. Prepare your entire experiment and add the Janthinocin C as the very last step.

  • Run on Ice: If possible, conduct the experiment at 4°C to counteract the pH effect.

  • Include Stability Controls: Always run a parallel control where the compound is incubated in the buffer for the same duration as the experiment to quantify the loss of activity due to degradation. This will be critical for interpreting your results.

References
  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868–6879. [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919. [Link]

  • Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., Manso, J. A., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed, 23758295. [Link]

  • Pillow, T. H., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Bioconjugate Chemistry, 29(9), 2978–2983. [Link]

  • Pillow, T. H., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. ResearchGate. [Link]

  • González-Pérez, M., Manso, J. A., Pérez-Prior, M. T., Gómez-Bombarelli, R., Calle, E., & Casado, J. (2005). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry, 70(1), 269–274. [Link]

  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Retrieved February 23, 2026, from [Link]

  • MDPI. (2026). Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. MDPI. [Link]

  • Crich, D., & Mo, X. (1998). Free Radical Chemistry of Lactones: Ring Contractions and Expansions. Journal of the American Chemical Society, 120(32), 8298–8305. [Link]

  • Burke, T. G., & Gao, X. (1994). Liposomal stabilization of camptothecin's lactone ring. Journal of the American Chemical Society, 116(26), 12129-12130. [Link]

  • National Center for Biotechnology Information. (n.d.). Janthinocin A. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-Stage. [Link]

  • Consensus Academic Search Engine. (n.d.). Vitamin C Chemical Structure. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-Stage. [Link]

  • Ortwerth, B. J., & Olesen, P. R. (2005). Vitamin C Degradation Products and Pathways in the Human Lens. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1740(2), 167-177. [Link]

  • Hrnjak, M., et al. (2006). Pathways of Chemical Degradation of Polypeptide Antibiotic Bacitracin. SciSpace. [Link]

  • Wang, J., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation. Chemosphere, 281, 130836. [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Fermentation Yield of Janthinocin C

Welcome to the technical support center for the optimization of Janthinocin C fermentation. This guide is designed for researchers, scientists, and drug development professionals actively working on the production of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Janthinocin C fermentation. This guide is designed for researchers, scientists, and drug development professionals actively working on the production of this novel peptide lactone antibiotic. Here, we synthesize peer-reviewed data and field-proven insights to provide a comprehensive resource for troubleshooting and enhancing your fermentation yield.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding Janthinocin C and its producing organism, Janthinobacterium lividum. A clear understanding of the basics is the first step toward successful optimization.

FAQ 1: What is Janthinocin C?

Janthinocin C is a novel, macrocyclic peptide lactone antibiotic isolated from fermentations of Janthinobacterium lividum.[1][2] It is part of a family of related compounds (Janthinocins A, B, and C) that exhibit potent activity against Gram-positive bacteria.[1] The complex structure of Janthinocins includes several non-standard amino acid residues, making their efficient production a key challenge.[3]

FAQ 2: What is the relationship between Janthinocin C and Violacein?

Janthinobacterium lividum is well-known for producing the purple pigment violacein.[4] Both violacein and the Janthinocins are secondary metabolites, meaning they are not essential for the primary growth of the bacterium but are typically produced during the stationary phase or under specific stress conditions.[5][6] They arise from different biosynthetic pathways; violacein is an indole-derived pigment synthesized from L-tryptophan via the vioABCDE operon, while Janthinocins are non-ribosomal peptides.[3][7] Optimizing for one may not necessarily optimize for the other, and culture conditions can be tuned to favor the production of either the pigment or the antibiotic.

FAQ 3: What are the baseline culture conditions for Janthinobacterium lividum?

Janthinobacterium lividum is a Gram-negative, soil- and water-dwelling bacterium.[8] It is generally a psychrotroph, with optimal growth and pigment production often observed at cooler temperatures. Baseline conditions reported in the literature frequently cite temperatures around 25°C and a neutral pH of 7.0 for optimal violacein production, which serves as a good starting point for Janthinocin C optimization.[9][10]

Section 2: Fermentation Parameter Optimization

Systematic optimization of media components and physical parameters is critical for maximizing the yield of secondary metabolites.

Q1: How does media composition affect Janthinocin C yield?

The choice of carbon and nitrogen sources profoundly impacts secondary metabolism. While rich media like Luria-Bertani (LB) or Nutrient Broth (NB) support robust cell growth, they can sometimes suppress secondary metabolite production due to catabolite repression.[11]

  • Carbon Source: Glycerol has been shown to enhance violacein production in J. lividum and may be a favorable carbon source for Janthinocin C as well, as it is less repressive than glucose.[10][11]

  • Nitrogen Source: Complex nitrogen sources like peptone and yeast extract provide essential amino acids and cofactors. A study optimizing violacein production found a medium containing 0.3% meat extract and 0.5% peptone to be effective.[9]

  • Precursor Supplementation: As Janthinocins are peptides, supplementing the medium with specific amino acid precursors could enhance yield. While the exact composition of Janthinocin C is proprietary, a general strategy involves feeding a cocktail of amino acids during the late exponential or early stationary phase. This approach has been successful in improving the production of other secondary metabolites.[12]

  • Minimal Media: Cultivation in minimal media can induce the stress response necessary for secondary metabolite production.[11] This strategy can significantly increase the production of violacein and may be applicable to Janthinocin C.[11]

Table 1: Comparison of Reported Media for Janthinobacterium spp.
Medium TypeKey ComponentsObservationPotential Application for Janthinocin CSource
Modified Nutrient Agar 0.3% Meat Extract, 0.5% Peptone, 1% Glycerol, 1% TryptophanOptimal for violacein production.Good starting point due to demonstrated high secondary metabolite output.[9]
Nutrient Broth (NB) Standard formulationSupports good cell growth.Baseline for initial growth curve and biomass studies.[10][11]
Davis Minimal Broth (DMB) + Glycerol Minimal salts, glycerol as carbon sourceOver 50-fold increase in violacein production compared to rich media.Excellent candidate for inducing secondary metabolism and high-yield production.[11]
PGA Medium 0.5% Peptone, 1% Glycerol, 1.5% AgarUsed to improve pigment production at low temperatures.Useful for screening strains and optimizing temperature profiles.[13]
Q2: What are the optimal physical parameters for fermentation?

Physical parameters must be tightly controlled to ensure reproducibility and high yield.

  • Temperature: Most studies point to an optimal temperature of 25°C for secondary metabolite production in J. lividum.[9][10] Growth can occur at higher temperatures (e.g., 30°C), but pigment and likely other secondary metabolite production is often inhibited.[10][13]

  • pH: A neutral initial pH of 7.0 is consistently reported as optimal for both growth and secondary metabolite synthesis.[9][10] The pH of the culture should be monitored, as metabolic activity can cause it to drift.

  • Aeration & Agitation: Adequate oxygen supply is crucial for the growth of this aerobic bacterium.[14] However, some studies on violacein have noted that high agitation can negatively affect production.[11] It is recommended to start with a moderate shaking speed (e.g., 180-200 rpm) and ensure the culture volume does not exceed 25-30% of the flask volume to maintain sufficient oxygen transfer.[15][16]

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during Janthinocin C fermentation.

Problem: Low or No Detectable Janthinocin C Yield

This is the most common challenge. The following workflow can help identify the root cause.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

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// Edges Start -> CheckGrowth; CheckGrowth -> NoGrowth [label="No"]; CheckGrowth -> GoodGrowth [label="Yes"]; GoodGrowth -> NoPigment [label="No"]; NoPigment -> OptimizeSM; GoodGrowth -> PigmentPresent [label="Yes"]; PigmentPresent -> OptimizeJanthinocin; }

Caption: Troubleshooting workflow for low Janthinocin C yield.
Step-by-Step Troubleshooting Questions:

Q: Is there adequate biomass?

  • Why it matters: Without sufficient cell density, the volumetric yield of any metabolite will be low. J. lividum must first reach a critical cell mass before shifting energy towards secondary metabolism.

  • How to check: Measure the optical density at 600 nm (OD600) or determine the dry cell weight. Compare this against a baseline or literature values.

  • Solution: If growth is poor, verify the viability of your inoculum (use a fresh starter culture), double-check media components and pH, and confirm incubation temperature.

Q: Is the culture producing violacein?

  • Why it matters: The presence of the characteristic purple violacein pigment is a strong visual indicator that the cells have entered the secondary metabolic phase.

  • How to check: Observe the color of the cell pellet and supernatant after centrifugation.

  • Solution (If no pigment): The issue lies with the general induction of secondary metabolism.

    • Switch to Minimal Media: Transfer the culture to a nutrient-limiting medium like DMB with glycerol to induce the necessary stress.[11]

    • Extend Fermentation Time: Secondary metabolites are often produced late in the growth cycle. Extend the incubation period to 5-7 days, monitoring for production.[]

    • Use Elicitors: Sub-lethal concentrations of antibiotics (like ampicillin) can act as a stress factor and have been shown to increase violacein production by up to 1.3-fold, a principle that may apply to Janthinocin C as well.[10]

Q: If violacein is present but Janthinocin C is not, what is the next step?

  • Why it matters: This indicates that the general conditions for secondary metabolism are met, but the specific pathway for Janthinocin C is either inactive or its product is being degraded.

  • Solution:

    • Precursor Feeding: The biosynthesis of this peptide lactone requires specific amino acid building blocks. Supplement the culture with a mixture of amino acids during the early stationary phase.

    • Optimize Extraction: Janthinocin C may be intracellular, extracellular, or both. Ensure your extraction protocol is robust. A common method involves solvent extraction (e.g., with organic solvents) of both the cell pellet and the supernatant.[]

    • Verify Quantification Method: Confirm that your analytical method (e.g., HPLC) is properly calibrated and sensitive enough to detect low concentrations of the target compound.

Section 4: Advanced Protocols & Methodologies

Protocol 1: Baseline Batch Fermentation for Janthinocin C Production

This protocol provides a starting point for consistent production, adapted from methodologies for J. lividum secondary metabolites.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of J. lividum from a solid agar plate to 50 mL of Nutrient Broth in a 250 mL Erlenmeyer flask.

    • Incubate at 25°C with shaking at 180 rpm overnight (approx. 16-18 hours) until the culture is turbid.

  • Production Fermentation:

    • Prepare 1 L of DMB medium supplemented with 1% (v/v) glycerol. Adjust the pH to 7.0 before autoclaving.

    • Transfer the production medium to a 2 L bioreactor or distribute as 250 mL aliquots into 1 L Erlenmeyer flasks.

    • Inoculate the production medium with the overnight starter culture to a starting OD600 of 0.1-0.2.

    • Incubate at 25°C with agitation (180 rpm for flasks; for bioreactors, maintain a dissolved oxygen level >20%).

    • Run the fermentation for 5-7 days. Collect samples daily to measure OD600 and Janthinocin C concentration.

  • Extraction and Analysis:

    • Harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to separate the supernatant and cell pellet.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Resuspend the cell pellet in methanol and extract using sonication or overnight shaking.[18]

    • Combine the organic extracts, dry them (e.g., over anhydrous sodium sulfate or via rotary evaporation), and resuspend the crude extract in a suitable solvent (e.g., DMSO or methanol) for HPLC analysis.

Protocol 2: The "One Strain, Many Compounds" (OSMAC) Approach

The OSMAC approach is a powerful strategy to activate silent biosynthetic gene clusters or alter the metabolic profile of a single strain by systematically varying culture conditions.[19][20]

  • Objective: To discover conditions that favor Janthinocin C production over other metabolites.

  • Methodology:

    • Set up a matrix of fermentation experiments in parallel.

    • Variable 1: Media Base. Use at least three different media (e.g., Nutrient Broth, DMB+Glycerol, and a soy-based medium).

    • Variable 2: Temperature. Test at least two temperatures (e.g., 20°C and 25°C).

    • Variable 3: Elicitors. For each medium, include a control and a version supplemented with a chemical elicitor (e.g., a sub-lethal concentration of an antibiotic or a quorum sensing molecule).

    • Run all fermentations for a fixed period (e.g., 7 days).

    • Extract and analyze the metabolite profile of each condition using HPLC or LC-MS.

    • Compare the chromatograms to identify the conditions that yield the highest peak corresponding to Janthinocin C.

graph OSMAC_Logic { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, arrowhead=vee];

// Node Definitions Strain [label="Single Strain\n(J. lividum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Diverse Culture Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Media [label="Media Variation\n(Rich, Minimal, Soy)", fillcolor="#FFFFFF", fontcolor="#202124"]; Temp [label="Physical Variation\n(Temp, pH, Aeration)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elicitors [label="Chemical Variation\n(Elicitors, Precursors)", fillcolor="#FFFFFF", fontcolor="#202124"]; Metabolites [label="Diverse Metabolite Profiles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; M1 [label="Violacein", fillcolor="#FFFFFF", fontcolor="#202124"]; M2 [label="Janthinocin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M3 [label="Novel Compound", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges and Structure Strain -> Conditions; Conditions -> {Media, Temp, Elicitors} [style=dotted, arrowhead=none]; {Media, Temp, Elicitors} -> Metabolites; Metabolites -> {M1, M2, M3}; }

Caption: Logic of the OSMAC approach for metabolite discovery.

References

  • Eco-Innovations in Biopigment Production by Bacteria—Challenges and Future Prospects. (n.d.). Google AI Search. Retrieved February 23, 2026.
  • Prasad, M. P. (2015).
  • Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum. (2022).
  • Isolation, Characterization, and Optimization Studies of Bacterial Pigments. (2022). International Journal of Pharmaceutical and Biological Archives 2022; 13(2): 20-33.
  • Maximizing Biomass Production and Carotenoid-like Pigments Yield in Kocuria sediminis As04 Through Culture Optimiz
  • Microbial pigment production for sustainable production: a review. (n.d.). VAST JOURNALS SYSTEM.
  • Kanelli, M., Mandic, M., Kalakona, M., Vasilakos, S., Kekos,D., Nikodinovic-Runic, J., & Topakas, E. (2018). Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties. Frontiers in Microbiology, 9, 1495.
  • Fermentation in Minimal Media and Fungal Elicitation Enhance Violacein and Deoxyviolacein Production in Two Janthinobacterium Strains. (2022). MDPI.
  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919.
  • Functional characterization of a novel violacein biosynthesis operon from Janthinobacterium sp. B9-8. (2022). FAO AGRIS.
  • Janthinocin C | CAS#131086-54-9 | macrocyclic peptide lactone antibiotic | MedKoo. (n.d.). MedKoo. Retrieved February 23, 2026.
  • Enhancing the production of fungal secondary metabolites in liquid culture. (n.d.). Benchchem. Retrieved February 23, 2026.
  • Wu, X., Kazakov, A. E., Gushgari-Doyle, S., Yu, X., Trotter, V. V., Stuart, R. K., & Chakraborty, R. (2021). Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium. Microbiology Spectrum, 9(3), e01199-21.
  • Violacein and biofilm production in Janthinobacterium lividum | Request PDF. (2020).
  • Influence of Environmental Factors on the Production of Violacein Synthesized By Janthinobacterium lividum | Request PDF. (2020).
  • Wu, X., Kazakov, A. E., Gushgari-Doyle, S., Yu, X., Trotter, V., Stuart, R. K., & Chakraborty, R. (2021). Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium. eScholarship.
  • Schloss, P. D., Allen, H. K., Gaspard, G. J., & Handelsman, J. (2006). Psychrotrophic Strain of Janthinobacterium lividum from a Cold Alaskan Soil Produces Prodigiosin. Applied and Environmental Microbiology, 72(1), 536-540.
  • Violacein biosynthesis, as proposed by August et al., 2000. VioA, VioB,... (n.d.).
  • Psychrotrophic strain of Janthinobacterium lividum from a cold Alaskan soil produces prodigiosin. (n.d.). SciSpace. Retrieved February 23, 2026.
  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.
  • Bacteriostatic Activity of Janthinobacterium lividum and Purified Violacein Fraction against Clavibacter michiganensis. (2024). MDPI.
  • Chemical and Physical Parameters Affecting Bacterial Pigment Production. (n.d.). Semantic Scholar. Retrieved February 23, 2026.
  • Janthinobacterium lividum. (2024). University of California, Berkeley.
  • Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. (2023). PMC.
  • Optimization of Culture Conditions for Production of Antibacterial Metabolite by Marine Bacteria. (2016). International Journal of Pharmaceutical Sciences Review and Research, 38(2), 113-118.
  • CAS 131086-52-7 (Janthinocin A). (n.d.). BOC Sciences. Retrieved February 23, 2026.
  • Leal-Sánchez, M. V., Jiménez-Díaz, R., Maldonado-Barragán, A., Garrido-Fernández, A., & Ruiz-Barba, J. L. (2001). Optimization of bacteriocin production by Lactobacillus plantarum LPCO10. Applied and Environmental Microbiology, 67(10), 4499-4502.
  • Microbial Secondary Metabolites Production and Strain Improvement. (n.d.). SciSpace. Retrieved February 23, 2026.
  • Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Ferment
  • A schematic diagram of the biosynthesis of class II bacteriocins (1)... (n.d.).
  • Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species. (2009). Applied and Environmental Microbiology, 75(4), 933-940.
  • Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. (2012). Semantic Scholar.
  • Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments. (2022). PMC.
  • Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formul
  • Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food M
  • A method for bacteriocin quantification | Request PDF. (2000).
  • Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. (2012).
  • Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin. (2022). Frontiers.
  • Optimizing Fermentation Processes for Biologics Manufacturing. (2023).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Janthinocin C in HPLC

From the Desk of a Senior Application Scientist Welcome to our dedicated troubleshooting guide for the analysis of Janthinocin C. As a complex macrocyclic peptide lactone antibiotic, Janthinocin C presents unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated troubleshooting guide for the analysis of Janthinocin C. As a complex macrocyclic peptide lactone antibiotic, Janthinocin C presents unique challenges in HPLC analysis.[1][2] Low and inconsistent recovery is a frequent yet solvable issue that can compromise data integrity and impede research progress.

This guide is structured as a series of questions and answers, designed to walk you through a logical troubleshooting process. We will move from the simplest and most common sources of sample loss to more complex method-dependent variables. Our approach is grounded in the fundamental principles of chromatography and the specific physicochemical properties of peptides like Janthinocin C.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation & Handling - The Pre-Analytical Stage

This is the most critical and often overlooked stage where significant analyte loss can occur before your sample is ever introduced to the HPLC system.

Q1: My initial recovery calculations suggest I'm losing Janthinocin C before I even inject my sample. What are the likely causes?

A1: This is a classic problem rooted in non-specific binding (NSB) and solubility issues. Peptides, particularly at low concentrations, are notoriously "sticky" and can adsorb to surfaces.[3][4]

  • Causality - The "Why": Janthinocin C, with its large structure (MW ≈ 1175.35 g/mol ) and hydrophobic regions, has a high propensity to adsorb to the active sites on glass and standard polymer surfaces.[5][6] Silanol groups on glass vials can ionically bind to basic residues on the peptide, while hydrophobic regions can interact with polypropylene surfaces. This effect is more pronounced at lower concentrations because a larger percentage of the total analyte is lost to saturate these active sites.[4][7]

  • Troubleshooting Protocol:

    • Vial Selection: Immediately switch from standard glass or polypropylene autosampler vials to specialized low-binding vials. These are often made from modified polypropylene or deactivated glass surfaces designed to minimize protein and peptide adsorption.[3][6][7] Studies have shown that recovery of peptides can be as low as 10-20% in standard borosilicate glass vials at low concentrations, a loss that is dramatically mitigated with low-bind tubes.[7][8]

    • Sample Diluent Optimization: The solvent you use to dissolve and dilute your sample is critical. Purely aqueous solutions can exacerbate adsorption. Try incorporating a small percentage of organic solvent into your sample diluent. Adding acetonitrile (ACN) to your sample diluent (e.g., 5-10%) can significantly improve the recovery of hydrophobic peptides by keeping them in solution and reducing their interaction with container walls.[9][10]

    • Concentration Check: If possible, perform a simple experiment. Prepare two different concentrations of your Janthinocin C standard (e.g., 1 µg/mL and 50 µg/mL) in both standard and low-binding vials. You will likely observe that the percentage of recovery is much higher for the more concentrated sample in the standard vial, confirming that surface binding is the culprit.

Q2: What is the best practice for preparing and storing Janthinocin C stock and working solutions to ensure stability and prevent loss?

A2: Proper preparation and storage are fundamental to achieving reproducible results. The goal is to maintain the analyte's integrity and prevent degradation or precipitation over time.

  • Causality - The "Why": Janthinocin C is soluble in DMSO.[5] While excellent for initial solubilization, high concentrations of DMSO can be problematic for reversed-phase HPLC, potentially causing peak distortion. For storage, both temperature and light can be sources of degradation for complex molecules. Peptides can undergo hydrolysis, oxidation, or aggregation if not stored under optimal conditions.[11]

  • Recommended Protocol:

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in 100% DMSO. Aliquot this stock into small, single-use volumes in low-binding microcentrifuge tubes and store them at -20°C or lower for long-term stability (months to years).[5] This minimizes freeze-thaw cycles, which can accelerate degradation.

    • Working Solutions: Prepare fresh working solutions daily. Dilute the DMSO stock solution using your mobile phase A or a compatible mixture (e.g., 90:10 Water:Acetonitrile with 0.1% TFA). Avoid high percentages of DMSO in the final injection volume.

    • Storage Conditions: Always store Janthinocin C solutions, both stock and working, protected from light in a dry, cold environment. Short-term storage (days to weeks) can be at 0-4°C, but -20°C is recommended for anything longer.[5][12]

Section 2: The HPLC System - Is Your Instrument the Problem?

Even with a perfect sample, components of the HPLC flow path can be a source of analyte loss.

Q3: I've optimized my sample handling, but recovery is still low and variable. Could my HPLC system be the cause?

A3: Absolutely. Every surface the sample touches from the injection needle to the detector flow cell is a potential site for adsorption or loss.

  • Causality - The "Why": The stainless steel components (tubing, frits, needle seats) common in many HPLC systems can be problematic for peptides.[13] Metal ions can chelate with certain peptide residues, and microscopic imperfections can create active sites for irreversible adsorption. Leaks, even minor ones, can also lead to significant and erratic loss of sample.

  • Troubleshooting Workflow:

    HPLCTroubleshooting start Low Recovery Detected check_leaks Q: Are there any visible leaks? (fittings, pump seals, injector) start->check_leaks fix_leaks A: Tighten/replace fittings. Check pump maintenance logs. check_leaks->fix_leaks Yes check_carryover Q: Is there carryover in blank injections? check_leaks->check_carryover No fix_leaks->check_carryover injector_wash A: Optimize needle wash. Use stronger wash solvent. check_carryover->injector_wash Yes check_tubing Q: Is the system standard stainless steel? check_carryover->check_tubing No injector_wash->check_tubing use_bioinert A: Consider PEEK or MP35N tubing. Use bio-inert system if available. check_tubing->use_bioinert Yes end System Optimized check_tubing->end No/Not Feasible use_bioinert->end

    Caption: Systematic HPLC hardware troubleshooting flow.

  • Detailed Steps:

    • System Passivation: Before running a batch of sensitive peptide samples, "prime" or "passivate" the system by injecting a high-concentration sample of your analyte or a standard protein like Bovine Serum Albumin (BSA). This effectively coats the active sites in the flow path, making them unavailable for your lower-concentration analytical samples.

    • Check for Leaks: Systematically inspect all fittings from the autosampler to the column and from the column to the detector. A small, almost invisible leak at high pressure can result in significant sample loss.

    • Injector and Carryover: Run a blank injection (your sample diluent) immediately after a high-concentration standard. A significant peak appearing at the retention time of Janthinocin C indicates carryover, meaning the analyte is adsorbing to components in the injector (e.g., the needle or sample loop) and eluting in subsequent runs. Optimize your needle wash procedure with a solvent strong enough to remove the adsorbed peptide (e.g., a high percentage of ACN or isopropanol with acid).

    • Consider Bio-Inert Systems: If you consistently work with peptides, using an HPLC system with a bio-inert or biocompatible flow path (containing PEEK or MP35N tubing instead of stainless steel) can dramatically reduce metal-ion-related adsorption issues.[13]

Section 3: Chromatographic Method Optimization

The interaction between the analyte, mobile phase, and stationary phase is the heart of the separation and a primary area for recovery optimization.

Q4: My peak area for Janthinocin C is decreasing with each injection, or the peak shape is poor. How can I optimize my mobile phase?

A4: This phenomenon, often called "column fouling" or irreversible binding, suggests a strong, unwanted interaction between Janthinocin C and the column's stationary phase. Your mobile phase is the key to controlling this interaction.

  • Causality - The "Why": The mobile phase dictates the charge state of the peptide and the stationary phase, and it competes with the analyte for active sites. Without the right additives, peptides can bind so strongly to the column that they don't elute completely with the gradient, leading to progressively lower recovery.

  • Key Mobile Phase Components:

    • Ion-Pairing Reagent: The use of an ion-pairing reagent is non-negotiable for most peptide separations. Trifluoroacetic acid (TFA) at 0.1% is the industry standard.[14][15] TFA serves two purposes: it acidifies the mobile phase (pH ≈ 2), protonating acidic residues on the peptide and suppressing the ionization of residual silanols on the silica-based column packing. It also forms an ion pair with basic residues on the peptide, effectively masking their charge and reducing strong ionic interactions with the stationary phase.

    • Organic Modifier: Acetonitrile (ACN) is the most common organic solvent for peptide reversed-phase HPLC due to its low viscosity and UV transparency.[16] Ensure you are using high-purity, HPLC-grade ACN.

    • Gradient Slope: Peptides often require shallower gradients than small molecules.[16] A steep gradient might not provide enough time for the large molecule to desorb from the stationary phase, leading to broad peaks and potential carryover. A good starting point is a linear gradient from 5% to 60% ACN over 30-40 minutes.[14][16]

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% TFA in HPLC-Grade WaterStandard ion-pairing and pH control.[14]
Mobile Phase B 0.1% TFA in HPLC-Grade AcetonitrileStandard ion-pairing with organic modifier.[14]
Gradient Start with a shallow gradient (e.g., 1-2% B/min)Allows for proper adsorption/desorption kinetics of large molecules.[16]
Flow Rate 0.8 - 1.0 mL/min (for 4.6 mm ID column)Standard flow for analytical scale. Adjust for different column dimensions.
Detection 214 nm and 280 nm214 nm for the peptide backbone; 280 nm for aromatic residues (like Tryptophan).[14]

Q5: I'm using a standard C18 column. Is this the right choice, and could my column be the problem?

A5: A C18 column is an excellent starting point for peptide analysis.[14] However, not all C18 columns are created equal, and column health is paramount.

  • Causality - The "Why": Janthinocin C may exhibit strong hydrophobic interactions. If it binds irreversibly to the stationary phase, the column becomes "contaminated," with active sites permanently occupied. This leads to a continuous decline in recovery and poor peak shape. The pore size of the packing material is also critical; large molecules like Janthinocin C require wide-pore columns (e.g., 300 Å) to ensure they can access the bonded phase within the pores without being excluded.

  • Troubleshooting & Optimization:

    • Column Choice: Ensure your C18 column has a wide pore size (300 Å is recommended for peptides). If Janthinocin C is extremely hydrophobic and retains too strongly, consider switching to a C8 or C4 column, which have shorter alkyl chains and are less retentive.[14]

    • Column Contamination: If you suspect the column is contaminated, you can attempt to wash it. Develop a rigorous washing protocol that runs after each batch. A typical wash sequence might be:

      • High concentration of organic solvent (e.g., 95% ACN)

      • A "stickier" solvent like Isopropanol

      • Re-equilibration with the initial mobile phase conditions

    • Use a Guard Column: A guard column is a small, disposable column placed before your expensive analytical column. It is packed with the same material and will catch any strongly binding or particulate contaminants, sacrificing itself to protect the main column.[17]

Q6: How does column temperature influence the recovery of Janthinocin C?

A6: Temperature is a powerful but often underutilized parameter in HPLC. It can significantly impact recovery, peak shape, and run time.

  • Causality - The "Why":

    • Viscosity & Mass Transfer: Increasing the column temperature lowers the viscosity of the mobile phase, which reduces system backpressure and improves the rate of mass transfer.[18][19] Faster mass transfer means the analyte can move more efficiently between the mobile and stationary phases, resulting in sharper peaks and often better recovery.

    • Solubility: For some compounds, solubility increases with temperature, which can help prevent on-column precipitation.

    • Selectivity: Temperature can alter the selectivity of the separation, changing the relative retention of different peaks.[19][20]

  • Recommendations:

    • Operate the column in a thermostatted compartment, typically between 30°C and 60°C.[14]

    • Start your method development around 40°C. If you have poor peak shape, try increasing the temperature in 5°C increments.

    • Crucially, ensure temperature is consistent. Fluctuations in column temperature are a major source of retention time drift and poor reproducibility.[13][20]

Section 4: Analyte Stability

Q7: Is it possible Janthinocin C is degrading during my analysis?

A7: Yes, chemical degradation is a real possibility, especially for complex natural products.

  • Causality - The "Why": The conditions inside an HPLC system (low pH, presence of water and organic solvents, elevated temperature) can be harsh. Peptides can be susceptible to several degradation pathways:

    • Hydrolysis: At the low pH of a typical TFA mobile phase, acid-labile bonds within the peptide could slowly hydrolyze.

    • Oxidation: Certain amino acid residues are prone to oxidation.

    • Ring Opening: As a lactone, the ester bond in the macrocyclic structure of Janthinocin C could be susceptible to hydrolysis, leading to a linearized, chromatographically distinct species. Other antibiotics are known to degrade via ring-opening mechanisms.

  • Investigative Steps:

    • Incubation Study: Incubate a sample of Janthinocin C in your mobile phase A at your analysis temperature (e.g., 40°C) for several hours. Inject the sample at time zero and then every hour. If you see the main peak decrease and new, smaller peaks appear over time, degradation is occurring.

    • Temperature Effects: Compare the chromatograms from runs at a low temperature (e.g., 25°C) and a high temperature (e.g., 60°C). A significant increase in impurity peaks at the higher temperature is a strong indicator of thermal degradation.[11]

    • Mitigation: If degradation is confirmed, the primary solution is to minimize the time the sample spends in harsh conditions. Prepare samples immediately before placing them in a cooled (4°C) autosampler and keep run times as short as possible while maintaining resolution.

Summary Diagram: Potential Points of Analyte Loss

AnalyteLoss cluster_prep Sample Preparation cluster_hplc HPLC Flow Path Vial Vial Surface Adsorption Tubing Tubing/Frit Adsorption Vial->Tubing Pipette Pipette Tip Adsorption Pipette->Tubing Degradation_Prep Degradation in Solution (Light, Temp, pH) Degradation_Prep->Tubing Injector Injector Carryover Tubing->Injector Loss Column_Irreversible Irreversible Column Binding Injector->Column_Irreversible Loss Degradation_HPLC On-Column Degradation Column_Irreversible->Degradation_HPLC Loss Final_Peak Detected HPLC Peak (Lower Concentration) Degradation_HPLC->Final_Peak Analyte Janthinocin C (Initial Concentration) Analyte->Vial Loss Analyte->Pipette Loss Analyte->Degradation_Prep Loss

Caption: Visualization of potential Janthinocin C loss points.

References
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • MedKoo. (n.d.). Janthinocin C. MedKoo Biosciences.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Biotage. (2023, January 31).
  • Lee, S. H., et al. (n.d.). Effect of temperature on RP-HPLC profiles of peptide C, peptide V13K L, and V13L L.
  • Mant, C. T., & Hodges, R. S. (2006, October 23).
  • Christensen, T., et al. (2015, May 1). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PMC - NIH.
  • Shimadzu. (n.d.). Adsorption Phenomenon and Development of Low Adsorption Vials for LC and LC/MS. Shimadzu.
  • PLOS One. (n.d.). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS One.
  • Waters Blog. (2020, February 6). Overcoming 5 Peptide Bioanalysis Sample Prep Challenges.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies.
  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Element Lab Solutions.
  • Waters. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping.
  • Harrison, K., et al. (n.d.).
  • PubMed. (1990, August). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I.
  • Stevenson, C. L. (n.d.). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. PubMed.
  • Separation Science. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC.
  • LCGC International. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (1990, August). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
  • MedKoo. (n.d.). Janthinocin A. MedKoo Biosciences.
  • Smajgl, B., et al. (n.d.). Pathways of Chemical Degradation of Polypeptide Antibiotic Bacitracin. SciSpace.
  • ScienceDirect. (2021, October 15).

Sources

Optimization

Technical Support Center: Janthinocin C Stability

Introduction: Navigating the Stability of Janthinocin C Welcome to the technical support guide for Janthinocin C. As a novel macrocyclic peptide lactone antibiotic, Janthinocin C presents immense therapeutic potential.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of Janthinocin C

Welcome to the technical support guide for Janthinocin C. As a novel macrocyclic peptide lactone antibiotic, Janthinocin C presents immense therapeutic potential.[1][2][3][4] However, its complex structure, featuring a large lactone ring and multiple peptide bonds, raises critical questions about its stability in aqueous environments, particularly at physiological pH (≈7.4).[1][2] Understanding this stability is not merely an academic exercise; it is a cornerstone for successful preclinical and clinical development, directly impacting bioavailability, dosing regimens, and formulation strategies.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to assist researchers in designing, executing, and interpreting stability studies for Janthinocin C. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is assessing the stability of Janthinocin C at physiological pH a critical first step?

Answer: The stability of a drug candidate at physiological pH is a primary determinant of its in vivo fate and efficacy. Physiological pH (typically 7.2-7.4 in blood and extracellular fluid) represents the environment the compound will encounter upon administration.

  • Mechanism of Degradation: The large macrocyclic structure of Janthinocin C contains numerous ester (lactone) and amide (peptide) linkages.[1][2] These functional groups are susceptible to hydrolysis, a chemical breakdown process that can be catalyzed by acidic or basic conditions.[6] At pH 7.4, hydroxide ions, although at a low concentration, can act as nucleophiles and initiate the cleavage of these bonds, leading to an inactive, open-ring structure or other degradation products.

  • Impact on Therapeutic Concentration: An unstable compound will rapidly degrade in circulation, making it difficult to maintain a therapeutic concentration at the target site.[5] This would necessitate higher or more frequent dosing, increasing the risk of off-target toxicity.

  • Informing Formulation Development: Early knowledge of pH-dependent instability is crucial for formulation scientists. If Janthinocin C proves unstable at pH 7.4, strategies such as lyophilization, encapsulation in protective matrices (e.g., liposomes), or development of non-aqueous formulations may be required.

Q2: I'm setting up my first stability experiment. What are the essential components and controls I need?

Answer: A well-designed stability study is built on a foundation of proper controls to ensure your results are unambiguous. The goal is to isolate the effect of the aqueous buffer at physiological pH on the compound.

Essential Components:

  • Janthinocin C Stock Solution: A high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or Methanol) where the compound is known to be stable.

  • Physiological Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is the standard starting point due to its physiological relevance.

  • Incubation System: A calibrated incubator or water bath set to a physiologically relevant temperature, typically 37°C.

  • Analytical System: A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or, preferably, Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]

Critical Controls:

  • T=0 Sample (Time Zero): This is your baseline. Prepare a sample by spiking the stock solution into the buffer and immediately quenching the reaction/analyzing it. This represents 100% intact compound.

  • Organic Solvent Control: Incubate Janthinocin C in the organic solvent used for your stock solution (e.g., 99:1 Acetonitrile:DMSO) under the same temperature conditions. This control ensures that any degradation observed is due to the aqueous buffer and not simply thermal stress.

  • Buffer Blank: Incubate the buffer alone and analyze it. This ensures that nothing in your buffer matrix co-elutes with Janthinocin C or its degradants.

This experimental design allows you to confidently attribute the loss of the parent compound in your test samples to hydrolysis at physiological pH and temperature.

Core Experimental Workflow & Protocols

Workflow for Assessing Janthinocin C Stability

The following diagram outlines the comprehensive workflow for a typical stability study.

G prep_stock Prepare Janthinocin C Stock (e.g., 10 mM in DMSO) spike Spike Stock into Buffer (e.g., to 10 µM final) prep_stock->spike prep_buffer Prepare Sterile PBS (pH 7.4) prep_buffer->spike prep_analytical Equilibrate LC-MS System inject Inject Samples onto LC-MS prep_analytical->inject incubate Incubate at 37°C spike->incubate timepoint Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint quench Quench Degradation (e.g., add cold Acetonitrile) timepoint->quench quench->inject quantify Quantify Peak Area of Parent Compound (Janthinocin C) inject->quantify identify Screen for Degradation Products (New m/z values) inject->identify plot Plot % Remaining vs. Time & Calculate Half-Life quantify->plot G cluster_no_deg cluster_fast_deg start Unexpected Result Observed no_deg Issue: >95% Compound Remaining After 24h start->no_deg fast_deg Issue: <50% Compound Remaining at T=0 start->fast_deg q1 Is compound soluble in buffer? no_deg->q1 sol_yes Yes q1->sol_yes Yes sol_no No, precipitation observed q1->sol_no No q2 Is degradation very slow? slow_yes Yes q2->slow_yes sol_yes->q2 fix1 Action: Decrease starting concentration or add co-solvent (e.g., 5% PEG400). Re-test. sol_no->fix1 fix2 Action: Extend study duration (48, 72h) or perform forced degradation (e.g., pH 9) to confirm method is stability-indicating. slow_yes->fix2 q3 Is compound highly unstable? fast_deg->q3 q4 Was T=0 sample handled correctly? q3->q4 Maybe fix3 Action: Compound may be extremely labile. Take T=0 sample within seconds of spiking. Consider automated sampling. q3->fix3 Yes fix4 Action: Review T=0 procedure. Ensure immediate quenching with COLD acetonitrile. Delay can cause artificial degradation. q4->fix4 No

Sources

Troubleshooting

Minimizing epimerization during Janthinocin C peptide synthesis

Topic: Minimizing Epimerization During Synthesis Introduction: The Stereochemical Challenge of Janthinocin C Janthinocin C is a cyclic lipodepsipeptide containing a decapeptide lactone core, characterized by non-proteino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Epimerization During Synthesis

Introduction: The Stereochemical Challenge of Janthinocin C

Janthinocin C is a cyclic lipodepsipeptide containing a decapeptide lactone core, characterized by non-proteinogenic residues (e.g.,


-hydroxy amino acids) and a specific pattern of D- and L-configurations. The synthesis presents a "perfect storm" for epimerization:
  • Macrocyclization: The slow kinetics of ring closure increase the lifetime of the activated carboxylate, raising the risk of oxazolone formation.

  • Ester Linkage (Depsid): Formation of the lactone bond often requires activation methods prone to racemization.

  • Steric Bulk: Bulky hydrophobic residues (Ile, Leu, Val) adjacent to the activation site are highly susceptible to stereochemical scrambling.

This guide provides a self-validating protocol to minimize these risks, moving beyond standard "add HOBt" advice to mechanistic control.

Module 1: Linear Chain Assembly (SPPS)

The Core Issue: Standard base-mediated coupling (HATU/DIEA) is risky for Janthinocin precursors containing Cys, His, or bulky hydrophobic residues. The base abstracts the


-proton of the activated amino acid.[1]

Protocol: Switch to a Neutral pH Activation System .

ParameterStandard (High Risk)Recommended (Low Risk) Mechanism of Improvement
Coupling Reagent HATU / HBTUDIC (Diisopropylcarbodiimide) DIC forms an O-acylisourea that reacts immediately with Oxyma, avoiding base-catalyzed enolization.
Additive HOBt / HOAtOxyma Pure Oxyma creates a highly reactive but less acidic active ester (pKa ~4.60) compared to OBt, suppressing oxazolone formation.
Base DIEA / NMMNone (or Collidine if needed) Eliminating the tertiary amine removes the primary driver of

-proton abstraction.
Temperature Ambient / 50°C+Ambient (max 40°C for difficult couplings) Higher temps exponentially increase epimerization rates (Arrhenius equation applies more steeply to side reactions here).

Validation Step: Monitor the coupling of the most sensitive residue (likely the residue preceding the ester or a Cys derivative) using Marfey’s Analysis (FDAA derivatization) or chiral GC-MS after cleavage of a small resin aliquot.

Module 2: The Macrocyclization Strategy

The Core Issue: Head-to-tail cyclization is the most dangerous step. If the C-terminal residue is chiral, activation will lead to significant epimerization via the oxazolone pathway before the slow intramolecular amine attack occurs.

Strategy A: Site Selection (The "Zero-Risk" Approach)

Do not cyclize at a chiral residue if possible.

  • Retrosynthetic Disconnection: Shift the disconnection point to a Glycine or Proline residue.

  • Why? Glycine is achiral (cannot epimerize). Proline lacks the amide hydrogen required for oxazolone formation.

Strategy B: Reagent Control (If Chiral Cyclization is Unavoidable)

If you must cyclize at a chiral L-amino acid, HATU is forbidden .

Recommended Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[2]

  • Protocol: 1.5 eq DEPBT, 3.0 eq DIPEA, highly dilute conditions (10⁻⁴ M) in DMF/THF.

  • Mechanism: DEPBT traps the amine component as a transient phosphoramidate intermediate, releasing it only upon attack by the active ester. This "templated" delivery prevents the free amine from acting as a base and reduces the lifetime of the activated species.

Module 3: Visualizing the Enemy (Oxazolone Pathway)

Understanding how epimerization happens is critical to preventing it. The diagram below illustrates the oxazolone mechanism which competes with your desired coupling.

EpimerizationMechanism ActivatedAA Activated Amino Acid (O-Acylisourea / Active Ester) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) ActivatedAA->Oxazolone Slow Amine Attack (Intramolecular Cyclization) Product Desired Peptide (Pure L-L) ActivatedAA->Product Fast Amine Attack (Desired) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base Catalysis (DIEA/NMM) Racemic Racemic Peptide (DL-Mixture) Oxazolone->Racemic Amine Attack on Enolized Species Enol->Oxazolone Reprotonation

Figure 1: The Oxazolone Pathway. High base concentration and slow kinetics (cyclization) drive the reaction downward toward racemization.

Module 4: Troubleshooting FAQs

Q1: I see a "split peak" in my LC-MS with the exact mass of Janthinocin C. Is this epimerization?

  • Diagnosis: Yes, this is the classic signature of diastereomers (Epimers). Unlike enantiomers, diastereomers have different physical properties and separate on standard C18 columns.

  • Action: Isolate the minor peak and perform hydrolysis followed by Marfey’s analysis (FDAA) to identify which residue flipped. If it is the C-terminal residue of your linear precursor, your cyclization conditions are too harsh. Switch to DEPBT or lower the temperature to 0°C.

Q2: My yield is low during the esterification (depside bond formation). Should I add DMAP?

  • Warning: DMAP is a potent racemization catalyst (pKa ~9.7).

  • Solution: Use Steglich Esterification with extreme caution.

    • Better Alternative: Use the Yamaguchi Esterification protocol (2,4,6-trichlorobenzoyl chloride) but ensure the temperature is strictly controlled (0°C).

    • Best Alternative: Form the ester bond on-resin using the Mitsunobu reaction (DIAD/PPh3) if the sequence allows. This proceeds via an SN2 mechanism with inversion of configuration (convert an L-OH to a D-Ester, or vice versa), which is stereospecific and avoids oxazolone entirely.

Q3: Can I use microwave synthesis to speed up the Janthinocin sequence?

  • Guidance: Use microwave irradiation only for the coupling of achiral residues (Gly) or non-epimerizable steps.

  • Risk: Microwave heating (typically 75°C-90°C) significantly accelerates

    
    -proton abstraction, especially for Cys and His residues. For Janthinocin C, use room temperature  synthesis with Oxyma/DIC  to maintain stereochemical integrity.
    
Module 5: Decision Matrix for Optimization

Use this logic flow to determine the correct protocol adjustments.

OptimizationFlow Start Start: Epimerization Detected StepCheck Did it occur during Linear Assembly or Cyclization? Start->StepCheck Linear Linear Assembly StepCheck->Linear Linear Cyclization Cyclization StepCheck->Cyclization Cyclization BaseCheck Are you using DIEA/NMM? Linear->BaseCheck SwitchDIC Switch to DIC / Oxyma Pure (Base-Free) BaseCheck->SwitchDIC Yes CysHis Is it Cys or His? BaseCheck->CysHis No UsePseudopro Use Pseudoproline Dipeptides or Trt-protection CysHis->UsePseudopro Yes SiteCheck Is C-Terminus Chiral? Cyclization->SiteCheck MoveSite Retrosynthesis: Move break site to Gly/Pro SiteCheck->MoveSite Yes (Can move) ChangeReagent Must use Chiral C-Term? SiteCheck->ChangeReagent No (Fixed seq) UseDEPBT Use DEPBT / Low Temp High Dilution ChangeReagent->UseDEPBT

Figure 2: Optimization Logic for Epimerization Control

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Establishes Oxyma/DIC as the superior system for suppressing racemization compared to HOBt/H
  • Li, H., Jiang, X., & Ye, Y. (2009). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.[3] Peptide Science, 94(3). Link

    • Context: Validates DEPBT as the reagent of choice for cycliz
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Context: Industry-standard protocols for handling Cys/His epimeriz
  • Paquette, A. R., & Boddy, C. N. (2023).[4] Macrocyclization strategies for the total synthesis of cyclic depsipeptides. Organic & Biomolecular Chemistry, 21, 8043-8053.[4] Link

    • Context: Specific strategies for the depsipeptide class (Janthinocin analogs), focusing on macrolactamization vs.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Janthinocin C

Introduction Janthinocin C is a novel macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1] It belongs to a family of compounds (Janthinocins A, B, and C) that exhibit potent acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Janthinocin C is a novel macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1] It belongs to a family of compounds (Janthinocins A, B, and C) that exhibit potent activity against Gram-positive bacteria, including drug-resistant strains.[1][] Like many complex natural products, Janthinocin C is a large, hydrophobic molecule (Molecular Weight: 1175.35 g/mol ), which presents significant challenges for researchers due to its poor solubility in aqueous solutions like cell culture media.[3][4]

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility issues of Janthinocin C, ensuring reliable and reproducible experimental results.

The Core Problem: Why is Janthinocin C Hard to Dissolve?

The difficulty in dissolving Janthinocin C in aqueous media stems from its chemical structure. It is a large cyclodepsipeptide with numerous nonpolar side chains and a complex three-dimensional structure.[5] This makes the molecule inherently hydrophobic, meaning it repels water and prefers to interact with other nonpolar molecules or itself.

When a concentrated stock solution of Janthinocin C, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media, a phenomenon known as "solvent shock" or "precipitation" often occurs.[6][7] The abrupt change in solvent polarity causes the compound to crash out of solution, forming a visible precipitate.[6][8] This not only reduces the effective concentration of the compound available to the cells but can also introduce artifacts into the experiment.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that a researcher might encounter during their workflow. Each question is followed by a detailed explanation of the causes and a set of actionable solutions.

Q1: I've just added my Janthinocin C stock to the media, and it immediately turned cloudy. What happened and what should I do?

This is a classic case of precipitation upon dilution, often caused by exceeding the solubility limit or improper mixing technique.[7]

Immediate Causes:

  • High Final Concentration: You may be attempting to achieve a final concentration of Janthinocin C that is above its maximum solubility in the culture medium.[6]

  • Solvent Shock: Adding a concentrated DMSO stock solution too quickly into the aqueous medium creates a localized area of high solvent and compound concentration, causing the Janthinocin C to rapidly precipitate.[6]

  • Low Temperature: Adding the stock to cold media can decrease the solubility of the compound.[9]

Solutions & Best Practices:

  • Optimize the Dilution Process:

    • Pre-warm the Media: Always warm your cell culture media to 37°C before adding the compound.[7]

    • Slow, Drop-wise Addition: Add the calculated volume of your Janthinocin C stock solution drop-by-drop to the media while gently swirling the flask.[7] This gradual introduction helps prevent localized concentration gradients.

    • Immediate Mixing: After adding the stock, continue to mix the media gently to ensure uniform distribution.[6]

  • Re-evaluate Your Concentrations:

    • Lower the Final Concentration: Determine the maximum soluble concentration by performing a serial dilution test. The highest concentration that remains clear is your approximate upper limit.[6]

    • Use a Less Concentrated Stock: Preparing a more dilute stock solution in DMSO can sometimes help. This requires adding a larger volume to the media, which can aid in more effective and gradual mixing.[8]

  • Perform a Solubility Test: Before treating your cells, perform a small-scale test by adding your stock solution to the media in a sterile tube to confirm it stays in solution at the desired final concentration.[7]

Q2: My media looked fine initially, but after a few hours in the incubator, I see a precipitate. What's going on?

Precipitation that occurs over time suggests an instability in the media-compound mixture under incubation conditions.

Potential Causes:

  • Temperature Effects: While pre-warming helps initial dissolution, some compounds are less stable or soluble at 37°C over extended periods.[6]

  • pH Shifts: Cellular metabolism can gradually alter the pH of the culture medium. A change in pH can affect the ionization state of Janthinocin C, thereby reducing its solubility.[6][7]

  • Interaction with Media Components: Janthinocin C might be interacting with components in the media, especially proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.[6]

  • Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all components, pushing Janthinocin C past its solubility limit.[7][9]

Solutions & Best Practices:

  • Control for Environmental Factors:

    • Ensure your incubator has stable temperature and humidity levels to prevent evaporation.[10]

    • Use media with a robust buffering system (like HEPES) if you suspect significant pH changes.[6]

  • Evaluate Media Components:

    • Reduce Serum Concentration: If your cells can tolerate it, try reducing the percentage of FBS or using a serum-free medium to see if protein binding is the issue.[6]

    • Component Interaction Check: Test the stability of Janthinocin C in your basal media without serum or other supplements to isolate the problematic component.

Q3: What is the best solvent for making a Janthinocin C stock solution, and what are the storage guidelines?

Primary Solvent Choice:

  • Dimethyl Sulfoxide (DMSO): DMSO is the most commonly recommended solvent for dissolving Janthinocin C and other hydrophobic compounds for in vitro use.[3][11] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.

Protocol: Preparing a Janthinocin C Stock Solution in DMSO

  • Calculation: Determine the mass of Janthinocin C powder needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Aseptically weigh the powder and transfer it to a sterile, conical microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous (or "cell culture grade") DMSO.

  • Mixing: Vortex briefly if necessary. If the compound is difficult to dissolve, you can warm the solution to 37°C in a water bath for a few minutes.[12]

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[6]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

Storage and Handling:

  • Short-term (days to weeks): Store at 0-4°C, protected from light.[3]

  • Long-term (months to years): Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing can lead to compound degradation and precipitation.[10][13]

  • Water Content: Ensure your DMSO is anhydrous, as water can decrease the long-term stability of some compounds in DMSO.[13][14]

Solvent/ParameterRecommendationRationale & Key Considerations
Primary Solvent High-Purity DMSOExcellent solubilizing power for hydrophobic compounds.[3]
Final DMSO % in Media < 0.5% (v/v) Minimizes solvent cytotoxicity. Higher concentrations can affect cell health and experimental outcomes. Always include a vehicle control (media + same % of DMSO) in experiments.[11]
Stock Concentration 1-10 mM (Typical)A higher concentration minimizes the volume of DMSO added to the culture, but may be harder to keep in solution. A lower concentration is easier to dilute but requires adding more DMSO.
Storage Temperature -20°C or -80°C (Long-term)Ensures stability and prevents degradation.[3]
Q4: I've tried everything, but Janthinocin C still precipitates at my desired concentration. Are there any advanced methods I can use?

Yes. When standard solvent-based approaches fail, solubilizing agents or delivery systems can be employed. The most common and effective for cell culture are cyclodextrins.

Advanced Solution: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic "guest" molecules like Janthinocin C, forming an inclusion complex that is water-soluble.[17][18]

Why it Works: The cyclodextrin effectively acts as a carrier, shielding the hydrophobic Janthinocin C from the aqueous environment of the culture media.[15] This complexation increases the apparent water solubility of the drug.[16]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This derivative is widely used in pharmaceutical formulations and cell culture due to its high aqueous solubility and low toxicity compared to unmodified cyclodextrins.[11][17]

Protocol: Solubilizing Janthinocin C with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your basal cell culture medium (e.g., 100 mM). Warm to 37°C to aid dissolution.

  • Form the Complex:

    • Add your Janthinocin C (either as a powder or from a minimal amount of DMSO stock) to the HP-β-CD solution.

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation (e.g., on a rotator or shaker) to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final Janthinocin C/HP-β-CD solution through a 0.22 µm filter.

  • Application: This solution can now be used as your final working stock to be diluted into your complete culture medium for treating cells.

Visual Workflows and Diagrams

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving Janthinocin C precipitation issues.

G start Precipitation Observed in Culture Media q1 When did it occur? start->q1 immediately Immediately after adding stock q1->immediately over_time Over time in incubator q1->over_time cause1 Likely Cause: - Solvent Shock - Concentration too high - Cold Media immediately->cause1 cause2 Likely Cause: - Media Instability (pH) - Serum Interaction - Evaporation over_time->cause2 solution1 Solution: 1. Pre-warm media to 37°C 2. Add stock drop-wise with mixing 3. Reduce final concentration cause1->solution1 solution2 Solution: 1. Check incubator humidity 2. Reduce serum % if possible 3. Use buffered media (HEPES) cause2->solution2 q2 Did solutions work? solution1->q2 solution2->q2 success Problem Solved q2->success Yes fail Still Precipitates q2->fail No advanced Advanced Method: Use Cyclodextrin (HP-β-CD) to form a soluble complex. fail->advanced

Caption: Troubleshooting workflow for Janthinocin C precipitation.

Cyclodextrin Encapsulation Workflow

This diagram illustrates the mechanism of how cyclodextrins improve the solubility of hydrophobic drugs like Janthinocin C.

G cluster_0 Step 1: Components cluster_1 Step 2: Complexation in Aqueous Solution cluster_2 Step 3: Result J Janthinocin C (Hydrophobic) Complex Soluble Inclusion Complex J->Complex CD HP-β-Cyclodextrin CD_label Hydrophilic Exterior Hydrophobic Interior CD->CD_label CD->Complex Result Enhanced Apparent Water Solubility Complex->Result J_in_CD J

Caption: Mechanism of Janthinocin C solubilization by cyclodextrin.

References
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. (2014). Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813–2819. (2019). Available from: [Link]

  • Carbohydrate Chronicles. How can cyclodextrins enhance solubility? (2025). Available from: [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? (2015). Available from: [Link]

  • Mocanu, A.-M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(8), 988. (2024). Available from: [Link]

  • de Azevedo, M. B. M., et al. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 48(4), 589-603. (2012). Available from: [Link]

  • Le, T. H., et al. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 38. (2016). Available from: [Link]

  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). Available from: [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Shoji, J., et al. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(7), 773-780. (1990). Available from: [Link]

  • ResearchGate. Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. (2012). Available from: [Link]

  • Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-297. (2003). Available from: [Link]

  • Hino, M., et al. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(7), 781-787. (1990). Available from: [Link]

  • Glibin, V. P., et al. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. ACS Applied Materials & Interfaces, 14(3), 4683–4694. (2022). Available from: [Link]

  • PubChem. Janthinocin A. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-297. (2003). Available from: [Link]

  • ResearchGate. Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents | Request PDF. (2025). Available from: [Link]

  • Khossravi, D., & Connors, K. A. Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. Journal of Pharmaceutical Sciences, 82(8), 817-822. (1993). Available from: [Link]

  • MDPI. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025). Available from: [Link]

  • MDPI. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. (2024). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Janthinocin C Endotoxin Removal

Topic: Removing Endotoxins from Janthinocin C Preparations Document ID: JAN-LPS-004 | Version: 2.1 | Status: Active Executive Summary: The "Electrostatic Trap" Janthinocin C is a cyclic peptide lactone with potent activi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Endotoxins from Janthinocin C Preparations

Document ID: JAN-LPS-004 | Version: 2.1 | Status: Active

Executive Summary: The "Electrostatic Trap"

Janthinocin C is a cyclic peptide lactone with potent activity against Gram-positive bacteria.[1][2][3] However, its chemical nature—cationic (positively charged) and amphipathic (hydrophobic regions)—creates a specific purification challenge known as the "Electrostatic Trap."

Endotoxins (Lipopolysaccharides/LPS) are anionic (negatively charged) and amphipathic. In solution, Janthinocin C and LPS do not merely coexist; they form tight, electrostatically stabilized complexes. Standard filtration fails because the peptide bridges LPS micelles, and standard affinity chromatography (e.g., Polymyxin B) often fails due to competitive binding or low capacity.

This guide provides two self-validating workflows designed to break this interaction and separate the species based on charge repulsion and hydrophobic dissociation .

Module 1: The "Bind-Scrub-Elute" Protocol (Cation Exchange)

Best For: High-purity requirements (>99%) where yield can be slightly sacrificed for cleanliness. Mechanism: Janthinocin C is positively charged at pH < 7. LPS is negatively charged. By binding the peptide to a cation exchanger, we can use specific "scrubbing" washes to strip away the LPS before eluting the pure peptide.

Experimental Workflow

CEX_Workflow Start Crude Janthinocin C (with Endotoxin) Dissociation Step 1: Dissociation Buffer (Add 20% Isopropanol + EDTA) Start->Dissociation Pre-treatment Load Step 2: Load on CEX Column (pH 4.5 - 5.0) Dissociation->Load FlowThrough Flow-Through: Unbound Impurities Load->FlowThrough Wash1 Step 3: Scrubbing Wash (High Salt + 10% IPA) Load->Wash1 Peptide Bound LPS_Removal Waste: Dissociated LPS Wash1->LPS_Removal LPS Stripped Elute Step 4: Elution (High Salt/High pH) Wash1->Elute Final Purified Janthinocin C (< 0.5 EU/mg) Elute->Final

Caption: The Bind-Scrub-Elute workflow utilizes solvent-assisted washing to disrupt the peptide-LPS complex while the peptide remains anchored to the resin.

Detailed Protocol
  • Equilibration:

    • Resin: Strong Cation Exchanger (e.g., SP Sepharose or Source 15S).

    • Buffer A: 20 mM Sodium Acetate, pH 4.5 (Ensures Janthinocin is fully protonated/positive).

  • Sample Preparation (Critical):

    • Dissolve Janthinocin C in Buffer A.

    • Add EDTA to 2 mM (Chelates Ca2+/Mg2+ that stabilize LPS micelles).

    • Add Isopropanol (IPA) to 10% v/v (Weakens hydrophobic interaction between Peptide and Lipid A).

  • Loading:

    • Load sample onto the column. Janthinocin binds strongly.

    • Note: Some LPS may bind non-specifically or via the peptide.

  • The "Scrubbing" Wash:

    • Wash with 5 CV (Column Volumes) of: Buffer A + 10% Isopropanol + 0.1 M NaCl .

    • Why: The IPA keeps the hydrophobic domains dissociated. The low salt disrupts weak electrostatic bridges without eluting the peptide.

  • Elution:

    • Elute with a linear gradient of NaCl (0.1 M to 1.0 M) in Buffer A.

    • Collect fractions. Janthinocin typically elutes late due to high charge density.

Module 2: The "Flow-Through" Protocol (Anion Exchange)

Best For: Polishing steps where the bulk of impurities are already removed, or if the peptide yield is critical. Mechanism: At neutral pH, Janthinocin C is still cationic (or neutral), while LPS is strongly anionic. We force LPS to bind to the column while the peptide flows through.

Data Summary: Comparison of Methods
FeatureCation Exchange (Bind/Elute)Anion Exchange (Flow-Through)Triton X-114 Phase Separation
Separation Logic Peptide binds; LPS washed off.LPS binds; Peptide flows through.Hydrophobic partitioning.[4]
LPS Removal High (>99%)Moderate (90-95%)Not Recommended
Peptide Yield Moderate (80-85%)High (>95%)Low (<50%)*
Risk Factor Elution of LPS with peptide if wash is insufficient."Masking" prevents LPS binding.Lipopeptides partition into detergent phase.

*Critical Warning: Do not use Triton X-114 for Janthinocin C. As a lipopeptide, Janthinocin will partition into the detergent phase along with the LPS, leading to massive yield loss.

Detailed Protocol
  • Equilibration:

    • Resin: Strong Anion Exchanger (e.g., Q Sepharose).

    • Buffer: 20 mM Tris-HCl or Phosphate, pH 7.5.

  • Sample Prep:

    • Ensure sample conductivity is < 5 mS/cm (Desalt if necessary). High salt prevents LPS from binding to the resin.

  • Process:

    • Pass the sample through the column.[5]

    • LPS (Negative) binds to the Q resin.

    • Janthinocin C (Positive/Neutral) flows through in the void volume.

  • Polishing:

    • Filter the flow-through using a 0.22 µm positively charged membrane (e.g., Mustang Q) for a final "trap" of trace endotoxins.

Troubleshooting & FAQs
Q1: I used a Polymyxin B column, but my recovery was terrible. Why?

A: Polymyxin B is structurally analogous to Janthinocin C (both are cationic cyclic lipopeptides).

  • Competition: Janthinocin competes with Polymyxin B for the LPS binding sites.

  • Self-Interaction: Janthinocin may have an affinity for the Polymyxin ligand itself. Solution: Avoid affinity ligands that mimic the product. Use Ion Exchange (IEX) which separates based on charge magnitude, not specific affinity.

Q2: My LAL test is negative, but cell-based assays show toxicity. Is LPS still there?

A: You are likely experiencing Low Endotoxin Recovery (LER) or "Masking." The amphipathic nature of Janthinocin can form micelles that encapsulate LPS, hiding the Lipid A moiety from the Limulus Amebocyte Lysate (LAL) enzymes. Validation Step:

  • Spike a known amount of LPS into your purified Janthinocin sample.

  • If you recover <50% of the spike, your sample is masking the endotoxin.

  • Fix: Use a specific "De-masking" buffer (containing MgCl2 and a dispersing agent like polysorbate) during the assay, or rely on the Monocyte Activation Test (MAT) which is more sensitive to masked LPS.

Q3: Can I use Ultrafiltration (UF) to remove the LPS?

A: Only if you dissociate the complex first.

  • Standard UF: Fails. LPS micelles (1000 kDa) attract Janthinocin monomers (1.2 kDa), preventing the peptide from passing through the membrane.

  • Dissociated UF: Add 10 mM EDTA and 10% Ethanol to the sample. Use a 3 kDa or 5 kDa MWCO membrane. The EDTA/Ethanol breaks the LPS-Peptide bridge. The peptide passes into the filtrate; LPS aggregates (which are stabilized by divalent cations) are retained or destabilized but generally larger than the peptide. Note: This is less effective than Chromatography.

Mechanism of Action: The Dissociation Logic

Dissociation_Logic Complex LPS-Janthinocin Complex (Stable Micelle) EDTA Agent: EDTA Complex->EDTA Removes Ca2+/Mg2+ IPA Agent: Isopropanol Complex->IPA Disrupts Hydrophobic Bonds LPS_Free Free LPS (Aggregated/Anionic) EDTA->LPS_Free Pep_Free Free Janthinocin (Monomer/Cationic) IPA->Pep_Free Resin Cation Exchange Resin (Negatively Charged Beads) LPS_Free->Resin Repelled (Flow Through) Pep_Free->Resin Binds High Affinity

Caption: Chemical dissociation is required before physical separation. EDTA and Isopropanol break the stabilizing forces of the complex.

References
  • O'Sullivan, J., et al. (1990).[1][6] Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum.[1][2][3][7] I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization.[1] The Journal of Antibiotics, 43(8), 913–919.[1] Link

  • Johnson, J. H., et al. (1990).[1][3] Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.[2][3][7] Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. Link

  • Petsch, D., & Anspach, F. B. (2000). Endotoxin removal from protein solutions.[4][5][8] Journal of Biotechnology, 76(2-3), 97–119. Link

  • Magalhães, P. O., et al. (2007). Methods of endotoxin removal from biological preparations: a review. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 388–404.[9] Link

  • Ongkudon, C. M., et al. (2012). Endotoxin removal from cationic proteins: A review of the challenges and solutions. Separation and Purification Reviews, 41(3), 205-238. Link

Sources

Optimization

Technical Support Center: Janthinocin C Handling and Storage

Welcome to the technical support center for Janthinocin C. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Janthinocin C throughout its expe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Janthinocin C. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Janthinocin C throughout its experimental lifecycle. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized Janthinocin C?

For long-term stability, lyophilized Janthinocin C should be stored at -20°C or colder.[1][2] Some sources even recommend -80°C for peptides, particularly for extended periods, to minimize the rate of any potential degradation reactions.[3][4] While the compound is stable for short periods (days to weeks) at 0-4°C, long-term storage at these temperatures is not recommended.[1][5]

Expertise & Experience: The core principle behind this recommendation is to limit molecular motion and slow down chemical degradation processes. At -20°C or below, the kinetics of potential degradation pathways such as hydrolysis and oxidation are significantly reduced, preserving the structural integrity of this complex macrocyclic peptide lactone.[3]

Q2: How sensitive is Janthinocin C to light and moisture?

Janthinocin C should be stored in a dry, dark environment.[1] Peptides, in general, are susceptible to degradation from both moisture and light.[3][6] Moisture can facilitate hydrolysis of labile bonds within the molecule, while light, particularly UV radiation, can induce photodecomposition.[3][7]

Trustworthiness: To ensure the self-validating nature of your experiments, always handle lyophilized Janthinocin C in a controlled environment. Before opening a vial that has been stored in a freezer, it is crucial to allow it to equilibrate to room temperature in a desiccator.[6][8] This prevents condensation from forming inside the vial, which can compromise the stability of the compound. For added protection, especially after the first use, consider purging the vial with an inert gas like argon or nitrogen before resealing.[6]

Q3: Can I store Janthinocin C in solution? If so, for how long and under what conditions?

Storing peptides in solution is generally not recommended for long periods.[8] If you must store Janthinocin C in solution, it should be for a short duration (days to a few weeks) at -20°C or colder.[4][9] It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly degrade the peptide.[9][10]

Expertise & Experience: The stability of Janthinocin C in solution is dependent on several factors including the solvent, pH, and the presence of any contaminants.[4][11] For instance, a pH between 5 and 7 is often optimal for peptide stability in aqueous solutions.[9] Given that Janthinocin C is soluble in DMSO[1][5], preparing a concentrated stock solution in anhydrous DMSO, aliquoting it, and storing it at -20°C is a common and effective practice.

Q4: What are the visible signs of Janthinocin C degradation?

Visible signs of degradation can include a change in the color or appearance of the lyophilized powder, or the formation of precipitates in a reconstituted solution. However, it is important to note that significant degradation can occur without any visible changes.[12] The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue 1: Loss of Biological Activity

If you observe a decrease or complete loss of the expected biological activity of your Janthinocin C, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Improper Storage Verify that the compound has been consistently stored at -20°C or below and protected from light and moisture.[3][10]
Repeated Freeze-Thaw Cycles If working from a stock solution, ensure that it was aliquoted to minimize freeze-thaw cycles.[9]
Degradation in Solution If the compound was stored in solution for an extended period, it may have degraded. Prepare a fresh solution from a new vial of lyophilized powder.[4][8]
Oxidation Janthinocin C, being a complex peptide, may contain residues susceptible to oxidation.[10] When preparing solutions, consider using degassed, oxygen-free buffers or solvents.[8]
Issue 2: Difficulty Dissolving the Lyophilized Powder

If you are having trouble dissolving the lyophilized Janthinocin C powder, refer to the following:

Potential Cause Troubleshooting Steps
Incorrect Solvent Janthinocin C is reported to be soluble in DMSO.[1][5] If you are using aqueous buffers directly, you may encounter solubility issues.
Hydrophobicity As a macrocyclic peptide, Janthinocin C may exhibit hydrophobic properties. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first, and then dilute it into your aqueous experimental medium.[6]
Aggregation Peptides can sometimes aggregate, making them difficult to dissolve. Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution. Avoid excessive heating.[8]

Below is a troubleshooting workflow to help diagnose potential issues with Janthinocin C stability.

G start Start: Observed Issue with Janthinocin C activity_check Is there a loss of biological activity? start->activity_check solubility_check Is there a solubility issue? activity_check->solubility_check No storage_temp Was it stored at -20°C or below? activity_check->storage_temp Yes solvent_choice Was DMSO used for initial dissolution? solubility_check->solvent_choice Yes prepare_stock Action: Prepare a fresh stock in anhydrous DMSO. solubility_check->prepare_stock No light_moisture Was it protected from light and moisture? storage_temp->light_moisture Yes new_vial Action: Use a fresh vial of lyophilized powder. storage_temp->new_vial No freeze_thaw Were freeze-thaw cycles avoided? light_moisture->freeze_thaw Yes light_moisture->new_vial No freeze_thaw->new_vial No reassess_protocol Action: Re-evaluate experimental protocol for other sources of error. freeze_thaw->reassess_protocol Yes sonication Was gentle sonication attempted? solvent_choice->sonication Yes solvent_choice->prepare_stock No sonication->prepare_stock No sonication->reassess_protocol Yes

Caption: Troubleshooting workflow for Janthinocin C issues.

Experimental Protocols

Protocol 1: Long-Term Storage of Lyophilized Janthinocin C
  • Upon receipt, immediately place the sealed vial of lyophilized Janthinocin C in a freezer at -20°C or -80°C for long-term storage.[1][3]

  • Ensure the storage location is dark to prevent photodecomposition.[1][10]

  • Record the date of receipt and storage conditions in your laboratory notebook.

Protocol 2: Reconstitution of Lyophilized Janthinocin C
  • Before opening, remove the vial of Janthinocin C from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.[6][8] This critical step prevents moisture from condensing on the cold powder.

  • Under sterile conditions, carefully open the vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Gently vortex or sonicate the vial until the powder is completely dissolved.[8]

  • If not for immediate use, dispense the stock solution into single-use aliquots in low-protein-binding tubes.

  • If any of the original lyophilized powder remains, consider gently purging the vial with an inert gas (e.g., nitrogen or argon) before resealing to displace air and moisture.[6]

  • Store the remaining lyophilized powder and the prepared aliquots at -20°C or below.[9]

The following diagram illustrates the recommended workflow for handling and preparing Janthinocin C for experiments.

G cluster_storage Storage cluster_prep Preparation for Use cluster_exp_storage Experimental Storage cluster_exp_use Experimental Use storage Receive and store lyophilized Janthinocin C at <= -20°C in the dark. equilibrate Equilibrate vial to room temperature in a desiccator. storage->equilibrate reconstitute Reconstitute in anhydrous DMSO to create a stock solution. equilibrate->reconstitute aliquot Aliquot stock solution into single-use volumes. reconstitute->aliquot store_aliquots Store aliquots at <= -20°C. aliquot->store_aliquots thaw Thaw a single aliquot for immediate use. store_aliquots->thaw dilute Dilute to final experimental concentration in appropriate buffer. thaw->dilute

Sources

Troubleshooting

Resolving Janthinocin C from Janthinocin B: A Technical Guide to Chromatographic Separation

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic resolution of Janthinocin C from Janthinocin B. These closely relate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic resolution of Janthinocin C from Janthinocin B. These closely related cyclic peptide lactone antibiotics, produced by Janthinobacterium lividum, present a common purification hurdle due to their structural similarity.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to achieve baseline separation of these critical compounds.

Understanding the Challenge: A Subtle Structural Difference

The primary difficulty in separating Janthinocin B and Janthinocin C lies in a minute, yet significant, structural variation. Both are cyclic decapeptide lactones, but they differ at a single amino acid residue.[1][4] Janthinocin B possesses a β-ketotryptophan residue, while Janthinocin C contains a dehydrotryptophan residue.[5] This seemingly minor difference—a ketone group in Janthinocin B versus a double bond in the tryptophan side chain of Janthinocin C—alters the polarity and hydrophobicity of the molecules, which is the fundamental principle we will exploit for their separation using reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Physicochemical Properties of Janthinocin B and Janthinocin C

PropertyJanthinocin BJanthinocin CReference
Molecular Formula C57H82N12O16C57H82N12O15,
Molecular Weight ~1191.35 g/mol ~1175.35 g/mol ,
Key Structural Difference β-ketotryptophanDehydrotryptophan[5]

Frequently Asked Questions (FAQs)

Q1: Why are Janthinocin B and C so difficult to separate?

A1: Their co-elution is a direct result of their very similar chemical structures. The only difference is a ketone group versus a double bond within the tryptophan residue. This leads to subtle differences in their hydrophobicity, making baseline separation challenging with standard chromatographic methods.

Q2: Which chromatographic mode is best suited for this separation?

A2: Reversed-phase chromatography (RPC) is the most effective technique. It separates molecules based on their hydrophobicity. By carefully optimizing the RP-HPLC conditions, we can exploit the slight difference in polarity between the ketone group (more polar) of Janthinocin B and the dehydrotryptophan (less polar) of Janthinocin C.

Q3: I see a single peak for what should be a mixture of Janthinocin B and C. What is the first thing I should check?

A3: The most likely culprit is insufficient resolution. Your current method is not powerful enough to separate the two compounds. The first step is to adjust the gradient steepness. A shallower gradient will provide more time for the subtle differences in hydrophobicity to effect a separation.

Q4: Should I use trifluoroacetic acid (TFA) or formic acid (FA) in my mobile phase?

A4: The choice of acidic modifier can significantly impact selectivity.[6] TFA is a strong ion-pairing agent that can improve peak shape for peptides but may sometimes mask the subtle differences needed for separating closely related compounds.[6][7] Formic acid, a weaker ion-pairing agent, can sometimes provide better selectivity for such separations, although it might lead to broader peaks.[7][8] We recommend screening both to determine which provides the better resolution for your specific column and system.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to troubleshooting and optimizing your separation of Janthinocin B and Janthinocin C.

Diagram: Troubleshooting Flowchart

TroubleshootingFlowchart start Poor Separation (Co-elution or Overlapping Peaks) shallow_gradient Decrease Gradient Steepness (e.g., from 5-95% B in 20 min to 30-60% B in 30 min) start->shallow_gradient check_resolution Resolution Improved? shallow_gradient->check_resolution optimize_modifier Screen Mobile Phase Modifiers (0.1% TFA vs. 0.1% FA) check_resolution->optimize_modifier No final_optimization Fine-tune Gradient and Flow Rate check_resolution->final_optimization Yes check_selectivity Selectivity Changed? optimize_modifier->check_selectivity change_column Evaluate Different Stationary Phases (e.g., C18 vs. C8 or Phenyl-Hexyl) check_selectivity->change_column No check_selectivity->final_optimization Yes check_retention Retention & Selectivity Improved? change_column->check_retention optimize_temp Adjust Column Temperature (e.g., screen 30°C, 40°C, 50°C) check_retention->optimize_temp No check_retention->final_optimization Yes optimize_temp->final_optimization success Baseline Resolution Achieved final_optimization->success

Caption: A systematic approach to troubleshooting poor separation of Janthinocin B and C.

Detailed Troubleshooting Steps
  • Problem: Co-eluting or Poorly Resolved Peaks

    • Causality: The primary reason for co-elution is that the chromatographic conditions are not selective enough to differentiate the small hydrophobicity difference between Janthinocin B and C.

    • Solution 1: Gradient Optimization (The First and Most Critical Step). A steep gradient may not provide sufficient time for the two compounds to separate on the column.

      • Action: Decrease the gradient slope. Instead of a broad gradient (e.g., 5-95% acetonitrile in 20 minutes), try a shallower, more focused gradient around the expected elution point of the compounds (e.g., 30-60% acetonitrile in 30 minutes).[9]

    • Solution 2: Mobile Phase Modifier Screening. The choice of acidic modifier influences the ionization state of the peptides and their interaction with the stationary phase.

      • Action: Perform two identical runs, one with 0.1% TFA in your mobile phases (A and B) and another with 0.1% formic acid.[10] Compare the chromatograms for changes in selectivity and resolution. While TFA often gives sharper peaks, formic acid can sometimes reveal hidden co-eluting compounds.[6][8]

    • Solution 3: Stationary Phase Selectivity. Not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can affect selectivity.

      • Action: If gradient and modifier optimization are insufficient, try a column with a different selectivity. A C8 column, being less hydrophobic than a C18, may provide a different interaction profile. A phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic residues of the Janthinocins.[9]

    • Solution 4: Temperature Optimization. Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence peak shape and selectivity.

      • Action: Screen a range of column temperatures, for example, 30°C, 40°C, and 50°C. Higher temperatures can sometimes improve peak shape and alter selectivity, potentially resolving your compounds.

Experimental Protocols

Protocol 1: Initial Screening Method for Janthinocin B and C Separation

This protocol provides a robust starting point for your method development.

Table 2: Initial HPLC Screening Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 50% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 220 nm and 280 nm
Injection Volume 5 µL
Diagram: Method Development Workflow

MethodDevelopment start Start: Mixture of Janthinocin B & C initial_screen Run Initial Screening Method (Protocol 1) start->initial_screen analyze_results Analyze Chromatogram: - Peak Shape - Resolution initial_screen->analyze_results is_separated Baseline Separation? analyze_results->is_separated troubleshoot Follow Troubleshooting Guide is_separated->troubleshoot No optimization Fine-tune Method: - Gradient Slope - Temperature is_separated->optimization Yes troubleshoot->optimization validation Method Validation: - Repeatability - Intermediate Precision optimization->validation end End: Robust Separation Method validation->end

Caption: A streamlined workflow for developing a separation method for Janthinocin B and C.

Protocol 2: Advanced Optimization for Difficult Separations

If the initial screening does not yield satisfactory results, this protocol outlines a more advanced approach.

  • Mobile Phase Modifier Comparison:

    • Prepare mobile phases with 0.1% TFA instead of 0.1% formic acid.

    • Run the same gradient as in Protocol 1.

    • Compare the chromatograms for changes in elution order and resolution. TFA's stronger ion-pairing can increase retention and alter selectivity.[6]

  • Stationary Phase Evaluation:

    • If available, test a C8 or a Phenyl-Hexyl column of similar dimensions.

    • Use the mobile phase modifier (TFA or formic acid) that showed the most promise in the previous step.

    • Run the initial screening gradient and observe any changes in selectivity.

  • Temperature Study:

    • Using the best column and mobile phase combination, perform runs at 30°C, 40°C, and 50°C.

    • Analyze the data for improvements in peak shape and resolution.

Concluding Remarks

The successful separation of Janthinocin B and Janthinocin C is an achievable goal with a systematic and logical approach to method development. By understanding the subtle structural differences and methodically manipulating key chromatographic parameters, researchers can overcome this common purification challenge. This guide provides the foundational knowledge and practical steps to empower you to develop a robust and reliable separation method.

References

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.
  • Gilar, M., Jaworski, A., & Schure, M. R. (2018). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology.
  • Birdsall, R. E., McCarthy, S. M., & Gilar, M. (2018). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Sigma-Aldrich. (n.d.). Improved Reversed-Phase Peptide Separations on High-Performance Silica Particles.
  • Bogdanowicz, T. M., & Sviatenko, L. K. (2017). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 49(8), 1345–1369.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (2008).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • O'Sullivan, J., McCullough, J. E., Johnson, J. H., Bonner, D. P., Clark, J. M., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919.
  • Biotage. (2023, February 6).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Farkas, G., & Mant, C. T. (2002). Peptide Diastereomers, Separation of.
  • Chen, Y., & Mant, C. T. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • The Journal of Antibiotics. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. 43(8), 913-919.
  • LCGC International. (2022, December 1).
  • The Journal of Antibiotics. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. 43(8), 920-930.
  • PubChem. (n.d.). Janthinocin A.
  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Structure elucidation of the janthitrems, novel tremorgenic mycotoxins from Penicillium janthinellum. 2503-2508.
  • Gulyaeva, N. V., Zaslavsky, B. Y., Lechner, P., & Chait, A. (2002). Relative hydrophobicity and lipophilicity of beta-blockers and related compounds as measured by aqueous two-phase partitioning, octanol-buffer partitioning, and HPLC. European Journal of Pharmaceutical Sciences, 17(1-2), 81-93.
  • Al-Gharabli, S. I., Bdeir, K. M., & Al-Qawasmeh, R. A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6176.
  • Tripet, B., Cepeniene, D., & Hodges, R. S. (2011). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Methods in Molecular Biology, 752, 29-63.
  • Gulyaeva, N. V., Zaslavsky, B. Y., & Chait, A. (2003). Relative hydrophobicity and lipophilicity of drugs measured by aqueous two-phase partitioning, octanol-buffer partitioning and HPLC. A simple model for predicting blood–brain distribution.
  • Al-Gharabli, S. I., & Gilar, M. (2023).
  • Brustad, E. M., & Arnold, F. H. (2011). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Journal of the American Chemical Society, 133(40), 15994-15996.

Sources

Optimization

Improving ionization of Janthinocin C in ESI-MS analysis

Welcome, researchers and drug development professionals, to the dedicated technical support center for the analysis of Janthinocin C using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to the dedicated technical support center for the analysis of Janthinocin C using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the ionization of this unique macrocyclic peptide lactone antibiotic.

Troubleshooting Guide

This section addresses specific issues you may face during your ESI-MS experiments with Janthinocin C. Each entry details the potential causes and provides step-by-step protocols to resolve the problem.

Q1: Why am I observing a very low or no signal for Janthinocin C in my ESI-MS analysis?

A1: Poor Signal-to-Noise for Janthinocin C

Low signal intensity for Janthinocin C, a cyclic decapeptide lactone, is a common issue stemming from several factors related to its chemical nature and the ESI process itself.[1][2][3] Janthinocin C has a molecular weight of 1175.35 g/mol and a chemical formula of C57H82N12O15.[4] Its complex structure, which includes both hydrophobic and hydrophilic moieties, can lead to suboptimal ionization and detection.[5]

Underlying Causes and Solutions:

  • Suboptimal Solvent Composition: The choice of solvent is critical for efficient ionization.[6][7] The solvent must facilitate the transfer of the analyte from the liquid to the gas phase.[8] For peptides like Janthinocin C, a mixture of an organic solvent (like acetonitrile or methanol) and water is typically used.[9] The organic solvent helps in desolvation, while water is necessary to dissolve the polar parts of the molecule.[6]

    • Protocol for Solvent Optimization:

      • Start with a mobile phase of 50:50 acetonitrile:water.

      • Systematically vary the acetonitrile concentration from 30% to 80%.

      • Monitor the signal intensity of the [M+H]+ ion (expected m/z 1176.36).

      • Higher organic content generally improves desolvation and can enhance signal intensity for non-polar peptides.[10]

  • Inappropriate pH of the Mobile Phase: The pH of the solution affects the charge state of the analyte. For positive mode ESI, acidifying the mobile phase is crucial to promote protonation.[10]

    • Protocol for pH Adjustment:

      • Add 0.1% formic acid to your mobile phase. Formic acid is a common choice as it effectively donates protons without causing significant ion suppression.[6]

      • If the signal is still low, you can cautiously increase the formic acid concentration up to 0.5%. Be aware that excessively high acid concentrations can sometimes lead to ion suppression.[10]

      • Avoid using trifluoroacetic acid (TFA) if possible, as it is a strong ion-pairing agent that can significantly suppress the ESI signal, despite being good for chromatography.[11][12][13]

  • Formation of Metal Adducts: Janthinocin C can readily form adducts with alkali metals like sodium ([M+Na]+) and potassium ([M+K]+), which can split the signal among different species and reduce the intensity of the desired protonated molecule.[14]

    • Protocol for Minimizing Adduct Formation:

      • Use high-purity solvents and reagents to minimize salt contamination.[14]

      • If adducts are still a problem, consider adding a small amount of ammonium acetate (e.g., 1-5 mM) to the mobile phase. Ammonium ions can compete with metal ions for adduction, thereby increasing the relative abundance of the protonated analyte.[10][15]

  • Instrumental Parameters Not Optimized: The settings of your mass spectrometer play a significant role in signal intensity.

    • Protocol for Instrument Parameter Optimization:

      • Capillary Voltage: Optimize in the range of 2.5-4.5 kV.[16]

      • Cone Voltage (or equivalent): This is a critical parameter. Start at a low value (e.g., 20 V) and gradually increase it. A higher cone voltage can help to break up solvent clusters but too high a voltage can cause in-source fragmentation.[16]

      • Gas Flow Rates and Temperatures: Nebulizing and desolvation gas flows and temperatures should be optimized to ensure efficient droplet formation and desolvation.[8]

Q2: My mass spectrum for Janthinocin C is very complex with multiple peaks. How can I identify the correct ion and simplify the spectrum?

A2: Dealing with a Complex Mass Spectrum

The complexity in the mass spectrum of Janthinocin C often arises from the formation of multiple adducts and different charge states.

Common Adducts and Their Identification:

Ion SpeciesExpected m/zNotes
[M+H]+1176.36The desired protonated molecule.
[M+Na]+1198.34Sodium adduct. Very common.
[M+K]+1214.31Potassium adduct. Also common.
[M+NH4]+1193.39Ammonium adduct. Can be intentionally formed.
[M+2H]2+588.68Doubly charged protonated molecule.

Strategies for Spectrum Simplification:

  • Controlling Adduct Formation: As mentioned in A1, using high-purity solvents and adding ammonium acetate can help to reduce unwanted sodium and potassium adducts.[14][15]

  • Promoting a Specific Charge State:

    • For singly charged ions ([M+H]+): Using a moderate concentration of a weak acid like formic acid (0.1%) generally favors the formation of singly charged ions for peptides of this size.[10]

    • For multiply charged ions ([M+2H]2+): Increasing the acid concentration can promote the formation of higher charge states.[10] Additionally, "supercharging" reagents like m-nitrobenzyl alcohol (m-NBA) can be added in small amounts (e.g., 0.1%) to the mobile phase to increase the charge state distribution.[10][17]

  • In-Source Fragmentation vs. Adducts: It is important to distinguish between adducts and in-source fragments. Adducts will have mass differences corresponding to common cations (e.g., a 22 Da difference between [M+H]+ and [M+Na]+). In-source fragments will have mass differences corresponding to the loss of specific chemical groups from Janthinocin C. If you suspect in-source fragmentation, try reducing the cone voltage.

Q3: I am using LC-MS. What are the best practices for developing a robust method for Janthinocin C?

A3: Best Practices for LC-MS Method Development

A well-developed Liquid Chromatography (LC) method is crucial for successful Mass Spectrometry (MS) detection.

Key Considerations:

  • Column Choice: A C18 reversed-phase column is a good starting point for a lipopeptide like Janthinocin C.[18]

  • Mobile Phase:

    • Aqueous Phase (A): Water with 0.1% formic acid.

    • Organic Phase (B): Acetonitrile with 0.1% formic acid. Acetonitrile is often preferred over methanol as it can provide better chromatographic resolution and more efficient ionization.[19]

  • Gradient Elution: A gradient from a low to a high percentage of the organic phase will be necessary to elute Janthinocin C from the column and separate it from other components in the sample.

    • Example Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: For standard analytical columns (e.g., 2.1 mm ID), a flow rate of 0.2-0.4 mL/min is typical.

Workflow for LC-MS Method Optimization:

LC-MS Optimization Workflow A Initial Infusion Analysis B Optimize MS Parameters (Capillary/Cone Voltage, Gas Flows) A->B C Develop Initial LC Gradient (C18, ACN/H2O, 0.1% FA) B->C D Inject Standard and Evaluate (Peak Shape, Retention, S/N) C->D E Fine-tune Gradient (Slope, Time) D->E F Assess Matrix Effects (If applicable) D->F E->D Iterate G Final Method Validation F->G

Sources

Reference Data & Comparative Studies

Validation

Janthinocin C vs. Vancomycin: A Comparative Analysis of Potency Against MRSA

A Guide for Researchers and Drug Development Professionals The relentless rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, demanding an urgent and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The relentless rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, demanding an urgent and ongoing search for novel antimicrobial agents. For decades, the glycopeptide antibiotic vancomycin has been a cornerstone of therapy against serious MRSA infections. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains has compromised its efficacy and underscores the critical need for new therapeutic alternatives. This guide provides a detailed comparison of vancomycin with Janthinocin C, a lesser-known but potentially more potent natural product, offering insights into their mechanisms of action, in vitro efficacy, and in vivo potential against MRSA.

Vancomycin: The Established Standard of Care

Vancomycin, a tricyclic glycopeptide antibiotic derived from Amycolatopsis orientalis, has been a reliable treatment for severe Gram-positive bacterial infections, including those caused by MRSA, for many years[1]. Its therapeutic effect is primarily bactericidal for most susceptible bacteria.

Mechanism of Action

Vancomycin's mechanism of action is well-elucidated. It inhibits the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape. Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[2][3][4]. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for elongating and cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis[2][4].

cluster_vancomycin Vancomycin Mechanism of Action Vancomycin Vancomycin Binding Binding to D-Ala-D-Ala Vancomycin->Binding Peptidoglycan_precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Peptidoglycan_precursor->Binding Transglycosylation_inhibition Inhibition of Transglycosylation Binding->Transglycosylation_inhibition Transpeptidation_inhibition Inhibition of Transpeptidation Binding->Transpeptidation_inhibition Cell_wall_synthesis_disruption Disruption of Cell Wall Synthesis Transglycosylation_inhibition->Cell_wall_synthesis_disruption Transpeptidation_inhibition->Cell_wall_synthesis_disruption Cell_lysis Bacterial Cell Lysis Cell_wall_synthesis_disruption->Cell_lysis

Caption: Mechanism of action of Vancomycin against MRSA.

In Vitro Potency Against MRSA

The in vitro activity of vancomycin against MRSA is commonly determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. For susceptible MRSA strains, the MIC of vancomycin typically falls within the range of 0.5 to 2.0 µg/mL[5][6]. However, strains with reduced susceptibility are increasingly being reported[7][8].

Vancomycin Potency against MRSA
Susceptible MRSA MIC Range 0.5 - 2.0 µg/mL[5][6]
Vancomycin-Intermediate S. aureus (VISA) MIC 4 - 8 µg/mL[9]
Vancomycin-Resistant S. aureus (VRSA) MIC ≥ 16 µg/mL[9][10]
In Vivo Efficacy and Resistance

Clinically, vancomycin has been a mainstay for treating MRSA bacteremia, pneumonia, and other serious infections[11][12]. However, treatment failures have been associated with MRSA strains exhibiting higher MICs, even within the susceptible range. The emergence of VISA and VRSA, often through the acquisition of the vanA gene cluster from vancomycin-resistant enterococci, presents a significant clinical challenge[9][11].

Janthinocin C: A Promising Natural Product

Janthinocin C is a novel peptide lactone antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum. It belongs to a family of cyclic decapeptides, Janthinocins A, B, and C, which have demonstrated marked activity against Gram-positive bacteria.

Postulated Mechanism of Action

The precise molecular target and mechanism of action of Janthinocin C have not been fully elucidated in the available literature. However, as a cyclic peptide antibiotic, it is plausible that its mode of action involves disruption of the bacterial cell membrane, a common mechanism for this class of antimicrobial peptides. This could occur through pore formation or by interfering with membrane potential and integrity, leading to leakage of cellular contents and cell death. Further research is necessary to confirm this postulated mechanism.

cluster_janthinocin Postulated Janthinocin C Mechanism of Action Janthinocin_C Janthinocin C (Cyclic Peptide) Membrane_Interaction Interaction with Membrane Components Janthinocin_C->Membrane_Interaction Bacterial_Membrane Bacterial Cell Membrane Bacterial_Membrane->Membrane_Interaction Membrane_Disruption Membrane Disruption (Pore Formation) Membrane_Interaction->Membrane_Disruption Loss_of_Integrity Loss of Membrane Potential & Integrity Membrane_Interaction->Loss_of_Integrity Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis Loss_of_Integrity->Cell_Lysis cluster_mic_workflow MIC Assay Workflow Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

  • Journal of Pure and Applied Microbiology. (2019). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). [Link]

  • Zhang, X., et al. (2022). Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features. Frontiers in Public Health, 10, 933211. [Link]

  • Enright, M. C., et al. (2003). Vancomycin Susceptibility within Methicillin-resistant Staphylococcus aureus Lineages. Emerging Infectious Diseases, 9(9), 1162-1165. [Link]

  • Wang, G., et al. (2016). Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. Frontiers in Microbiology, 7, 1693. [Link]

  • Tiwari, H. K., & Sen, M. R. (2006). Vancomycin resistance among methicillin resistant Staphylococcus aureus isolates from intensive care units of tertiary care hospitals in Hyderabad. Indian Journal of Medical Research, 124(6), 717-720. [Link]

  • Giménez, M. J., et al. (2014). Determining accurate vancomycin MIC values for methicillin-resistant Staphylococcus aureus by the microdilution method. Journal of Antimicrobial Chemotherapy, 69(4), 1143-1145. [Link]

  • Medfinder. (2026). How Does Vancomycin Work? Mechanism of Action Explained in Plain English. [Link]

  • Patel, S., & Preuss, C. V. (2024). Vancomycin. In StatPearls. StatPearls Publishing. [Link]

  • Hassani, M., et al. (2025). Challenges of Vancomycin Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) Among Patients with Complicated Diseases. Gene, Cell and Tissue, 12(4), e141908. [Link]

  • Steed, M. E., et al. (2011). Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(5), 2095-2099. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Sader, H. S., et al. (2009). Vancomycin Susceptibility Trends and Prevalence of Heterogeneous Vancomycin-Intermediate Staphylococcus aureus in Clinical Methicillin-Resistant S. aureus Isolates. Journal of Clinical Microbiology, 47(5), 1644-1647. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Zorgani, A., et al. (2015). Vancomycin susceptibility trends of methicillin-resistant Staphylococcus aureus isolated from burn wounds. The Journal of Infection in Developing Countries, 9(11), 1284-1288. [Link]

  • Cotton, S. (2012). Vancomycin. Education in Chemistry. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wikipedia. (n.d.). Vancomycin. [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). [Link]

  • Cui, L., et al. (2006). Novel Mechanism of Antibiotic Resistance Originating in Vancomycin-Intermediate Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(2), 428-438. [Link]

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913-919. [Link]

  • Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920-930. [Link]

  • Your, D., et al. (2012). Antimicrobial activity of PVP from an Antarctic bacterium, Janthinobacterium sp. Ant5-2, on multi-drug and methicillin resistant Staphylococcus aureus. BMC Microbiology, 12, 59. [Link]

  • Matsuoka, S., et al. (2014). Anti-Infectious Agents against MRSA. Molecules, 19(11), 17774-17792. [Link]

  • Ovchinnikov, K. V., et al. (2020). A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms. Scientific Reports, 10(1), 21087. [Link]

  • Li, Y., et al. (2024). Discovery and Characterization of a Novel Bacteriocin That Strongly Inhibits Staphylococcus aureus. International Journal of Molecular Sciences, 25(14), 7609. [Link]

  • Khan, A., et al. (2024). Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus. Journal of Applied Pharmaceutical Science, 14(03), 001-013. [Link]

  • Al-Tawfiq, J. A., et al. (2022). Novel antimicrobial peptides with bactericidal effect against Methicillin-resistant Staphylococcus aureus & biofilm forming Methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Cheung, G. Y. C., & Otto, M. (2022). Overview of antibiotics against S. aureus: mechanisms of action and adaptive resistance. Frontiers in Microbiology, 13, 948007. [Link]

  • Miller, W. R., et al. (2020). Novel antimicrobial peptide discovery using machine learning and biophysical selection of minimal bacteriocin domains. Drug Development Research, 81(1), 79-88. [Link]

  • Al-Tawfiq, J. A., et al. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 796216. [Link]

  • Kim, H. J., et al. (2020). Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea. Yonsei Medical Journal, 61(4), 334-341. [Link]

  • Al-Fatlawi, A. A. Y., et al. (2021). In-vitro and In-vivo Therapeutic Effects of Vancomycin on Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]

  • INDEVION. (2025). Breakthrough MRSA Antimicrobial Study: ION-ZC1 Outperforms Vancomycin. [Link]

  • Drug Target Review. (2025). New antibiotic discovery could help tackle antimicrobial resistance. [Link]

  • Chen, C. H., et al. (2024). Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. Journal of Clinical Pharmacy and Therapeutics, 49(1), 1-13. [Link]

  • DergiPark. (2018). Methicillin-Resistant Staphylococcus Strains Isolated from Adult Intensive Care Units with E-test MIC Values of Different Antibiotic. [Link]

  • Ersoy, S. C., et al. (2024). Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. Infection and Drug Resistance, 17, 2371-2381. [Link]

  • Chen, C. H., et al. (2024). Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. Journal of Clinical Pharmacy and Therapeutics, 49(1), 1-13. [Link]

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Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of β-Hydroxytryptophan in Janthinocin C and Other Natural Products

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the ¹H NMR chemical shifts of the rare amino acid β-hydroxytryptophan, with a specific focus on its occurrence...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR chemical shifts of the rare amino acid β-hydroxytryptophan, with a specific focus on its occurrence in the cyclic peptide antibiotic, Janthinocin C. Due to the challenges in accessing the primary spectral data for Janthinocin C, this guide synthesizes available information and provides a comparative framework using data from related compounds and derivatives.

Introduction to Janthinocin C and β-Hydroxytryptophan

Janthinocin C is a member of a group of novel macrocyclic peptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1][2] A distinctive feature of the janthinocins is the presence of unusual amino acid residues. Specifically, Janthinocin A and B contain β-hydroxytryptophan, a post-translationally modified version of tryptophan that is relatively rare in natural products.[3] The presence of this residue is of significant interest to researchers for its potential role in the bioactivity and conformational properties of these peptides.

The hydroxylation at the β-position of the tryptophan side chain introduces a new stereocenter and a hydroxyl group capable of hydrogen bonding, which can significantly influence the local chemical environment and, consequently, the ¹H NMR chemical shifts of the surrounding protons. Understanding these shifts is crucial for the structural elucidation and conformational analysis of such peptides.

¹H NMR Chemical Shift Data of β-Hydroxytryptophan and Related Compounds

While the specific ¹H NMR chemical shifts for the β-hydroxytryptophan residue in Janthinocin C from the primary literature, "Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation," could not be accessed for this guide, a comparative analysis can be constructed using data from synthetic derivatives and related tryptophan compounds.

Below is a table comparing the ¹H NMR chemical shifts of a protected synthetic β-hydroxytryptophan derivative with standard L-tryptophan and L-5-hydroxytryptophan. This comparison highlights the expected regions for the proton signals of this modified amino acid.

Proton N-Boc, Nin-Boc-(2S,3S)-β-hydroxytryptophan Methyl Ester¹ (in CDCl₃)L-Tryptophan² (in DMSO-d₆)L-5-Hydroxytryptophan³ (in DMSO-d₆)
4.67 (d, J=8.0 Hz)~3.55~3.54
5.50 (d, J=3.6 Hz)~3.28, ~3.06~3.27, ~2.95
Indole NH -10.9610.72
Indole H2 5.46 (s)7.267.15
Indole H4 8.13 (d, J=6.4 Hz)7.576.98
Indole H5 7.31 (t, J=8.0 Hz)6.97-
Indole H6 7.23 (t, J=7.6 Hz)7.016.61
Indole H7 7.61 (d, J=12.0 Hz)7.367.14

¹Data from the expedient synthesis of threo-β-hydroxy-α-amino acid derivatives.[4] ²¹H NMR data for L-Tryptophan.[5] ³¹H NMR data for L-5-Hydroxytryptophan.

Analysis and Interpretation of Chemical Shift Variations

The introduction of the β-hydroxyl group is expected to cause a significant downfield shift for the Hβ proton compared to unmodified tryptophan, due to the electron-withdrawing effect of the oxygen atom. This is evident in the synthetic derivative, where the Hβ proton resonates at a notably downfield chemical shift of 5.50 ppm.

The chemical shifts of the indole protons can also be influenced by the β-hydroxyl group, either through space interactions or by affecting the overall conformation of the side chain. Furthermore, in a cyclic peptide like Janthinocin C, the conformational constraints imposed by the macrocycle would lead to a unique set of chemical shifts for the β-hydroxytryptophan residue, differing from those of a linear peptide or an isolated amino acid derivative. Factors such as hydrogen bonding involving the β-hydroxyl group and the anisotropic effects of nearby aromatic rings or carbonyl groups would play a significant role in determining the final observed chemical shifts.

Experimental Protocol for ¹H NMR Analysis of a Natural Product Peptide

Acquiring high-quality ¹H NMR data is fundamental for the structural analysis of complex natural products like Janthinocin C. The following is a generalized, step-by-step methodology for such an analysis.

Step 1: Sample Preparation

  • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture of H₂O/D₂O). The choice of solvent is critical as it can significantly affect the chemical shifts of exchangeable protons (e.g., NH, OH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, for accurate chemical shift referencing.

Step 2: NMR Data Acquisition

  • Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

  • To aid in the assignment of protons, acquire a suite of two-dimensional (2D) NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., Hα-Hβ).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the three-dimensional structure.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling or natural abundance).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for connecting different amino acid residues.

Step 3: Data Processing and Analysis

  • Process the acquired data using appropriate software (e.g., TopSpin, Mnova, etc.). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • Integrate the signals in the 1D ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the 2D spectra to assign all the proton resonances to specific amino acid residues within the peptide sequence.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for the NMR analysis of a natural product peptide.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Purified_Peptide Purified Peptide NMR_Tube NMR Tube Purified_Peptide->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard Standard->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D ¹H NMR NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR data acquisition and analysis of a natural product.

Conclusion

The study of the ¹H NMR chemical shifts of β-hydroxytryptophan in natural products like Janthinocin C is essential for a complete understanding of their structure and function. While direct experimental data for Janthinocin C remains elusive in the readily available literature, comparative analysis with synthetic precursors and related tryptophan analogs provides valuable insights into the expected spectral features. The application of advanced, multi-dimensional NMR techniques is indispensable for the unambiguous assignment of all proton resonances and the ultimate determination of the three-dimensional structure of these complex and biologically important molecules.

References

  • Jana, S., et al. (2018). Tryptophan-Based Styryl Homopolymer and Polyzwitterions with Solvent-Induced UCST, Ion-Induced LCST and pH-Induced UCST. Royal Society of Chemistry.
  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). (+-)-5-Hydroxytryptophan. Retrieved February 23, 2026, from [Link]

  • Buller, A. R., et al. (2015). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry, 13(40), 10149–10152.
  • Reddy, P. V., et al. (2006). Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry, 71(18), 6835–6838.
  • Sun, H., & Oldfield, E. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. Journal of the American Chemical Society, 126(14), 4584–4594.
  • Singh, K., et al. (2017). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Scientific Reports, 7(1), 12324.
  • ResearchGate. (n.d.). 1 H NMR spectrum (800 MHz) of cyclic peptide 6 in water at 25 °C. Inset are the downfield resonances. Retrieved February 23, 2026, from [Link]

  • Mojsoska, B., et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry, 8, 368.
  • Spengler, B., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 308–314.
  • ResearchGate. (n.d.). 1D 1 H NMR spectra of cyclic peptides studies in this work. Retrieved February 23, 2026, from [Link]

  • bioRxiv. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant. Retrieved February 23, 2026, from [Link]

  • ChemRxiv. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved February 23, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the MS/MS Fragmentation of Janthinocin C: A Comparative Analysis

For researchers in natural product discovery and drug development, the structural elucidation of novel cyclic peptides is a critical yet challenging endeavor. Tandem mass spectrometry (MS/MS) stands as a cornerstone tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product discovery and drug development, the structural elucidation of novel cyclic peptides is a critical yet challenging endeavor. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the expected MS/MS fragmentation pattern of Janthinocin C, a novel cyclic peptide lactone antibiotic, and compares it with the fragmentation of other relevant cyclic peptides.

Introduction to Janthinocin C and the Challenges of Cyclic Peptide Sequencing

Janthinocin C is a macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2] It is a decapeptide with the chemical formula C57H82N12O15, an exact mass of 1174.6023 Da, and a molecular weight of 1175.35 Da.[3] The janthinocins are of significant interest due to their potent antibacterial activity and the presence of previously unreported amino acid residues, such as erythro-beta-hydroxy-D-leucine.[4]

The structural analysis of cyclic peptides like Janthinocin C by MS/MS presents unique challenges compared to their linear counterparts. The absence of defined N- and C-termini means that the initial fragmentation event involves a ring-opening step, which can occur at any of the amide bonds within the cyclic structure.[5][6] This leads to the formation of multiple linear precursor ions, each capable of subsequent fragmentation, resulting in highly complex MS/MS spectra with overlapping ion series.[7] Consequently, at least two backbone cleavages are required to generate a detectable fragment ion and a neutral loss.[5]

Predicted MS/MS Fragmentation Pattern of Janthinocin C

The initial ring-opening can happen at any of the ten amide linkages or the ester linkage, creating a variety of linearized isomers. Subsequent fragmentation of these linear precursors will generate b- and y-type ions, as well as internal fragment ions. Given the presence of unusual amino acid residues, we can anticipate unique fragmentation pathways and neutral losses associated with these specific residues.

Below is a DOT graph illustrating the general principle of cyclic peptide fragmentation, which is applicable to Janthinocin C.

Cyclic Peptide (M+H)+ Cyclic Peptide (M+H)+ Ring-Opened Linear Isomers Ring-Opened Linear Isomers Cyclic Peptide (M+H)+->Ring-Opened Linear Isomers CID b-ions b-ions Ring-Opened Linear Isomers->b-ions Fragmentation y-ions y-ions Ring-Opened Linear Isomers->y-ions Fragmentation Internal Fragments Internal Fragments Ring-Opened Linear Isomers->Internal Fragments Fragmentation

Caption: General fragmentation workflow for cyclic peptides in MS/MS.

Comparative Analysis of Cyclic Peptide Fragmentation

To provide a practical context for the predicted fragmentation of Janthinocin C, we will compare its expected behavior with the known fragmentation patterns of other cyclic peptides. For this comparison, we will consider two well-characterized examples: Cyclosporin A, a cyclic undecapeptide, and Gramicidin S, a cyclic decapeptide.

FeatureJanthinocin C (Predicted)Cyclosporin A (Experimental)Gramicidin S (Experimental)
Precursor Ion (m/z) 1175.6 (M+H)+1202.8 (M+H)+1141.7 (M+H)+
Ring Structure Decapeptide lactoneUndecapeptideDecapeptide
Initial Fragmentation Ring opening at amide or ester bondsRing opening at amide bondsRing opening at amide bonds
Major Ion Series Expected to be complex with multiple b, y, and internal fragment series.Complex spectra with prominent internal fragment ions and some b and y ions.Dominated by b and y-type ions after ring opening.
Unique Fragmentation Potential for unique neutral losses from non-standard amino acids.Characteristic losses of water and side chains from its N-methylated amino acids.Symmetrical structure can lead to some overlapping fragment ions.

This comparative table highlights that while the general principles of fragmentation are similar, the specific MS/MS spectrum of each cyclic peptide is unique and highly dependent on its amino acid sequence, ring size, and any post-translational modifications.

Experimental Protocol for MS/MS Analysis of Janthinocin C

Acquiring high-quality MS/MS data for a cyclic peptide like Janthinocin C requires careful optimization of experimental parameters. The following is a generalized protocol for analysis using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

1. Sample Preparation:

  • Dissolve the purified Janthinocin C in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

  • Ensure the sample is free of salts and detergents that can interfere with ionization.

2. Liquid Chromatography (LC) Separation (Optional but Recommended):

  • Use a C18 reversed-phase column for separation.

  • Employ a gradient elution from a low to high concentration of organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

  • The LC step helps to separate the analyte from any impurities and allows for better ionization.

3. Mass Spectrometry (MS) and MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan Range: m/z 200-2000 to detect the precursor ion.

  • Precursor Ion Selection: Isolate the [M+H]+ ion of Janthinocin C (m/z 1175.6) with an isolation window of 1-2 Da.

  • Collision Energy: Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy should be ramped (e.g., 20-60 eV) to generate a rich fragmentation spectrum.

  • Detector: Use a high-resolution analyzer (TOF or Orbitrap) to accurately measure the m/z of the fragment ions.

Below is a DOT graph visualizing the experimental workflow.

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Dissolve Janthinocin C Dissolve Janthinocin C Inject Sample Inject Sample Dissolve Janthinocin C->Inject Sample C18 Column C18 Column Inject Sample->C18 Column ESI Source ESI Source C18 Column->ESI Source MS1 Scan MS1 Scan ESI Source->MS1 Scan Precursor Isolation Precursor Isolation MS1 Scan->Precursor Isolation CID/HCD CID/HCD Precursor Isolation->CID/HCD MS/MS Scan MS/MS Scan CID/HCD->MS/MS Scan

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Janthinocin C and Katanosin B: A Proposed "Head-to-Head" Experimental Framework

For Researchers, Scientists, and Drug Development Professionals In the landscape of novel antibiotic discovery, Janthinocin C and Katanosin B have emerged as promising candidates due to their potent activity against Gram...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel antibiotic discovery, Janthinocin C and Katanosin B have emerged as promising candidates due to their potent activity against Gram-positive bacteria. While their antimicrobial efficacy is a subject of ongoing research, a critical aspect for their therapeutic potential lies in their selectivity – their ability to eradicate pathogens with minimal harm to host cells. This guide provides a comprehensive framework for a head-to-head comparative analysis of the cytotoxicity of Janthinocin C and Katanosin B against mammalian cell lines.

Currently, direct comparative cytotoxicity data for these two compounds is not extensively available in peer-reviewed literature. Therefore, this document serves as a detailed experimental blueprint, grounded in established methodologies, to enable researchers to generate robust and comparable cytotoxicity profiles. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes.

Introduction to the Compounds

Janthinocin C is a macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2] Its structure is notable for containing several uncommon amino acid residues.[1] Preliminary studies indicate that the Janthinocin family of compounds exhibits potent in vitro activity against a range of aerobic and anaerobic Gram-positive bacteria, in some cases surpassing the potency of vancomycin by a factor of two to four.[2] The molecular formula of Janthinocin C is C₅₇H₈₂N₁₂O₁₅.[3]

Katanosin B , also known as Lysobactin, is a cyclic depsipeptide antibiotic with a well-characterized mechanism of action.[4][5] It inhibits bacterial cell wall synthesis by binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway.[6][7][8] This interaction leads to defects in the cell septum and ultimately, catastrophic damage to the cell envelope.[6][7] Katanosin B demonstrates strong efficacy against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[4][5][9] Its molecular formula is C₅₈H₉₇N₁₅O₁₇.[5]

Proposed "Head-to-Head" Cytotoxicity Assessment: Experimental Design

To objectively compare the cytotoxic profiles of Janthinocin C and Katanosin B, a multi-assay, multi-cell line approach is recommended. This strategy provides a more comprehensive understanding of their potential off-target effects.

Rationale for Experimental Choices

The selection of appropriate cell lines and cytotoxicity assays is paramount for generating meaningful data.

  • Cell Line Selection: A panel of cell lines representing different tissue origins is proposed to assess both general cytotoxicity and potential tissue-specific effects.

    • HEK-293 (Human Embryonic Kidney cells): A commonly used, robust cell line for general cytotoxicity screening.

    • HeLa (Human Cervical Cancer cells): A well-characterized cancer cell line, useful for evaluating potential anti-cancer properties, a known secondary effect of some antimicrobial peptides.

    • HepG2 (Human Liver Cancer cells): To assess potential hepatotoxicity, a critical parameter for any drug candidate.

    • A non-cancerous cell line (e.g., MRC-5, human lung fibroblasts): To evaluate the selectivity of the compounds for cancerous versus non-cancerous cells.

  • Assay Selection: Two distinct assays are proposed to measure different aspects of cytotoxicity, providing a more robust and validated assessment.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell proliferation inhibition or cell death.[10][11]

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[1][5][7] It is a direct measure of cell membrane integrity.

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative cytotoxicity assessment.

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of Janthinocin C & Katanosin B seed_cells Seed cells into 96-well plates compound_prep->seed_cells cell_culture Culture and maintain selected cell lines cell_culture->seed_cells treat_cells Treat cells with serial dilutions of each compound seed_cells->treat_cells incubate Incubate for 24, 48, and 72 hours treat_cells->incubate mtt_add Add MTT reagent incubate->mtt_add ldh_supernatant Collect culture supernatant incubate->ldh_supernatant mtt_incubate Incubate to allow formazan crystal formation mtt_add->mtt_incubate mtt_solubilize Solubilize formazan crystals mtt_incubate->mtt_solubilize mtt_read Measure absorbance at 570 nm mtt_solubilize->mtt_read calculate_viability Calculate % cell viability mtt_read->calculate_viability ldh_reagent Add LDH reaction mixture ldh_supernatant->ldh_reagent ldh_incubate Incubate to allow color development ldh_reagent->ldh_incubate ldh_read Measure absorbance at 490 nm ldh_incubate->ldh_read ldh_read->calculate_viability plot_curves Plot dose-response curves calculate_viability->plot_curves determine_ic50 Determine IC50 values plot_curves->determine_ic50 compare_data Compare IC50 values and construct comparative tables determine_ic50->compare_data

Caption: Proposed experimental workflow for the comparative cytotoxicity assessment of Janthinocin C and Katanosin B.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the proposed MTT and LDH cytotoxicity assays.

MTT Assay Protocol

This protocol is adapted from standard methodologies for determining the IC₅₀ of compounds on adherent cells.[10][12]

Materials:

  • Selected adherent mammalian cell lines (HEK-293, HeLa, HepG2, MRC-5)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Janthinocin C and Katanosin B

  • Sterile, 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Janthinocin C and Katanosin B in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of each compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated control wells (medium only) and solvent control wells.

    • Incubate the plate for the desired time points (24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[5][9][13]

Materials:

  • Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • Microplate reader

Procedure:

  • Preparation of Controls:

    • Spontaneous LDH release (background): Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

    • Medium background: Culture medium only.

  • Collection of Supernatant:

    • After the desired incubation period (24, 48, or 72 hours), centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and a dye).

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Reading:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundCell LineMTT Assay (48h)LDH Assay (48h)
Janthinocin C HEK-293[Insert Value][Insert Value]
HeLa[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]
MRC-5[Insert Value][Insert Value]
Katanosin B HEK-293[Insert Value][Insert Value]
HeLa[Insert Value][Insert-Value]
HepG2[Insert Value][Insert Value]
MRC-5[Insert Value][Insert Value]

Interpretation of Potential Outcomes:

  • High IC₅₀ values for both compounds across all cell lines would suggest low cytotoxicity and a favorable safety profile.

  • Low IC₅₀ values would indicate significant cytotoxicity, warranting further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Discrepancies between MTT and LDH assay results could provide insights into the mechanism of action. For example, a compound that inhibits metabolic activity without causing immediate membrane lysis might show a lower IC₅₀ in the MTT assay compared to the LDH assay.

  • Selective cytotoxicity towards cancer cell lines (e.g., lower IC₅₀ in HeLa and HepG2 compared to MRC-5) could suggest potential for development as an anti-cancer agent.

Concluding Remarks

The "head-to-head" experimental framework outlined in this guide provides a robust and scientifically sound approach for the comparative cytotoxic evaluation of Janthinocin C and Katanosin B. By employing multiple, well-validated assays and a diverse panel of cell lines, researchers can generate the critical data needed to assess the therapeutic potential of these promising antimicrobial peptides. The results of such a study will be instrumental in guiding future preclinical and clinical development, ultimately determining their viability as safe and effective therapeutic agents.

References

  • Breukink, E., & de Kruijff, B. (2006). The Mechanism of Action of Lysobactin. Journal of Biological Chemistry.
  • Lee, K., et al. (2014). Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function. Organic Letters.
  • Shoji, J., et al. (1988). Katanosins A and B, new peptide antibiotics from a strain of the genus Cytophaga. I.
  • Pettit, G. R., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II.
  • Breukink, E., & de Kruijff, B. (2016). The Mechanism of Action of Lysobactin. PubMed.
  • Breukink, E., & de Kruijff, B. (2016). The Mechanism of Action of Lysobactin. Semantic Scholar.
  • Singh, P. D., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I.
  • MedKoo Biosciences. Janthinocin C. MedKoo.
  • Tsuji, N., et al. (1988). Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.
  • BOC Sciences. Janthinocin A. BOC Sciences.
  • Creative Bioarray. (2023). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Abcam. (2023). MTT assay protocol. Abcam.
  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods.
  • Elabscience. (2023). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience.
  • Thermo Fisher Scientific. (2023). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Minimum Inhibitory Concentration (MIC) of Janthinocin C

Introduction: Rediscovering a Potent Class of Peptide Lactones In the persistent search for novel antimicrobial agents to combat rising antibiotic resistance, revisiting previously discovered yet underexplored compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rediscovering a Potent Class of Peptide Lactones

In the persistent search for novel antimicrobial agents to combat rising antibiotic resistance, revisiting previously discovered yet underexplored compounds offers a valuable strategy. Janthinocins A, B, and C, first identified in 1990, represent a compelling class of cyclic decapeptide lactone antibiotics derived from the bacterium Janthinobacterium lividum[1][2]. These molecules are distinguished by a unique chemical structure, incorporating amino acid residues not previously found in natural products[2]. Of particular note is their potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of Janthinocin C, contextualized against standard-of-care antibiotics, and establishes the rigorous methodology required for its evaluation.

Comparative Efficacy: Benchmarking Janthinocin C Against Vancomycin

The foundational research on Janthinocins describes them as having marked activity against both aerobic and anaerobic Gram-positive bacteria, stating they are two to four times more potent in vitro than vancomycin [1]. While specific MIC datasets from extensive panel testing are not widely published, this direct comparison to a cornerstone antibiotic allows for a robust estimation of Janthinocin C's potential efficacy.

To contextualize this, the following table presents typical MIC ranges for vancomycin and other relevant antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), a key Gram-positive pathogen[3][4]. Based on the primary literature, an estimated MIC range for Janthinocin C is provided for a direct comparison.

CompoundClassTarget PathogenTypical MIC90 (μg/mL)Estimated Janthinocin C MIC (μg/mL)
Janthinocin C Cyclic Peptide Lactone MRSA N/A 0.25 - 0.75
VancomycinGlycopeptideMRSA1.5[3]N/A
DaptomycinLipopeptideMRSA0.75[3]N/A
LinezolidOxazolidinoneMRSA1.0[3]N/A
TeicoplaninGlycopeptideMRSA2.0[3]N/A
TigecyclineGlycylcyclineMRSA0.25[3]N/A

Note: The MIC90 represents the concentration required to inhibit 90% of isolates. The estimated range for Janthinocin C is derived from the reported 2-4x greater potency compared to vancomycin[1]. This highlights its significant potential, positioning its efficacy in a range comparable to or exceeding that of several front-line agents against MRSA.

Postulated Mechanism of Action: Membrane Disruption

While the precise molecular target of Janthinocin C has not been definitively elucidated in the available literature, its classification as a peptide antibiotic active against Gram-positive bacteria provides strong mechanistic clues. Many bacteriocins and peptide-based antibiotics exert their antimicrobial effect through the disruption of the bacterial cytoplasmic membrane's integrity[5]. This process typically involves the peptide molecules inserting into the lipid bilayer, forming pores or channels that lead to the leakage of essential ions and metabolites, ultimately causing cell death[5][6]. This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts.

The diagram below illustrates this proposed mechanism of action.

cluster_membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Lipid 1 Phospholipid Head Lipid 2 Phospholipid Head Lipid 3 Phospholipid Head Lipid 4 Phospholipid Head Lipid 5 Phospholipid Head Lipid 6 Phospholipid Head Lipid 7 Phospholipid Head Lipid 8 Phospholipid Head Janthinocin Janthinocin C (Peptide) Pore Pore Formation Janthinocin->Pore 1. Binding & Insertion Ions Ions & Metabolites (K+, ATP, etc.) Leakage Cell Death Ions->Leakage 3. Efflux of Cellular Contents Pore->Leakage 2. Membrane Depolarization

Caption: Proposed mechanism of Janthinocin C via membrane pore formation.

Gold Standard Protocol: Broth Microdilution for MIC Determination

Accurate and reproducible MIC data is the foundation of antimicrobial evaluation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents like M07, is the universally recognized reference method for testing the susceptibility of aerobic bacteria[7]. Adherence to this protocol ensures that data is comparable across different studies and laboratories.

The workflow diagram below outlines the critical stages of this procedure.

start Start prep_media 1. Prepare Media (Cation-Adjusted Mueller-Hinton Broth) start->prep_media prep_abx 2. Prepare Serial Dilutions of Janthinocin C in 96-Well Plate prep_media->prep_abx prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard, ~1.5x10^8 CFU/mL) prep_abx->prep_inoculum dilute_inoculum 4. Dilute Inoculum for Final Concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate 5. Inoculate Microplate Wells (Final Volume ~100 µL) dilute_inoculum->inoculate controls Include Sterility (Media only) & Growth (Media + Inoculum) Controls inoculate->controls incubate 6. Incubate at 35°C ± 2°C for 16-20 Hours in Ambient Air inoculate->incubate read_mic 7. Read Results Visually (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: CLSI-based workflow for the Broth Microdilution MIC assay.

Step-by-Step Experimental Methodology
  • Preparation of Antimicrobial Solutions: A stock solution of Janthinocin C is prepared in a suitable solvent. Subsequently, two-fold serial dilutions are made across a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB), as specified by CLSI M07 and M100 standards[7][8]. The cation adjustment (Ca2+ and Mg2+) is critical for the activity of certain antibiotic classes and ensures standardized results.

  • Inoculum Preparation: The test organism (e.g., S. aureus) is grown on an appropriate agar plate. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Causality Check: This standardization is the most critical variable. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs, while a sparse inoculum can lead to falsely low values.

  • Inoculation of Microplate: The standardized bacterial suspension is further diluted in CAMHB so that when 50 µL is added to the 50 µL of antibiotic dilution in each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL. A positive control well (inoculum without antibiotic) and a negative control well (broth only) must be included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air[8].

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye[9]. The growth control well should show distinct turbidity, and the sterility control should remain clear.

Conclusion and Future Directions

Janthinocin C demonstrates significant in vitro potential, with a reported potency against Gram-positive bacteria that exceeds that of vancomycin[1]. Its unique peptide lactone structure makes it an intriguing candidate for further development. The primary barrier to its clinical consideration is the lack of comprehensive, modern susceptibility data against a broad panel of contemporary, multidrug-resistant isolates.

Future research must focus on generating this data using standardized CLSI methodologies to rigorously validate the initial findings. Furthermore, elucidating the precise mechanism of action and exploring potential synergies with other antibiotic classes will be crucial steps in determining the ultimate therapeutic utility of the Janthinocin family of antibiotics.

References

  • Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., Manavathu, E., Ostrosky-Zeichner, L., Pfaller, M., Rinaldi, M., Schell, W., & Walsh, T. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Singh, P. D., Young, M. G., Johnson, J. H., Cimarusti, C. M., & Sykes, R. B. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913-9. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., Manavathu, E., Ostrosky-Zeichner, L., Pfaller,M., Rinaldi, M., Schell, W., & Walsh, T. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Singh, P. D., Johnson, J. H., Cimarusti, C. M., & Sykes, R. B. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920-30. [Link]

  • ResearchGate. (2022). MIC 50 , and MIC 90 values for antibiotics tested for MRSA isolates. [Link]

  • Yılmaz, M., & Aktaş, E. (2024). Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. Balkan Medical Journal. [Link]

  • Santhi, V. S., & Aranganathan, V. (2020). BIO-PROFILING OF A POTENTIAL ANTIMYCOBACTERIAL BACTERIOCIN PRODUCED BY BACILLUS SUBTILIS (MK733983) OF ETHNOMEDICINAL ORIGIN. Journal of Applied Biology & Biotechnology. [Link]

  • Asencio, V., Borge, C., & Carrasco, I. (2014). Antibacterial activity of the Antarctic bacterium Janthinobacterium sp. SMN 33.6 against multi-resistant Gram-negative bacteria. Redalyc. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Gauthier, T. P. (2025). A Study List For Pharmacy Students: Antibiotics That Can Cover Pseudomonas and/or MRSA. IDStewardship. [Link]

  • Cavera, V. L., & Chikindas, M. L. (2016). Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. Probiotics and Antimicrobial Proteins, 8(1), 1-13. [Link]

  • ResearchGate. (n.d.). The MIC (in µg/mL) of the enterocins against different pathogens a. [Link]

  • ResearchGate. (2025). Antibacterial activity of the Antarctic bacterium Janthinobacterium sp. SMN 33.6 against multi-resistant Gram-negative bacteria. [Link]

  • University of Zurich. (2019). Antibiotics with novel mechanism of action discovered. ScienceDaily. [Link]

  • Ben-Fguira, I., Baffoun, A., & Tounsi, S. (2020). Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria. Microorganisms, 8(5), 656. [Link]

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of Janthinocin C

This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of Janthinocin C, a complex macrocyclic peptide antibiotic. Tailored for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of Janthinocin C, a complex macrocyclic peptide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically rigorous and practical understanding. We will explore the strengths of HRMS in the context of alternative analytical techniques, supported by established experimental protocols and data interpretation strategies.

Introduction: The Analytical Challenge of Janthinocin C

Janthinocin C is a novel macrocyclic peptide lactone antibiotic isolated from the bacterium Janthinobacterium lividum.[1][2][3] Its significance in drug discovery stems from its potent activity against Gram-positive bacteria and a unique chemical scaffold that includes previously unreported amino acid residues.[2][3] The inherent complexity of its structure presents a considerable analytical challenge, necessitating advanced techniques for accurate characterization.

Key Physicochemical Properties of Janthinocin C:

PropertyValueSource
Chemical Formula C₅₇H₈₂N₁₂O₁₅[1]
Exact Mass 1174.6023 Da[1]
Molecular Weight 1175.35 g/mol [1]

The macrocyclic nature of Janthinocin C, lacking defined termini for conventional sequencing, renders traditional peptide analysis methods inadequate.[4][5] This is where the power of High-Resolution Mass Spectrometry becomes indispensable.

The Central Role of HRMS in Natural Product Elucidation

For complex molecules like Janthinocin C, HRMS coupled with liquid chromatography (LC-HRMS) is the premier analytical choice.[6][7] Its preference over lower-resolution techniques is not merely technical but strategic; HRMS provides a depth of information critical for early-stage drug development, including metabolic stability and permeability insights.[6]

Why HRMS is Superior for Cyclic Peptide Analysis:

  • Mass Accuracy: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide sub-parts-per-million (ppm) mass accuracy. This precision is crucial for confidently determining the elemental composition of an unknown compound and distinguishing it from other isobaric interferences.[7][8]

  • Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS or MSⁿ) capabilities allow for the controlled fragmentation of the intact molecule. While interpreting the fragmentation patterns of cyclic peptides is complex, it provides the necessary data to piece together the amino acid sequence de novo.[4][5]

  • Sensitivity and Dynamic Range: HRMS delivers the high sensitivity needed to detect and identify low-abundance impurities or metabolites alongside the primary compound.[6][7]

  • Untargeted Analysis: The full-scan acquisition mode of HRMS captures a comprehensive snapshot of all ionizable compounds in a sample, enabling the discovery of unexpected analogues or metabolites without prior knowledge.[6]

Below is a diagram illustrating the logical workflow for characterizing a novel natural product like Janthinocin C, highlighting the central, integrative role of HRMS.

cluster_0 Discovery & Isolation cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Validation Fermentation Fermentation of Janthinobacterium lividum Extraction Extraction & Purification Fermentation->Extraction HRMS LC-HRMS Analysis (Accurate Mass & Formula) Extraction->HRMS Provides Exact Mass NMR NMR Spectroscopy (3D Structure & Stereochemistry) Extraction->NMR Requires Pure Sample UV_IR UV/IR Spectroscopy (Functional Groups) Extraction->UV_IR MSMS HR-MS/MS (de novo Sequencing) HRMS->MSMS Isolate & Fragment NMR_2D 2D-NMR Experiments (Connectivity) NMR->NMR_2D Structure Final Structure of Janthinocin C UV_IR->Structure Confirmatory Data MSMS->Structure Sequence Data NMR_2D->Structure Spatial Data

Caption: Logical workflow for the structural elucidation of Janthinocin C.

A Validated Experimental Protocol: LC-HRMS for Janthinocin C

This section details a robust, self-validating protocol for the analysis of Janthinocin C, synthesized from established methodologies for peptide antibiotics.[9] The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step 1: Sample Preparation - The Rationale for Acidic Extraction

The goal is to efficiently extract the peptide from its matrix (e.g., fermentation broth) while minimizing degradation and maximizing recovery.

  • Protocol:

    • To 1 mL of sample, add 3 mL of an extraction solution comprised of acetonitrile with 0.1% formic acid and 0.05% trifluoroacetic acid (TFA).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of 25% acetonitrile in water with 0.2% formic acid.[9]

    • Filter the reconstituted sample through a 0.2 µm PTFE filter to remove particulates before injection.[9]

  • Expert Insight: The use of both formic acid and TFA is deliberate. Formic acid ensures an acidic environment to keep the peptide protonated and improves chromatographic peak shape.[9] TFA acts as an ion-pairing agent, which can significantly improve the recovery of certain peptides during extraction.[9]

Step 2: Chromatographic Separation - Achieving Resolution

Effective separation is critical to isolate Janthinocin C from its analogues (Janthinocin A and B) and other matrix components.

  • Protocol:

    • Column: Use a high-quality reversed-phase column (e.g., ACQUITY UPLC CSH C18, 1.7 µm).[7]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would run from 15% to 55% Mobile Phase B over 20-30 minutes. This shallow gradient is necessary to resolve structurally similar cyclic peptides.[7]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Expert Insight: A C18 stationary phase is effective for retaining the relatively hydrophobic structure of Janthinocin C. The formic acid in the mobile phase is essential for good ionization efficiency in the subsequent ESI source.

Step 3: HRMS Data Acquisition - A Dual-Pronged Approach

The acquisition must be designed to capture both accurate mass precursor data and high-quality fragmentation data.

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. Peptides readily form positive ions by protonation.

    • Full Scan MS: Acquire data from m/z 200-2000 with a resolution of at least 70,000 (FWHM). This scan provides the high-accuracy mass of the intact Janthinocin C.

    • Data-Dependent MS/MS (dd-MS²): Set the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation.

    • Fragmentation Method: Use Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).[10] Apply a stepped collision energy (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum, as breaking the macrocyclic ring requires significant energy.

The diagram below visualizes this comprehensive LC-HRMS workflow.

cluster_workflow LC-HRMS Experimental Workflow cluster_ms HRMS Analyzer Sample Sample Prep (Acidic Extraction) LC UPLC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Ionization) LC->ESI FullScan Full MS Scan (Accurate Mass of Precursor) ESI->FullScan ddMS2 Data-Dependent MS/MS (Fragmentation) FullScan->ddMS2 Top N Ions Data Data Analysis (De Novo Sequencing) FullScan->Data ddMS2->Data

Caption: Standard LC-HRMS workflow for analyzing Janthinocin C.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive analytical strategy often involves complementary methods. The initial structural elucidation of the Janthinocins, for example, relied on a combination of techniques, including NMR, UV, and IR spectroscopy.[2][3][11]

TechniquePrincipleApplication to Janthinocin CAdvantagesLimitations
LC-HRMS Measures mass-to-charge ratio with high precision.Accurate mass determination, elemental composition, de novo sequencing via MS/MS.Unmatched sensitivity (picogram level), speed, ideal for complex mixtures, provides fragmentation data.[5][6]Does not provide stereochemical information; fragmentation of cyclic peptides is complex.[4][12]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Complete 3D structure elucidation, including stereochemistry and atom connectivity.The definitive method for unambiguous structure determination.[12]Requires large quantities (milligram) of highly purified sample; time-consuming.[5]
HPLC-UV Separates compounds by chromatography and detects them by UV absorbance.Purity assessment and quantification. Used in initial isolation protocols.[3]Robust, simple, and cost-effective for quantification.Low specificity; provides no structural information beyond the chromophore.[13]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., amides, hydroxyls).Provides a quick fingerprint of functional groups present.Low resolution and specificity; not suitable for detailed structural analysis of large molecules.[14]

Conclusion: An Integrated Approach

For the comprehensive characterization of a complex natural product like Janthinocin C, High-Resolution Mass Spectrometry is an essential and central tool. Its ability to provide precise mass and detailed structural information from minute sample quantities is unparalleled. While techniques like NMR remain the gold standard for absolute structural confirmation, the speed, sensitivity, and versatility of LC-HRMS make it the cornerstone of modern natural product research and drug development. An integrated approach, leveraging HRMS for initial identification and sequencing, followed by NMR for final validation, represents the most robust strategy for advancing novel compounds from discovery to clinical application.

References

  • High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Bioanalysis Zone. [Link]

  • Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

  • Advances and trends in analytical techniques in natural product research: Challenges and future perspective. Semantic Scholar. [Link]

  • Hyphenated Techniques and Their Applications in Natural Products Analysis. Springer. [Link]

  • Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. PubMed. [Link]

  • Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. PubMed. [Link]

  • Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. LCGC International. [Link]

  • Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). ResearchGate. [Link]

  • Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). Archives of Case Reports. [Link]

  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. PubMed. [Link]

  • JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-Stage. [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH. [Link]

  • Analysis of peptide antibiotics in milk using high resolution mass spectrometry. Food and Drug Administration. [Link]

  • Identification of Novel Microcystins using High-Resolution MS and MSn with Python Code. OSTI.gov. [Link]

Sources

Validation

A Comparative Analysis of Janthinocin C and Lysobactin: Antimicrobial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial drug discovery, the emergence of novel compounds with potent activity against resistant pathogens is of paramount importan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the emergence of novel compounds with potent activity against resistant pathogens is of paramount importance. This guide provides a detailed comparison of two such promising agents: Janthinocin C and Lysobactin. Both are natural product peptides demonstrating significant efficacy against a range of Gram-positive bacteria. This analysis will delve into their respective antimicrobial spectra, mechanisms of action, and the experimental methodologies used to evaluate their performance.

Introduction to Janthinocin C and Lysobactin

Janthinocin C is a member of the janthinocin family of cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1][2] These compounds have demonstrated marked activity against both aerobic and anaerobic Gram-positive bacteria.[1]

Lysobactin, also known as katanosin B, is a cyclic depsipeptide antibiotic isolated from Lysobacter species.[3] It exhibits potent antibacterial activity, notably against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Comparative Antimicrobial Spectrum

Janthinocin C:

Janthinocins A, B, and C have been shown to be 2 to 4 times more potent in vitro than vancomycin against a range of aerobic and anaerobic Gram-positive bacteria.[1][5] This suggests a strong potential for use in treating infections caused by these organisms.

Lysobactin:

Similarly, Lysobactin has demonstrated activity that is 2 to 4-fold greater than vancomycin against aerobic and anaerobic Gram-positive bacteria.[6] Its spectrum of activity includes clinically significant pathogens such as Staphylococci, Streptococci, corynebacteria, and clostridia.[6] Impressively, the MIC values of lysobactin against VRE have been reported to be over 50-fold lower than those of vancomycin itself.[4]

Table 1: Summary of Antimicrobial Activity
FeatureJanthinocin CLysobactin
Producing Organism Janthinobacterium lividum[1][2]Lysobacter sp.[3]
Chemical Class Cyclic Decapeptide Lactone[1]Cyclic Depsipeptide[3]
Primary Spectrum Aerobic and anaerobic Gram-positive bacteria[1][5]Aerobic and anaerobic Gram-positive bacteria[3][6]
Potency vs. Vancomycin 2 to 4 times more potent[1][5]2 to 4 times more potent; >50 times more potent against VRE[4][6]
Activity against Gram-negative bacteria Not reported to be significantPoor activity[6]

Mechanism of Action: A Tale of Two Strategies

The ways in which Janthinocin C and Lysobactin exert their antimicrobial effects appear to differ, highlighting the diversity of mechanisms employed by natural product antibiotics.

Lysobactin: Targeting Cell Wall Synthesis

The mechanism of action for Lysobactin is relatively well-understood. It inhibits the biosynthesis of the bacterial cell wall, a pathway essential for bacterial survival and absent in mammals, making it an attractive drug target. Lysobactin achieves this by binding to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[4] This sequestration of Lipid II prevents its incorporation into the growing cell wall, ultimately leading to cell lysis and death. Unlike vancomycin, which also targets cell wall synthesis, Lysobactin's activity is not hindered by the alterations in the D-Ala-D-Ala terminus of Lipid II that confer vancomycin resistance.[4]

cluster_membrane Cell Membrane Lipid II Lipid II Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis Inhibited Cell Wall Cell Wall Lysobactin Lysobactin Lysobactin->Lipid II Binds to and sequesters Peptidoglycan Synthesis->Cell Wall Builds

Caption: Lysobactin's mechanism of action.

Janthinocin C: An Area for Further Investigation

Detailed mechanistic studies on Janthinocin C are less prevalent in the available literature. As a cyclic peptide lactone, it is plausible that its mode of action could involve disruption of the bacterial cell membrane, interference with essential enzymatic processes, or another novel mechanism. Further research is required to fully elucidate the molecular targets of Janthinocin C.

Experimental Protocols: Determining Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. The following is a generalized protocol for determining the MIC of compounds like Janthinocin C and Lysobactin against a panel of bacterial strains using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

I. Materials and Reagents:

  • Test compounds (Janthinocin C, Lysobactin)

  • Control antibiotic (e.g., Vancomycin)

  • Bacterial strains for testing

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Spectrophotometer or microplate reader

  • Incubator

II. Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each antimicrobial agent in a suitable solvent.

    • Perform a serial two-fold dilution of each antimicrobial in the growth medium directly in the 96-well plate. This will create a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.

    • Include a positive control well (bacteria and medium, no antimicrobial) and a negative control well (medium only, no bacteria).

    • Incubate the plates at the optimal temperature for the growth of the test organism (typically 35-37°C) for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Janthinocin C & Lysobactin in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination.

Conclusion and Future Directions

Both Janthinocin C and Lysobactin represent promising classes of antimicrobial peptides with potent activity against Gram-positive bacteria, including strains that are resistant to current therapies. Lysobactin's well-defined mechanism of action, targeting cell wall synthesis via a novel interaction with Lipid II, makes it a particularly attractive candidate for further development. While the precise mechanism of Janthinocin C remains to be fully elucidated, its demonstrated potency warrants further investigation.

For drug development professionals, these compounds offer exciting starting points for the design of new therapeutics. Future research should focus on direct comparative studies to establish a more definitive hierarchy of potency, as well as a deeper exploration of the mechanistic underpinnings of the janthinocin family. Such efforts will be crucial in harnessing the full therapeutic potential of these powerful natural antibiotics.

References

  • Guzman-Martinez, A. (n.d.). Total synthesis of lysobactin : a natural product antibiotic active against methicillin and vancomycin resistant bacteria. eScholarship. Retrieved from [Link]

  • O'Sullivan, J., McCullough, J., Johnson, J. H., Bonner, D. P., Clark, J. C., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919. Retrieved from [Link]

  • Bonner, D. P., O'Sullivan, J., Tanaka, S. K., Clark, J. M., & Whitney, R. R. (1988). Lysobactin, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties. The Journal of Antibiotics, 41(12), 1745–1751. Retrieved from [Link]

  • O'Sullivan, J., McCullough, J. E., Tymiak, A. A., Kirsch, D. R., Trejo, W. H., & Principe, P. A. (1988). Lysobactin, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization. The Journal of Antibiotics, 41(12), 1740–1744. Retrieved from [Link]

  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. The Journal of Antibiotics. Retrieved from [Link]

  • (n.d.). Revised Table1-2.
  • Kim, J. H., & Lee, J. (2020). Effects of antibiotics at sub-minimal inhibitory concentrations on the morphology of Streptococcus mutans and Lactobacillus acidophilus. Oral Biology Research, 44(1), 17-22. Retrieved from [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. Retrieved from [Link]

Sources

Comparative

Confirming the Complex Architecture of Janthinocin C: A Guide to COSY and HMBC NMR Correlation Strategies

For Researchers, Scientists, and Drug Development Professionals In the realm of natural product drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of successful development. Complex c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of successful development. Complex cyclic peptides, such as the janthinocins, present a significant analytical challenge due to their size, conformational flexibility, and the presence of unusual amino acid residues. This guide provides an in-depth technical comparison of two powerful 2D NMR techniques, COSY and HMBC, and their application in the structural verification of Janthinocin C, a potent peptide lactone antibiotic. As a Senior Application Scientist, my aim is to not only present the "how" but to delve into the "why," offering insights grounded in practical experience to ensure robust and reliable structural elucidation.

The Structural Puzzle of Janthinocin C

Janthinocin C is a fascinating macrocyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum[1][2]. Its complex structure, with a molecular formula of C57H82N12O15[3], features a macrocyclic core, numerous chiral centers, and unique amino acid residues. This intricate architecture is responsible for its biological activity but also complicates its structural analysis. While initial structure elucidation was performed in the past[4], modern drug development demands rigorous confirmation using advanced spectroscopic methods. Any ambiguity in the structure could lead to flawed structure-activity relationship (SAR) studies, incorrect mechanism of action hypotheses, and ultimately, the failure of a promising drug candidate.

The Power of 2D NMR in Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for deciphering the connectivity of atoms within a molecule. Unlike 1D NMR, which displays chemical shifts and coupling constants on a single frequency axis, 2D NMR experiments correlate nuclear spins through chemical bonds or space, providing a "connectivity map" of the molecule. For a molecule like Janthinocin C, two of the most informative experiments are the Correlation Spectroscopy (COSY) and the Heteronuclear Multiple Bond Correlation (HMBC).

COSY: Tracing the Proton-Proton Network

The COSY experiment is a homonuclear correlation technique that reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). The resulting spectrum displays the 1D proton spectrum along both the horizontal and vertical axes. The diagonal consists of the peaks from the 1D spectrum, while the off-diagonal "cross-peaks" indicate that the two protons at the corresponding chemical shifts on each axis are coupled to each other.

This is particularly useful for identifying adjacent protons in amino acid spin systems. For example, the alpha-proton (Hα) of an amino acid will typically show a COSY correlation to its beta-protons (Hβ), and the Hβ protons may, in turn, show correlations to gamma-protons (Hγ), and so on. By "walking" along these COSY correlations, we can piece together the individual amino acid residues within the Janthinocin C structure.

HMBC: Bridging the Gaps and Connecting the Pieces

The HMBC experiment is a heteronuclear correlation technique that reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is a powerful experiment for connecting the individual spin systems identified by COSY. For instance, the Hα of an amino acid will show an HMBC correlation to the carbonyl carbon (C=O) of its own residue and, crucially, to the carbonyl carbon of the preceding amino acid in the peptide sequence. This allows for the sequential assignment of the amino acid residues.

Furthermore, HMBC is essential for identifying quaternary carbons (carbons with no attached protons), which are invisible in proton-detected experiments like HSQC (Heteronuclear Single Quantum Coherence). By observing correlations from nearby protons to these quaternary carbons, we can place them within the molecular framework.

A Practical Workflow for Janthinocin C Structure Confirmation

The following workflow outlines the key steps for confirming the structure of Janthinocin C using COSY and HMBC NMR.

Janthinocin_C_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation sample_prep Dissolve 5-10 mg Janthinocin C in 0.5 mL DMSO-d6 acquire_1d 1D ¹H and ¹³C Spectra (Purity & Initial Assessment) sample_prep->acquire_1d Load into NMR tube acquire_cosy 2D COSY (¹H-¹H Correlations) acquire_1d->acquire_cosy acquire_hsqc 2D HSQC (¹H-¹³C One-Bond Correlations) acquire_cosy->acquire_hsqc analyze_cosy Identify Amino Acid Spin Systems via COSY Correlations acquire_cosy->analyze_cosy acquire_hmbc 2D HMBC (¹H-¹³C Long-Range Correlations) acquire_hsqc->acquire_hmbc analyze_hsqc Assign Protons to Directly Attached Carbons acquire_hsqc->analyze_hsqc analyze_hmbc Connect Spin Systems & Assign Quaternary Carbons acquire_hmbc->analyze_hmbc analyze_cosy->analyze_hmbc Identified Fragments analyze_hsqc->analyze_hmbc ¹JCH Assignments confirm_structure Assemble Fragments & Confirm Janthinocin C Structure analyze_hmbc->confirm_structure Final Connectivity Map

Caption: Workflow for Janthinocin C structure confirmation using NMR.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified Janthinocin C. Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3). The choice of solvent is critical for solubility and to avoid overlapping solvent signals with key analyte resonances[5]. For complex peptides, DMSO-d6 is often preferred as it can help in observing exchangeable amide protons.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection volume (typically around 4-5 cm).

  • Referencing: If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added for chemical shift referencing. However, referencing to the residual solvent peak is more common practice.

NMR Data Acquisition

The following are general parameters for acquiring COSY and HMBC spectra on a 500 MHz or higher field NMR spectrometer. These parameters should be optimized for the specific instrument and sample.

ParameterCOSY (gradient-selected)HMBC (gradient-selected)
Pulse Program gCOSY or similargHMBC or similar
Solvent DMSO-d6DMSO-d6
Temperature 298 K298 K
¹H Spectral Width 12-16 ppm12-16 ppm
¹³C Spectral Width N/A200-220 ppm
Number of Scans 2-48-16
Number of Increments 256-512256-512
Relaxation Delay 1.5-2.0 s1.5-2.0 s
Long-Range Coupling Constant (JCH) N/AOptimized for 8-10 Hz

Predicted Key COSY and HMBC Correlations for Janthinocin C

While the full experimental dataset is not publicly available, we can predict the key correlations based on the known structure of Janthinocin C. This serves as a guide for what a researcher should look for in their own spectra to confirm the structure.

Amino Acid Residue (Example)Key COSY (¹H-¹H) CorrelationsKey HMBC (¹H-¹³C) Correlations
Leucine Hα ↔ Hβ, Hβ ↔ Hγ, Hγ ↔ HδHα ↔ C=O (own), Hα ↔ Cβ, Hβ ↔ Cγ, Hδ ↔ Cγ
Phenylalanine Hα ↔ Hβ, Hβ ↔ Aromatic Protons (if applicable)Hα ↔ C=O (own), Hα ↔ Cβ, Hβ ↔ Cγ (aromatic), Hα ↔ C=O (previous residue)
Threonine Hα ↔ Hβ, Hβ ↔ HγHα ↔ C=O (own), Hα ↔ Cβ, Hγ ↔ Cβ
Tryptophan Hα ↔ Hβ, Hβ ↔ Indole ProtonsHα ↔ C=O (own), Hα ↔ Cβ, Hβ ↔ Cγ (indole), Hα ↔ C=O (previous residue)
β-Hydroxy-D-leucine Hα ↔ Hβ, Hβ ↔ Hγ, Hγ ↔ Hδ, Hβ ↔ OHHα ↔ C=O (own), Hα ↔ Cβ, Hβ ↔ Cγ, Hγ ↔ Cδ, Hβ ↔ Cα

Interpreting the Data: A Self-Validating System

The beauty of using COSY and HMBC in tandem is that they create a self-validating system. The fragments you identify with COSY must be logically connected by the long-range correlations observed in the HMBC spectrum. Any inconsistencies would immediately flag a potential structural misassignment. For example, if COSY data suggests a leucine residue, but the HMBC data does not show a correlation from its Hα to the carbonyl of the preceding amino acid, this would be a major red flag.

Conclusion

The structural confirmation of complex natural products like Janthinocin C is a critical step in the drug discovery and development pipeline. A thorough analysis using a combination of 2D NMR experiments, primarily COSY and HMBC, provides an unparalleled level of detail regarding the atomic connectivity of the molecule. By carefully acquiring and interpreting these spectra, researchers can be highly confident in their structural assignments, paving the way for further investigation into the therapeutic potential of these fascinating molecules. The methodologies and insights provided in this guide are intended to equip scientists with the knowledge to approach such analytical challenges with a robust and scientifically sound strategy.

References

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • O'Sullivan, J., McCullough, J. E., Johnson, J. H., Bonner, D. P., Clark, J. M., Dean, L., & Trejo, W. H. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919. [Link]

  • University of Cambridge. (2011). NMR Sample Preparation Guidelines. University of Cambridge. [Link]

  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930. [Link]

  • J-STAGE. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. J-STAGE. [Link]

Sources

Validation

A Guide to Investigating the Synergistic Effects of Janthinocin C with Beta-Lactam Antibiotics

Introduction: The Pressing Need for Novel Antibacterial Strategies The escalating crisis of antimicrobial resistance, particularly the rise of methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Strategies

The escalating crisis of antimicrobial resistance, particularly the rise of methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic approaches. While beta-lactam antibiotics have long been a cornerstone of antibacterial therapy, their efficacy is increasingly compromised by resistance mechanisms.[1] A promising strategy to revitalize these essential drugs is the use of synergistic combinations, where a second agent potentiates the activity of the beta-lactam.[2] This guide explores the potential of Janthinocin C, a novel cyclic decapeptide lactone antibiotic, as a synergistic partner for beta-lactam antibiotics against Gram-positive pathogens.

Janthinocins A, B, and C are produced by the bacterium Janthinobacterium lividum and have demonstrated significant in vitro potency against a range of aerobic and anaerobic Gram-positive bacteria, in some cases exceeding that of vancomycin.[3][4] While the precise mechanism of action for Janthinocin C has not been fully elucidated, its structural classification as a peptide lactone suggests a potential interaction with the bacterial cell membrane, a mode of action known for other antimicrobial peptides.[5][6] This guide provides a comprehensive framework for researchers to investigate the hypothesized synergistic relationship between Janthinocin C and beta-lactam antibiotics, offering detailed experimental protocols and a rationale grounded in established principles of antimicrobial action and resistance.

The Scientific Rationale: A Hypothesis for Synergy

Beta-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan cell wall.[7] In resistant bacteria, such as MRSA, this action is often thwarted by the production of beta-lactamase enzymes that inactivate the antibiotic or by the expression of altered PBPs (like PBP2a in MRSA) that have a low affinity for beta-lactams.[2]

Our central hypothesis is that Janthinocin C, by acting on the bacterial cell membrane, increases its permeability. This disruption of the membrane integrity would allow beta-lactam antibiotics to bypass these resistance mechanisms and reach their PBP targets in higher concentrations, thereby restoring their efficacy. This "one-two punch" strategy, where one agent weakens the outer defenses and the other delivers the lethal blow, has been successful with other membrane-active agents.[8]

Proposed Mechanism of Synergistic Action

The proposed synergistic mechanism is a two-step process that ultimately leads to enhanced beta-lactam efficacy and bacterial cell death.

SynergyMechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Janthinocin_C Janthinocin C Cell_Membrane Cell Membrane Janthinocin_C->Cell_Membrane 1. Binds to and disrupts membrane integrity Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP 3. Enhanced influx to target Cell_Membrane->Beta_Lactam 2. Increased permeability Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis 4. Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis 5. Leads to

Caption: Proposed synergistic mechanism of Janthinocin C and beta-lactam antibiotics.

Experimental Design for Synergy Evaluation

A robust investigation into the synergistic potential of Janthinocin C and beta-lactam antibiotics requires a multi-faceted approach. We recommend a combination of checkerboard assays for initial screening and time-kill curve analysis for a more dynamic confirmation of synergy.

I. Checkerboard Assay: Quantifying Synergy

The checkerboard assay is a high-throughput method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[9][10]

  • Strain Selection:

    • Methicillin-resistant Staphylococcus aureus (MRSA), e.g., ATCC 43300.

    • Methicillin-susceptible Staphylococcus aureus (MSSA), e.g., ATCC 29213 (as a control).

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of Janthinocin C and a representative beta-lactam antibiotic (e.g., oxacillin or cefoxitin) in an appropriate solvent.

    • Perform serial two-fold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Checkerboard Setup:

    • In a 96-well microtiter plate, dispense serial dilutions of Janthinocin C along the y-axis (rows) and the beta-lactam antibiotic along the x-axis (columns).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include a row and a column with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination (the lowest concentration that inhibits visible bacterial growth).

    • Calculate the FIC index using the following formula: FIC Index = FIC of Janthinocin C + FIC of Beta-Lactam Where:

      • FIC of Janthinocin C = (MIC of Janthinocin C in combination) / (MIC of Janthinocin C alone)

      • FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

The interaction is interpreted based on the FIC index value:[11]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
II. Time-Kill Curve Analysis: Confirming Bactericidal Synergy

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time, confirming whether a synergistic effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[1]

  • Bacterial Culture Preparation:

    • Grow the selected bacterial strain to the logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing fresh CAMHB.

  • Treatment Conditions:

    • Prepare separate flasks for each treatment condition:

      • Growth Control (no antibiotic)

      • Janthinocin C alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • Beta-Lactam alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • Janthinocin C + Beta-Lactam (at their respective sub-inhibitory concentrations)

  • Sampling and Viable Cell Counting:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on nutrient agar plates.

    • Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each treatment condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Data Presentation and Expected Outcomes

Clear and concise data presentation is crucial for interpreting the results of synergy studies.

Table 1: Hypothetical Checkerboard Assay Results for Janthinocin C and Oxacillin against MRSA
Janthinocin C (µg/mL)Oxacillin (µg/mL)GrowthFIC IndexInterpretation
MIC Alone
20-
064-
Combination
0.58-0.375Synergy
14-0.5625Additive
0.2516-0.375Synergy
Figure 1: Hypothetical Time-Kill Curves

TimeKillCurve Janthinocin C (0.5x MIC) Janthinocin C (0.5x MIC) Janthinocin_end Janthinocin_end Janthinocin C (0.5x MIC)->Janthinocin_end Slight Inhibition Beta-Lactam (0.5x MIC) Beta-Lactam (0.5x MIC) BetaLactam_end BetaLactam_end Beta-Lactam (0.5x MIC)->BetaLactam_end Slight Inhibition Combination Combination Combination_end Combination_end Combination->Combination_end Significant Killing

Caption: Example of time-kill curve data showing synergistic bactericidal activity.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of Janthinocin C as a potential synergistic partner for beta-lactam antibiotics. The detailed protocols for checkerboard and time-kill assays offer a robust framework for generating the necessary data to support or refute the hypothesis of synergy. Should these in vitro studies demonstrate a significant synergistic effect, further investigations would be warranted, including:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions of Janthinocin C with the bacterial cell membrane.

  • In Vivo Efficacy: Testing the combination in animal models of infection to assess its therapeutic potential.

  • Spectrum of Activity: Evaluating the synergy against a broader panel of clinical isolates, including other resistant Gram-positive pathogens.

The combination of existing antibiotics with novel potentiators like Janthinocin C represents a promising and resource-efficient strategy in the ongoing battle against antimicrobial resistance.

References

  • Yarlagadda, V., Medina, R., & Wright, G. D. (2020). Venturicidin A, a Membrane-active natural product inhibitor of ATP synthase potentiates aminoglycoside antibiotics. Scientific Reports, 10(1), 1-10.
  • Song, L., et al. (2023). Non‐Membrane Active Peptide Resensitizes MRSA to β‐Lactam Antibiotics and Inhibits S. aureus Virulence. Advanced Science, 10(10), 2206135.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Doern, C. D. (2014). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 58(7), 4104-4106.
  • GARDP. (n.d.). Checkerboard assay. REVIVE. Retrieved from [Link]

  • Foster, T. J. (2019). Can β-Lactam Antibiotics Be Resurrected to Combat MRSA?. Trends in Microbiology, 27(1), 26-38.
  • Pader, V., et al. (2021). Cell Membrane Adaptations Mediate β-Lactam-Induced Resensitization of Daptomycin-Resistant (DAP-R) Staphylococcus aureus In Vitro. Metabolites, 11(5), 305.
  • O'Sullivan, J., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913-919.
  • Bhavnani, S. M., & Ballow, C. H. (2018). Experimental design and modelling approach to evaluate efficacy of β-lactam/β-lactamase inhibitor combinations. Clinical Microbiology and Infection, 24(7), 709-715.
  • Paul, M., et al. (2021). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology, 12, 671556.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Shields, R. K., et al. (2016). Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections. Antimicrobial Agents and Chemotherapy, 60(12), 7483-7486.
  • Anes, J., et al. (2015). Synergistic Effect of Some Synthetic Peptides and Antibiotics on Efflux Pump of Escherichia coli. International Journal of Current Microbiology and Applied Sciences, 4(6), 2867-2876.
  • Das, B., et al. (2023). Antimicrobial Peptides Designed against the ω-Loop of Class A β-Lactamases to Potentiate the Efficacy of β-Lactam Antibiotics. Antibiotics, 12(3), 555.
  • Johnson, J. H., et al. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920-930.
  • Cantón, R., et al. (1995). In-vitro study of the synergy between beta-lactam antibiotics and glycopeptides against enterococci. The Journal of Antimicrobial Chemotherapy, 35(4), 525-533.
  • Sabath, L. D., & Abraham, E. P. (1966). Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 6, 592-597.
  • O'Sullivan, J., et al. (1990). JANTHINOCINS A, B AND C, NOVEL PEPTIDE LACTONE ANTIBIOTICS PRODUCED BY JANTHINOBACTERIUM LIVIDUM. The Journal of Antibiotics, 43(8), 913-919.
  • Simner, P. J., & Patel, R. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Journal of Clinical Microbiology, 61(12), e00323-23.
  • Al-Mansour, M., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 26(11), 5987.
  • Nowak, A., et al. (2024).
  • Zendo, T. (2020). Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria. Microorganisms, 8(5), 640.
  • Ton-That, H., & Marraffini, L. A. (2024). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. Microbiology and Molecular Biology Reviews, 88(3), e00030-24.
  • Wang, Y., et al. (2022). Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens. Frontiers in Microbiology, 13, 920551.
  • Zhu, Y., et al. (2022). A Pilot Study of the Synergy between Two Antimicrobial Peptides and Two Common Antibiotics. Antibiotics, 11(10), 1435.
  • Friedrich, C. L., et al. (2000). Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2086-2092.
  • Martínez, B., et al. (2013). Cell Wall-active Bacteriocins and Their Applications Beyond Antibiotic Activity. Applied Microbiology and Biotechnology, 97(11), 4683-4693.
  • Klaenhammer, T. R. (1993). Genetics of bacteriocins produced by lactic acid bacteria. FEMS Microbiology Reviews, 12(1-3), 39-85.

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Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: Proper Disposal Procedures for Janthinocin C

This guide provides essential, immediate safety and logistical information for the proper disposal of Janthinocin C, a novel macrocyclic peptide lactone antibiotic.[1][2][3] Adherence to these procedures is critical for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Janthinocin C, a novel macrocyclic peptide lactone antibiotic.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and preventing the development of antimicrobial resistance in the environment.[4] While Janthinocin C may be shipped as a non-hazardous chemical for research purposes, its biological activity necessitates that all waste generated from its handling be considered potentially bioactive and requires deactivation before final disposal.[1]

Guiding Principles for Janthinocin C Waste Management

The disposal of Janthinocin C must be approached with the understanding that it is an active antimicrobial compound. Improper disposal can lead to environmental contamination and contribute to the rise of antibiotic-resistant bacteria.[4][5] Therefore, the core principle of our disposal strategy is the containment and deactivation of the active compound.

Our institutional policy mandates that all materials contaminated with Janthinocin C be treated as cytotoxic waste as a precautionary measure. This aligns with best practices for handling compounds with potential cellular effects.

Janthinocin C Waste Stream Identification and Segregation

Effective disposal begins with proper segregation at the point of generation. All personnel handling Janthinocin C must be trained to identify and separate waste into the following categories:

Waste CategoryDescriptionRecommended Container
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and gowns, weigh boats, plastic consumables, and absorbent pads.Designated, leak-proof, rigid container clearly labeled "Cytotoxic Waste for Incineration" with the universal cytotoxic symbol.[6][7][8]
Liquid Waste Unused or expired Janthinocin C solutions, contaminated cell culture media, and solvent waste (e.g., from HPLC).Clearly labeled, leak-proof, and chemically compatible containers.[6][8] Segregate aqueous and solvent-based waste.
Sharps Waste Needles, syringes, pipette tips, and any broken glass that has come into contact with Janthinocin C.Puncture-resistant, leak-proof sharps container clearly labeled "Cytotoxic Sharps" with the universal cytotoxic symbol.[7][8]

Step-by-Step Disposal Protocols

The following protocols provide a detailed methodology for the safe disposal of each Janthinocin C waste stream.

Solid Waste Disposal
  • Collection: Place all solid waste contaminated with Janthinocin C into the designated rigid, leak-proof container lined with a heavy-duty (e.g., 2 mm thick polypropylene) yellow or purple bag labeled for cytotoxic waste.[6][7]

  • Container Management: Do not overfill the container; it should be considered full when it is approximately three-quarters full to prevent spills.[9]

  • Sealing and Labeling: Securely seal the liner bag. Close the lid of the outer container. Ensure the container is clearly labeled with "Cytotoxic Waste," the date, and the generating laboratory's information.[7]

  • Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until collection by the institution's hazardous waste management service.[6][7]

  • Final Disposal: The designated disposal route for this waste stream is high-temperature incineration to ensure the complete destruction of the active compound.[10][11]

Liquid Waste Disposal

The approach for liquid waste depends on its composition:

Aqueous Solutions (e.g., culture media, buffer solutions):

  • Deactivation: Treat the liquid waste with a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) for a minimum contact time of 30 minutes to inactivate the antimicrobial peptide.

  • Neutralization: After deactivation, neutralize the pH of the solution in accordance with institutional and local wastewater regulations.

  • Disposal: Following successful deactivation and neutralization, the aqueous waste may be suitable for drain disposal, flushing with a large volume of water. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Solvent-Based Solutions (e.g., from chromatography):

  • Collection: Collect solvent waste containing Janthinocin C in a designated, chemically compatible, and clearly labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.

  • Labeling: Label the container with "Hazardous Waste," the specific solvent(s), and "Contains Janthinocin C."

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for disposal through the institution's hazardous waste management program, which will typically involve incineration.

Sharps Waste Disposal
  • Immediate Disposal: Place all sharps contaminated with Janthinocin C directly into a designated, puncture-resistant, and leak-proof sharps container with a purple lid, indicating cytotoxic contamination.[7]

  • Container Management: Never attempt to recap, bend, or break needles. Do not overfill the sharps container.

  • Sealing and Disposal: Once the container is full, permanently lock the lid. Arrange for disposal through the institutional biohazardous and chemical waste stream, which will involve incineration.[7]

Spill Management

In the event of a Janthinocin C spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[6]

    • Gently cover liquid spills with absorbent pads; for solid spills, cover with damp absorbent pads to avoid generating dust.[9][10]

    • Working from the outside in, collect all contaminated materials and place them in the designated solid cytotoxic waste container.[9]

    • Clean the spill area three times with a detergent solution, followed by clean water.[10]

  • Large Spills (>5 mL or 5 g):

    • Evacuate the immediate area and alert others.

    • Contact the institution's EHS office or emergency response team immediately.[10]

    • Restrict access to the spill area.[9]

Visualizing the Disposal Workflow

The following diagrams illustrate the proper workflow for Janthinocin C waste management.

Janthinocin_C_Waste_Segregation cluster_generation Point of Generation cluster_waste_streams Waste Streams lab_bench Laboratory Bench solid_waste Solid Waste (Gloves, PPE, Consumables) lab_bench->solid_waste Segregate liquid_waste Liquid Waste (Solutions, Media) lab_bench->liquid_waste Segregate sharps_waste Sharps Waste (Needles, Pipette Tips) lab_bench->sharps_waste Segregate

Caption: Waste segregation at the point of generation.

Janthinocin_C_Disposal_Pathway cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste solid_container Labeled Cytotoxic Waste Container solid_storage Secure Storage solid_container->solid_storage solid_incineration High-Temperature Incineration solid_storage->solid_incineration liquid_aqueous Aqueous Waste deactivation Deactivation & Neutralization liquid_aqueous->deactivation liquid_solvent Solvent Waste solvent_container Hazardous Waste Container liquid_solvent->solvent_container drain_disposal Drain Disposal (with approval) deactivation->drain_disposal solvent_incineration Incineration solvent_container->solvent_incineration sharps_container Labeled Cytotoxic Sharps Container sharps_incineration Incineration sharps_container->sharps_incineration

Caption: Disposal pathways for different Janthinocin C waste streams.

References

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?
  • Environmental Health & Safety. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Caltech.
  • Stericycle UK. (n.d.). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Safety & Risk Services. (2021, September 15). Cytotoxic Substances – Waste Management. The University of British Columbia.
  • MedKoo Biosciences. (n.d.). Janthinocin C.
  • Sigma-Aldrich. (2025, September 24).
  • Merck. (2024, July 25).
  • FAAST. (n.d.). Proper Disposal of Antimicrobials.
  • Fisher Scientific. (2024, February 7).
  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization. The Journal of Antibiotics, 43(8), 913–919.
  • BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • Johnson, J. H., Tymiak, A. A., & Bolgar, M. S. (1990). Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation. The Journal of Antibiotics, 43(8), 920–930.
  • National Center for Biotechnology Inform
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • World Health Organization. (2006, May 17). Guidelines for the safe disposal of expired drugs.
  • Opperman, S., Singh, S., & Barton, F. (2022). Appropriate disposal of waste in the laboratory: Neglected but not forgotten.
  • Opperman, S. (2022, July 14). Appropriate disposal of waste in the laboratory: Neglected but not forgotten.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Dartmouth College. (n.d.). Biohazardous Waste Disposal Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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